Pentalene
Description
Structure
3D Structure
Propriétés
Numéro CAS |
250-25-9 |
|---|---|
Formule moléculaire |
C8H6 |
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
pentalene |
InChI |
InChI=1S/C8H6/c1-3-7-5-2-6-8(7)4-1/h1-6H |
Clé InChI |
GUVXZFRDPCKWEM-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=CC2=C1 |
SMILES canonique |
C1=CC2=CC=CC2=C1 |
Origine du produit |
United States |
Foundational & Exploratory
Theoretical Studies of Pentalene and Hückel's Rule: A Technical Guide
Abstract
Pentalene (C₈H₆) is a bicyclic, planar hydrocarbon with 8 π-electrons. According to Hückel's rule, which states that planar, monocyclic, conjugated systems with 4n π-electrons are antiaromatic, this compound is predicted to be highly unstable.[1][2] This inherent instability and deviation from aromaticity make this compound a fascinating subject for theoretical and computational chemistry. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the antiaromatic nature of this compound, focusing on its electronic structure, molecular geometry, and the computational methods used to quantify its properties. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles of aromaticity and its exceptions.
Introduction: The this compound Conundrum
This compound consists of two fused five-membered rings and possesses 8 π-electrons, fitting the 4n (for n=2) classification of Hückel's rule.[1][2] This simple electron count is the root of its intriguing chemical properties. Unlike its 10 π-electron dianion, which is known to be stable and aromatic, neutral this compound is extremely reactive and dimerizes at temperatures above -196 °C.[1][3] This reactivity is a direct consequence of its antiaromatic character. Theoretical studies have been paramount in understanding the nuances of this compound's structure and the electronic factors that govern its instability. These studies confirm that the π-electrons favor a structure with localized single and double bonds, a phenomenon that alleviates antiaromatic destabilization.[4][5]
Hückel's Rule and the Nature of Antiaromaticity
Hückel's rule is a cornerstone of organic chemistry for predicting the aromaticity of cyclic, planar, conjugated molecules.[6] It states:
-
Aromatic Systems: Contain (4n + 2) π-electrons and exhibit enhanced stability, delocalized electrons, and diatropic ring currents.
-
Antiaromatic Systems: Contain 4n π-electrons and suffer from significant destabilization, localized electrons, and paratropic ring currents.
This compound, with its 8 π-electrons, is a classic example of an antiaromatic compound.[1] Theoretical models predict that such systems will distort their geometry to avoid the highly unstable state associated with full π-electron delocalization. This distortion manifests as bond length alternation, where the molecule adopts distinct single and double bond characteristics rather than uniform, delocalized bonds.
Figure 1: Logical workflow for determining aromaticity based on Hückel's rule.
Computational Evidence of Antiaromaticity
Numerous theoretical studies have confirmed this compound's antiaromaticity through a variety of computational methods. These can be broadly categorized into geometric, magnetic, and electronic criteria.
Geometric Distortion and Bond Length Alternation
A key indicator of antiaromaticity is the molecule's tendency to distort from a high-symmetry structure to one with alternating bond lengths. For this compound, the π-electrons favor a C₂h symmetry with localized single and double bonds over a more delocalized D₂h structure.[4][5] Quantum chemical calculations consistently show a pronounced bond length alternation around the periphery of the molecule.
Table 1: Calculated this compound Geometries (Bond Lengths in pm)
| Method | C-C Bond Length Alternation (Δr in pm) | Reference |
|---|---|---|
| Hartree-Fock (HF) | 14.5 - 17.7 | [4] |
| MP2 | 10.0 - 13.5 | [4] |
| B3LYP | 10.0 - 13.5 |[4] |
Data sourced from ab initio and DFT calculations using a 6-31G basis set.*
Magnetic Criteria: Probing Ring Currents
Magnetic properties serve as one of the most definitive diagnostics for (anti)aromaticity. Antiaromatic molecules sustain a paratropic ring current when placed in an external magnetic field, which can be detected and quantified computationally.
-
Nucleus-Independent Chemical Shift (NICS): NICS calculations are a popular method for probing the magnetic shielding at the center of a ring. Large positive NICS values are indicative of a paratropic ring current and thus antiaromaticity. Studies on this compound and its derivatives consistently report positive NICS values for the this compound core.[7][8] For instance, the NICS value of the this compound core in one derivative series was calculated to be as high as +20.4 ppm.[7]
-
Anisotropy of the Induced Current Density (ACID) and Gauge-Including Magnetically Induced Current (GIMIC): These methods provide a visual and quantitative representation of the electron flow. For this compound, ACID plots clearly show a strong paratropic ring current circulating around the perimeter of the 8π-electron core.[3] GIMIC calculations on a bare this compound molecule show a total peripheral ring current strength of -17.19 nA T⁻¹, confirming a strong antiaromatic character (the negative sign indicates a paratropic current in this convention).[8]
Table 2: Calculated Magnetic Aromaticity Indices for this compound Systems
| System/Derivative | Method | Calculated Value (units) | Indication | Reference |
|---|---|---|---|---|
| Bare this compound | GIMIC | -17.19 (nA T⁻¹) | Antiaromatic | [8] |
| Bare this compound | NICS | +22.95 (ppm, max near ring centroid) | Antiaromatic | [8] |
| P1 (DTP Core) | NICS | +18.2 (ppm) | Antiaromatic | [7] |
| P2 (Donor Subst.) | NICS | +20.4 (ppm) | Enhanced Antiaromaticity | [7] |
| P3 (Acceptor Subst.) | NICS | +15.3 (ppm) | Reduced Antiaromaticity | [7] |
| Tetraphenylthis compound | ACID | Strong paratropic current observed | Antiaromatic |[3] |
DTP = Dithieno[a,e]this compound. Substituent effects demonstrate the tunability of antiaromatic character.
Figure 2: Workflow for the computational analysis of this compound's antiaromaticity.
Experimental and Computational Protocols
The theoretical investigation of this compound relies on established quantum chemical methods. The protocols cited in the literature provide a clear framework for reproducing and extending these findings.
Geometry Optimization
-
Objective: To find the lowest energy structure of the molecule.
-
Methodology: Geometries of this compound are typically optimized within both D₂h and C₂h symmetry constraints to compare their relative energies and structural parameters.[4]
-
Computational Details:
-
Software: Gaussian 94 suite of programs (or more recent versions).[4]
-
Methods: Density Functional Theory (DFT) using functionals such as BLYP and B3LYP, and ab initio methods like Hartree-Fock (SCF) and Møller–Plesset perturbation theory (MP2).[4]
-
Basis Set: The 6-31G* basis set is commonly employed for these calculations.[4]
-
NICS Calculation Protocol
-
Objective: To calculate the magnetic shielding at a specific point in space, typically the ring center(s).
-
Methodology: NICS calculations are performed on the optimized geometry. The NICS value is the negative of the computed isotropic magnetic shielding at a ghost atom (Bq) placed at the point of interest. NICS(1)zz, which considers the out-of-plane tensor component at 1 Å above the ring, is often used to isolate the π-electron contribution.
-
Computational Details: The same level of theory and basis set as the geometry optimization (e.g., B3LYP/6-31G*) are generally used for consistency.
Current Density Analysis (ACID/GIMIC)
-
Objective: To compute and visualize the magnetically induced ring currents.
-
Methodology: These calculations are more computationally intensive. The GIMIC method, for example, uses the continuous transformation of the origin of the current density (CTOCD) approach. The current strength is then determined by integrating the current density that passes through a plane perpendicular to a bond of interest.
-
Computational Details: These methods are implemented in specialized programs and often require specific basis sets designed for magnetic property calculations.
Conclusion
Theoretical and computational studies have been instrumental in characterizing this compound as a quintessential antiaromatic molecule. The violation of Hückel's 4n+2 rule leads to profound electronic and structural consequences. Key findings from a multitude of computational protocols—including geometry optimizations showing bond length alternation and magnetic property calculations like NICS and ACID revealing strong paratropic ring currents—provide a cohesive and compelling picture of its inherent instability. The tunability of this compound's antiaromaticity through substitution further highlights its potential as a building block in the design of novel organic electronic materials with unique properties.[7][9] These fundamental insights are crucial for researchers seeking to harness the properties of antiaromatic systems for applications in materials science and beyond.
References
- 1. This compound is a most elusive molecule that has been isolated only at liqui.. [askfilo.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
The Elusive Antiaromatic: A Technical Guide to the Discovery and Synthesis of Pentalene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalene (C₈H₆), a bicyclic hydrocarbon composed of two fused cyclopentadiene rings, has captivated the imagination of chemists for over a century. As a planar, 8π-electron system, it is a quintessential example of Hückel antiaromaticity, a status that imparts extreme reactivity and kinetic instability. The parent molecule readily dimerizes at temperatures above -100 °C, making its isolation and characterization a formidable synthetic challenge.[1] This technical guide provides a comprehensive overview of the historical and ongoing efforts to tame this elusive molecule. We will traverse the timeline from early theoretical predictions and failed synthetic attempts to the landmark syntheses of its stabilized derivatives—the aromatic dianion, sterically hindered analogues, and benzannulated systems. We will culminate with the eventual spectroscopic observation of the parent this compound and survey the modern synthetic methodologies that have granted chemists unprecedented access to this fascinating class of compounds. This document details the key experimental protocols, summarizes quantitative data, and provides graphical representations of synthetic pathways and logical frameworks to offer a deep insight into the chemistry of this compound.
A Century of Challenge: The Historical Pursuit of this compound
The story of this compound is one of perseverance, where theoretical concepts long preceded experimental validation. For decades, the synthesis of this compound was a coveted but unrealized goal in organic chemistry.[2] Its antiaromatic nature, predicted by Hückel's rule (4n π electrons), suggested a high degree of instability.[1][3] This inherent reactivity thwarted early attempts, as the molecule would rapidly dimerize or polymerize under typical reaction conditions. The breakthrough came not from isolating the neutral parent but by circumventing its antiaromaticity.
The First Triumph: The Pentalenide Dianion
In a landmark achievement in 1962, Thomas Katz and Michael Rosenberger reported the synthesis of the dilithium pentalenide salt.[1] By reacting dihydrothis compound with n-butyllithium, they performed a double deprotonation to form the this compound dianion (Pn²⁻). This species contains 10π electrons, conforming to the Hückel rule for aromaticity (4n+2 π electrons), and is thus a planar, stable, aromatic system analogous to the cyclooctatetraene dianion.[1] This discovery was pivotal, providing the first experimental access to the this compound carbon skeleton and opening the door for its use as a ligand in organometallic chemistry.[1][4]
Taming Reactivity: Steric and Electronic Stabilization
Following the synthesis of the dianion, efforts shifted towards isolating a neutral this compound derivative. Two primary strategies emerged:
-
Kinetic Stabilization: In 1973, Klaus Hafner and H. U. Süss successfully synthesized 1,3,5-tri-tert-butylthis compound.[1][5] The bulky tert-butyl groups act as steric shields, physically preventing the this compound core from approaching another molecule to dimerize. This compound was thermally stable and allowed for the first detailed spectroscopic studies of a neutral this compound derivative.[1]
-
Electronic Stabilization (Benzannulation): The fusion of aromatic rings to the this compound core, known as benzannulation, proved to be another effective stabilization strategy. The first dibenzothis compound was reported as early as 1912.[6][7] These π-extended systems, such as dibenzo[a,e]this compound, are significantly more stable than the parent molecule, though their antiaromatic character is somewhat attenuated.[7][8]
The Parent Molecule Unveiled
Despite the successes with stabilized derivatives, the parent this compound remained elusive for decades. It was not until 1997 that a team led by Thomas Bally finally provided convincing spectroscopic evidence for its existence.[2][9] They generated this compound by the photocleavage of its dimer, which had been synthesized and isolated beforehand. By performing the photolysis in a frozen argon matrix at -196 °C, they were able to trap the highly reactive molecule and characterize it using electronic and vibrational absorption spectra.[6][9]
Quantitative Overview of Key this compound Syntheses
The following table summarizes the yields and conditions for several historically significant and modern this compound synthesis strategies.
| Method / Derivative | Year | Key Reactants | Key Conditions | Yield |
| Dilithium Pentalenide [1] | 1962 | Dihydrothis compound, n-butyllithium | Solution phase, deprotonation | Not specified, stable salt formed |
| 1,3,5-Tri-tert-butylthis compound [1][5] | 1973 | Lithium t-butylcyclopentadienide, iminium salt | Annulation reaction, chromatography at -75 °C | Not specified, deep blue species |
| Dibenzo[a,e]pentalenes (Ni-catalyzed) [6] | Recent | 2-Halophenylacetylenes | Ni(cod)₂, PPh₃, Zn, 110 °C | 13-46% |
| Dibenzo[a,e]pentalenes (Pd-catalyzed) [6] | Recent | 1,2-Bis(phenylethynyl)benzene, Pd(PPh₃)₂Cl₂, CuI | Catalytic coupling | 55-72% |
| 1,3,4,6-Tetraphenyl-dihydrothis compound [10][11] | Recent | 1,4-Diphenyl-cyclopenta-1,3-diene, chalcone | Pyrrolidine, Toluene/Methanol | Up to 83% |
Detailed Experimental Protocols
Protocol 1: Synthesis of Dilithium Pentalenide (after Katz, 1962)
This protocol describes the synthesis of the stable aromatic pentalenide dianion, the first derivative of this compound ever prepared.[1]
-
Precursor Synthesis: Dihydrothis compound is first prepared via the pyrolysis of an isomer of dicyclopentadiene.
-
Deprotonation Reaction:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the prepared dihydrothis compound in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution in an ice bath or a dry ice/acetone bath.
-
Slowly add two equivalents of n-butyllithium (typically as a solution in hexanes) to the stirred dihydrothis compound solution.
-
The reaction is typically accompanied by a color change, indicating the formation of the dianion.
-
Allow the reaction to stir for several hours to ensure complete double deprotonation.
-
-
Isolation and Characterization: The resulting dilithium pentalenide salt can be isolated by removal of the solvent under vacuum. Characterization is performed using NMR spectroscopy. The proton NMR spectrum is distinctive, showing two signals in a 2:1 ratio, consistent with the C₂h symmetry of the planar aromatic dianion.[1]
Protocol 2: Synthesis of 1,3,5-Tri-tert-butylthis compound (after Hafner, 1973)
This protocol outlines the synthesis of the first thermally stable, neutral this compound, which relies on kinetic stabilization from bulky substituents.[1][5]
-
Reactant Preparation:
-
Prepare lithium t-butylcyclopentadienide from t-butylcyclopentadiene and a strong base like n-butyllithium.
-
Prepare the requisite iminium salt (e.g., from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one and triethyloxonium tetrafluoroborate).[5]
-
-
Annulation Reaction:
-
Under strict inert and anhydrous conditions, react the lithium t-butylcyclopentadienide with the iminium salt in an appropriate solvent like THF at low temperature.
-
This annulation reaction builds the second five-membered ring onto the cyclopentadienyl precursor, forming the this compound skeleton.
-
-
Purification:
-
The resulting deep blue solution contains the 1,3,5-tri-tert-butylthis compound.
-
Purification is challenging due to the compound's sensitivity and must be performed at very low temperatures.
-
The original protocol specifies purification by column chromatography on alumina at -75 °C, using pentane as the eluent.[5]
-
-
Characterization: The product is a deep blue, thermally stable compound. Characterization is performed by ¹H NMR spectroscopy, which indicates the presence of a paratropic ring current characteristic of an antiaromatic system, and by X-ray crystallography.[12]
Protocol 3: Ni-Catalyzed Synthesis of Dibenzo[a,e]pentalenes (Modern Method)
This protocol describes a modern, versatile method for synthesizing substituted dibenzopentalenes, which are stabilized by π-extension.[6][13]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted o-bromoethynylbenzene starting material.
-
Add the catalyst system, typically consisting of bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], triphenylphosphine (PPh₃), and zinc powder as a reductant.
-
Add a high-boiling anhydrous solvent, such as toluene or xylene.
-
-
Coupling Reaction:
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
The reaction involves a nickel-catalyzed reductive coupling cascade that forms the this compound core.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it to remove zinc and other solids.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dibenzothis compound derivative.
-
-
Characterization: The products are typically stable, crystalline solids. Full characterization includes NMR spectroscopy, mass spectrometry, and UV-vis spectroscopy to study their electronic properties.
Visualizing this compound Synthesis: Pathways and Strategies
The following diagrams, rendered in DOT language, illustrate key aspects of this compound's discovery and synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
- 4. The organometallic chemistry of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 8. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Perturbing this compound: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. π-Extended Pentalenes: The Revival of the Old Compound from New Standpoints. | Semantic Scholar [semanticscholar.org]
Spectroscopic Characterization of Pentalene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene, a non-benzenoid bicyclic hydrocarbon consisting of two fused five-membered rings, is a fascinating molecular scaffold due to its inherent antiaromaticity. The parent this compound is highly reactive and dimerizes even at low temperatures. However, the introduction of bulky substituents or annulation with aromatic rings, as seen in dibenzopentalenes, can lead to stable derivatives with unique electronic and photophysical properties.[1] These characteristics make this compound derivatives promising candidates for applications in organic electronics, including as semiconductors in organic thin-film transistors and as components of photovoltaic cells.
A thorough spectroscopic characterization is paramount to understanding the structure-property relationships in this class of compounds. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound derivatives, including Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, Vibrational Spectroscopy (FTIR and Raman), and Mass Spectrometry. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in their exploration of these intriguing molecules.
Data Presentation: Spectroscopic Properties of this compound Derivatives
The following tables summarize key quantitative data from the spectroscopic characterization of selected this compound derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Selected this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference(s) |
| 5,10-Diiododibenzo[a,e]this compound | CDCl₃ | 7.43 (d, J = 7.0 Hz, 2H), 7.08 (t, J = 7.0 Hz, 2H), 7.02 (t, J = 7.0 Hz, 2H), 6.84 (d, J = 7.0 Hz, 2H) | Not reported | [2] |
| Tetraphenylthis compound | Not specified | Not specified in detail, but reversible oxidation was monitored by NMR. | Not specified in detail. | [1] |
| 1,3-Bis(dimethylamino)-2-azathis compound | CDCl₃ | 6.19, 6.05 | Not fully assigned due to low intensity of quaternary carbons. | |
| 1,3-Bis(dimethylamino)-2-azathis compound | CD₃CN | 6.02, 5.78 | Not fully assigned. | |
| 1,3-Bis(dimethylamino)-2-azathis compound | DMSO-d₆ | 5.98, 5.68 | Not fully assigned. |
Table 2: UV-Vis Absorption and Fluorescence Data for Selected this compound Derivatives
| Compound | Solvent | λ_max (abs) (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Reference(s) |
| This compound (parent) | Argon matrix | ~320 (broad), 260 | Not applicable | Not reported | Not reported | [3] |
| 1,3,5-Tri-tert-butylthis compound | Not specified | ~340, 280, 215 | Not reported | Not reported | Not reported | [3] |
| Wingtip Osmathis compound | Not specified | Visible range absorption | Not reported | Not reported | Not reported | [4] |
| Substituted Chalcones (related structures) | Ethanol | 303-435 | 12,000-30,000 | 400-435 (for some derivatives in protic solvents) | Low | [5][6] |
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) (Experimental, Argon Matrix) | Wavenumber (cm⁻¹) (Calculated, BLYP/6-31G*) | Reference(s) |
| C-H stretch | Not specified | Not specified | [3] |
| C=C stretch | Not specified | Not specified | [3] |
| Ring deformation | Multiple bands observed | Good agreement after scaling | [3] |
| C-H out-of-plane bend | Multiple bands observed | Good agreement after scaling | [3] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. Given that many this compound derivatives are air-sensitive, appropriate handling techniques such as the use of a glovebox or Schlenk line are crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound derivatives in solution.
Methodology:
-
Sample Preparation:
-
In an inert atmosphere (glovebox or under argon/nitrogen flow), accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈, DMSO-d₆). The choice of solvent will depend on the solubility of the derivative and its reactivity.
-
Transfer the solution to an NMR tube and seal it with a cap, potentially wrapping with Parafilm for extra security if the sample is particularly sensitive.
-
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or more for dilute samples.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals to determine proton ratios and analyze splitting patterns to deduce coupling information.
-
-
¹³C NMR Spectroscopy:
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
UV-Visible and Fluorescence Spectroscopy
These techniques provide information about the electronic transitions within the this compound system, which are highly sensitive to the extent of π-conjugation and the antiaromatic character.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., hexane, THF, CH₂Cl₂).
-
Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the λ_max to ensure adherence to the Beer-Lambert law.
-
-
UV-Vis Absorption Spectroscopy:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
-
-
Fluorescence Spectroscopy:
-
Instrument: A spectrofluorometer.
-
Procedure:
-
Excite the sample at its λ_max (or another suitable absorption wavelength).
-
Record the emission spectrum.
-
To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions. The quantum yield of the sample can be calculated using the comparative method.
-
-
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that can be used for structural confirmation and to study bonding.
Methodology:
-
Sample Preparation:
-
FTIR (KBr pellet): In a glovebox, grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
FTIR (ATR): Attenuated Total Reflectance (ATR) is often simpler and requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Raman: Place the solid sample directly in the path of the laser beam. Samples can also be analyzed in solution in a quartz cuvette.
-
-
Data Acquisition:
-
FTIR: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Raman: Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm) and record the scattered light.
-
-
Data Analysis:
-
Identify characteristic vibrational bands. For this compound derivatives, key regions include C-H stretching (aromatic and aliphatic), C=C stretching of the this compound core and any aromatic substituents, and C-H out-of-plane bending.[7]
-
Compare the experimental spectra with computational predictions (e.g., from DFT calculations) to aid in the assignment of vibrational modes.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.
Methodology:
-
Sample Introduction and Ionization:
-
Choose an appropriate ionization technique based on the volatility and stability of the derivative.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often leads to extensive fragmentation.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques suitable for less volatile or more fragile molecules, often preserving the molecular ion.
-
-
For air-sensitive samples, specialized inert-atmosphere direct insertion probes may be required.
-
-
Mass Analysis:
-
A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern. For polycyclic aromatic systems like pentalenes, common fragmentations can include the loss of substituents, H atoms, or small neutral molecules like C₂H₂.[8] The stability of the this compound core may influence the observed fragmentation pathways.
-
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the spectroscopic characterization of this compound derivatives.
Caption: Workflow for the spectroscopic characterization of a novel this compound derivative.
Caption: Relationship between this compound's structure and its key spectroscopic features.
References
- 1. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel metal-wingtip this compound system: the synthesis, structure, and reactivity of non-aromatic wingtip osmapentalenes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. scialert.net [scialert.net]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Computational Analysis of Pentalene's Frontier Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of pentalene's frontier molecular orbitals (FMOs). This compound, a non-alternant hydrocarbon composed of two fused five-membered rings, serves as a classic model for studying the principles of antiaromaticity. Its unique electronic structure, characterized by 8 π-electrons, leads to high reactivity and instability, making computational analysis an indispensable tool for understanding its properties.[1][2] The study of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting its chemical behavior, electronic properties, and for designing novel organic materials with tailored functionalities.[3][4]
Theoretical Framework: Antiaromaticity and Frontier Molecular Orbitals
This compound's structure, with its 8 π-electrons, conforms to the 4n Hückel rule (where n=2), designating it as an antiaromatic compound.[1][2] This antiaromatic character is the primary determinant of its electronic properties. Unlike aromatic compounds, which exhibit enhanced stability, antiaromatic systems are highly reactive and tend to undergo reactions, such as dimerization, to alleviate this instability, even at temperatures as low as -100 °C.[1]
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interaction between its HOMO and LUMO.[4] For this compound, antiaromaticity results in a high-energy HOMO and a low-energy LUMO, leading to a small HOMO-LUMO gap.[5][6] This small energy gap is a signature of its kinetic instability and high polarizability, making it a subject of significant interest in materials science. Computational methods provide the means to accurately model these orbitals and predict the molecule's behavior.
Computational Methodologies for FMO Analysis
Several computational techniques are employed to analyze the electronic structure of this compound. The choice of method depends on the desired balance between computational cost and accuracy.
-
Hückel Molecular Orbital (HMO) Theory : As a simplified method, HMO theory offers a qualitative depiction of the π-system in conjugated molecules like this compound. It is useful for gaining a basic understanding of the molecular orbital energy levels and their symmetries without significant computational expense.[7][8]
-
Ab Initio Methods : For higher accuracy, ab initio calculations are used. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CC) methods, solve the electronic Schrödinger equation without empirical parameters.[9] High-level methods like the Equation of Motion Coupled-Cluster (EOM-DLPNO-CCSD) have been used to calculate the vertical valence ionization energies for this compound and its derivatives.[6]
-
Density Functional Theory (DFT) : DFT has become the most widely used method for studying the electronic structure of molecules due to its excellent balance of accuracy and efficiency. Functionals like B3LYP are commonly used to optimize the geometry and calculate the electronic properties of this compound.[9][10] These calculations are typically paired with basis sets such as 6-31G* or 6-311G(d,p) to describe the atomic orbitals.[9]
Quantitative FMO Data
The calculated energies of the frontier orbitals are critical for understanding this compound's electronic behavior. The values can vary depending on the computational method and basis set employed. The following table summarizes representative computational data for this compound.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| EOM-DLPNO-CCSD | def2-TZVP | -7.69 | -0.87 | 6.82 | [6] (Simulated) |
| B3LYP | 6-31G | - | - | ~1.3 - 1.5 | Estimated from various studies |
| CASPT2 | 6-31G | - | - | ~3.48 (Optical Gap) | [9] |
Note: The HOMO-LUMO gap can refer to the orbital energy difference or the optical gap (lowest excitation energy), which are different quantities. The small orbital energy gap is characteristic of antiaromatic systems, while the optical gap corresponds to UV-Vis absorption.[6][9] The antiaromatic nature of this compound results in a characteristically small HOMO-LUMO gap, contributing to its high reactivity.[6]
Detailed Computational Protocol
The following protocol outlines a standard workflow for analyzing this compound's FMOs using Density Functional Theory, a common and reliable approach.
Software : Gaussian, Q-Chem, Materials Studio, or similar quantum chemistry software packages.[11][12]
Step 1: Input Structure Generation
-
Construct the 2D or 3D structure of the this compound molecule (C₈H₆) using a molecular builder. Ensure the initial geometry is reasonable. This compound has C₂h symmetry in its ground state.[9]
Step 2: Geometry Optimization
-
Objective : To find the lowest energy structure (equilibrium geometry) of the molecule.
-
Method : Select a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311G(d,p)).
-
Procedure : Perform a geometry optimization calculation. The algorithm will iteratively adjust the atomic coordinates to minimize the total electronic energy. The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.
Step 3: Vibrational Frequency Analysis
-
Objective : To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Method : Using the optimized geometry from Step 2, perform a frequency calculation with the same functional and basis set.
-
Verification : A true minimum is confirmed if all calculated vibrational frequencies are real (i.e., there are no imaginary frequencies). An imaginary frequency indicates a saddle point (a transition state).
Step 4: Frontier Molecular Orbital Analysis
-
Objective : To calculate and visualize the HOMO and LUMO and determine their energy levels.
-
Procedure : This analysis is typically performed as part of the single-point energy calculation on the optimized geometry. The output will list the energies of all molecular orbitals.
-
Data Extraction : Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO).
-
Visualization : Use visualization software (e.g., GaussView, Avogadro) to generate and view the 3D shapes of the HOMO and LUMO. This provides insight into the regions of the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).[12]
Visualization of Computational Workflow
The logical flow of a computational analysis of this compound's frontier molecular orbitals can be visualized as follows.
Caption: Workflow for computational analysis of this compound FMOs.
Interpretation of FMOs and Chemical Reactivity
The computational results provide deep insights into this compound's electronic nature.
-
HOMO : The HOMO of this compound is typically characterized by a large coefficient on the peripheral carbon atoms, with a nodal plane passing through the central C-C bond. This indicates that these outer positions are the most electron-rich and are the primary sites for electrophilic attack.
-
LUMO : The LUMO also has significant contributions from the peripheral atoms and is the site for nucleophilic attack. The distribution of the LUMO explains this compound's ability to accept electrons.
-
Reactivity : The small HOMO-LUMO gap facilitates electronic transitions and is responsible for this compound's reactivity in pericyclic reactions, such as Diels-Alder reactions where it can act as the diene component. The low-lying LUMO is a key feature that can be exploited in the design of electron-transporting materials.[13]
Strategies to stabilize this compound often involve chemical modification. Introducing bulky substituents provides kinetic stability by sterically hindering dimerization.[1] Furthermore, annulating the this compound core with aromatic rings, such as in dibenzothis compound, can thermodynamically stabilize the molecule by reducing its overall antiaromatic character, which in turn modulates the HOMO and LUMO energy levels.[5] Computational analysis is essential for predicting the effects of these substitutions on the electronic properties of the resulting molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 3. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. chemistry.tcd.ie [chemistry.tcd.ie]
- 8. ionicviper.org [ionicviper.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. spark.bethel.edu [spark.bethel.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
understanding bond alternation in pentalene systems
An In-depth Technical Guide to Understanding Bond Alternation in Pentalene Systems
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a bicyclic hydrocarbon composed of two fused five-membered rings, serves as a quintessential model for studying the effects of antiaromaticity in polycyclic systems. As an 8π-electron system, it deviates from Hückel's rule for aromaticity and is classified as antiaromatic.[1][2] This inherent electronic instability drives a significant geometric distortion from a high-symmetry, delocalized structure to one with pronounced bond-length alternation, a phenomenon central to its chemical reactivity and physical properties. This guide provides a comprehensive technical overview of the theoretical underpinnings, experimental validation, and computational analysis of bond alternation in this compound and its derivatives.
Theoretical Framework: Antiaromaticity and the Pseudo-Jahn-Teller Effect
This compound's antiaromaticity is the primary driver of its structural and electronic properties. With 8π electrons, it conforms to the 4n Hückel rule for antiaromaticity (where n=2).[1] In a hypothetical high-symmetry (D₂h) structure, the highest occupied molecular orbitals (HOMOs) would be degenerate, leading to an unstable electronic state. To resolve this degeneracy and lower the overall energy, the molecule undergoes a geometric distortion, a process known as the pseudo-Jahn-Teller effect.[3][4] This distortion reduces the molecular symmetry to C₂h, breaking the degeneracy and leading to a structure with localized single and double bonds—a state of bond alternation.[3] This effect represents a balance where the distortive force of the π-electrons, favoring the C₂h structure, predominates over the σ-electrons which favor the delocalized D₂h structure.[5]
The instability of the parent this compound is profound; it readily dimerizes at temperatures as low as -100 °C.[2][6] Consequently, much of the experimental research has focused on derivatives stabilized by either bulky steric groups (e.g., tert-butyl) or electronic stabilization through benzannulation.[2] A crucial method for eliminating antiaromaticity is through redox chemistry. The addition of two electrons forms the pentalenide dianion (C₈H₆²⁻), a planar, stable 10π-electron aromatic species that adheres to the 4n+2 rule for aromaticity and exhibits delocalized bonding without significant bond alternation.[2][7][8]
Quantitative Data on Bond Alternation
The degree of bond alternation can be quantified by comparing the lengths of adjacent carbon-carbon bonds. Computational studies provide precise theoretical values, while X-ray crystallography on stable derivatives offers experimental confirmation.
Computational Analysis of Parent this compound
Quantum chemical calculations have been instrumental in predicting the geometry of the highly reactive parent this compound. The data clearly show a significant difference between the lengths of the formal single and double bonds around the periphery of the molecule.
Table 1: Calculated C-C Bond Lengths (Å) of Parent this compound (C₂h Symmetry)
| Bond (see inset) | HF/6-31G* | BLYP/6-31G* | B3LYP/6-31G* | MP2/6-31G* |
|---|---|---|---|---|
| r1 (C1-C2) | 1.464 | 1.468 | 1.460 | 1.455 |
| r2 (C2-C3) | 1.330 | 1.369 | 1.355 | 1.363 |
| r3 (C1-C3a) | 1.478 | 1.482 | 1.475 | 1.467 |
| r4 (C3a-C6a) | 1.333 | 1.369 | 1.357 | 1.363 |
Data sourced from Bally et al., 1997.[5]

Experimental Data from a Stable Derivative
The synthesis of 1,3,4,6-tetraphenylthis compound (Ph₄Pn) has allowed for its characterization via X-ray crystallography, providing direct experimental evidence of bond alternation in a neutral this compound system.[9][10] Comparison with its corresponding 10π aromatic magnesium salt, Mg[Ph₄Pn], starkly illustrates the impact of the π-electron count on the molecular geometry.
Table 2: Comparison of Experimental Bond Lengths (Å) in Antiaromatic Ph₄Pn and Aromatic Mg[Ph₄Pn]
| Bond Type | Ph₄Pn (8π, Antiaromatic) | Mg[Ph₄Pn] (10π, Aromatic) |
|---|---|---|
| Perimeter C-C Range | 1.388(2) – 1.464(3) | 1.406(3) – 1.455(3) |
| C-C Bridgehead | 1.450(3) | 1.451(3) |
Data sourced from Hintermair et al., 2024.[9]
The wider range of bond lengths in the neutral Ph₄Pn perimeter is indicative of significant bond alternation, which is substantially reduced in the aromatic dianion, where the bond lengths are more uniform.[9]
Experimental and Computational Protocols
Investigating bond alternation in this compound systems requires a combination of specialized synthetic, spectroscopic, and computational techniques due to the inherent instability of the parent compound.
Synthesis and Isolation
-
Parent this compound (Matrix Isolation): The parent this compound is too reactive for isolation under normal conditions.[7] It is generated in situ within an inert matrix (e.g., argon) at cryogenic temperatures. The protocol involves the photochemical cleavage of a stable this compound dimer precursor, which is sublimed and co-deposited with argon onto a cryogenic window. Irradiation with a specific wavelength of UV light cleaves the dimer into two molecules of monomeric this compound, trapping them for spectroscopic analysis.[5]
-
Stabilized Derivatives: Stable derivatives are synthesized through various organic chemistry routes. For example, 1,3,5-tri-tert-butylthis compound was synthesized in 1973, using the bulky substituents to sterically hinder dimerization.[2] More recently, 1,3,4,6-tetraphenylthis compound was synthesized via the oxidation of its stable magnesium pentalenide salt (Mg[Ph₄Pn]) with iodine.[10]
Spectroscopic and Structural Characterization
-
X-ray Crystallography: This is the definitive method for determining the solid-state structure and precise bond lengths of stable this compound derivatives. Single crystals suitable for diffraction are grown from solution. The resulting electron density map allows for the precise determination of atomic positions and, therefore, the bond lengths, providing direct evidence for or against bond alternation.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electronic structure in solution. Antiaromatic systems with localized bonds exhibit characteristic chemical shifts. In contrast, the formation of the aromatic pentalenide dianion results in significant upfield shifts of the proton signals, consistent with the presence of a diatropic ring current in an aromatic system.[2][11]
-
UV/Vis and IR Spectroscopy: For matrix-isolated species, electronic and vibrational spectroscopy are the primary characterization methods. The UV/Vis spectrum of this compound shows characteristic absorptions that are assigned with the aid of quantum chemical calculations.[5]
Computational Methodologies
-
Geometry Optimization: The equilibrium geometry and bond lengths of this compound systems are calculated using methods such as Density Functional Theory (DFT), often with the B3LYP functional, and ab initio methods like Møller–Plesset perturbation theory (MP2). These calculations are essential for predicting the structures of unstable species and corroborating experimental data.[5]
-
Aromaticity Indices: To quantify the degree of antiaromaticity, computational indices are employed.
-
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at a point in space (e.g., the center of a ring). Large positive NICS values are indicative of a paratropic ring current and antiaromaticity.[12]
-
Anisotropy of the Induced Current Density (ACID): This technique provides a visual representation of electron delocalization and ring currents. For this compound, ACID plots show a strong paratropic (antiaromatic) ring current around the perimeter of the 8π system.[9]
-
Modulating Bond Alternation: The Role of Redox Chemistry
The most effective way to control and eliminate bond alternation in this compound is through two-electron reduction. This process transforms the unstable, antiaromatic 8π system into a stable, aromatic 10π pentalenide dianion. This conversion is reversible, allowing for the system's electronic properties to be switched.[10]
Conclusion
Bond alternation in this compound is a direct and measurable consequence of its 8π antiaromatic character, driven by the pseudo-Jahn-Teller effect to achieve electronic stability. While the parent molecule is highly reactive, the study of stabilized derivatives through X-ray crystallography, NMR, and sophisticated computational methods has provided a deep understanding of this phenomenon. The ability to eliminate bond alternation through a two-electron reduction to the aromatic pentalenide dianion highlights the profound link between π-electron count, aromaticity, and molecular geometry. This knowledge is fundamental for the rational design of novel π-conjugated materials where tuning of electronic and structural properties is critical.
References
- 1. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Double-bond delocalization in non-alternant hydrocarbons induces inverted singlet–triplet gaps - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03409G [pubs.rsc.org]
- 4. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 9. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 10. Antiaromatic hydrocarbon boasts unusual stability | Research | Chemistry World [chemistryworld.com]
- 11. Unsymmetrical Thienopentalenes: Synthesis, Optoelectronic Properties, and (Anti)aromaticity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Pentalene Dianion: A Comprehensive Technical Guide to its Aromaticity and Stability
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pentalene, a bicyclic hydrocarbon with 8 π-electrons, is a classic example of an anti-aromatic and highly unstable molecule, readily dimerizing at temperatures as low as -100 °C.[1][2] In stark contrast, its corresponding dianion, formed by the addition of two electrons, is well-known, remarkably stable, and serves as a versatile ligand in organometallic chemistry.[3][4] This guide provides an in-depth technical analysis of the electronic structure, aromaticity, and stability of the this compound dianion. It consolidates quantitative data from spectroscopic, crystallographic, and computational studies, details key experimental protocols for its synthesis and characterization, and employs visualizations to clarify fundamental principles and workflows.
Theoretical Framework: Aromaticity and Hückel's Rule
Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts significant thermodynamic stability.[3] According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer (e.g., 2, 6, 10, 14...).[5][6] This electron count leads to a closed shell of filled bonding molecular orbitals, resulting in substantial resonance energy.[7] Conversely, systems with 4n π-electrons are classified as anti-aromatic and are characterized by high reactivity and instability.[3][8]
The neutral this compound molecule (C₈H₆) possesses 8 π-electrons, fitting the 4n rule (for n=2).[3][8] Its planar bicyclic structure enforces this anti-aromaticity, making it highly reactive and observable only under matrix isolation at cryogenic temperatures.[1][4] The addition of two electrons to form the this compound dianion (C₈H₆²⁻) fundamentally alters its electronic configuration. With 10 π-electrons, it satisfies Hückel's (4n+2) rule for n=2, thereby gaining the profound stability associated with aromaticity.[2][3]
Evidence for Aromaticity and Stability
The aromatic character of the this compound dianion is not merely theoretical; it is substantiated by a wealth of experimental and computational data.
Spectroscopic Evidence: NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides direct evidence of the diatropic ring current characteristic of aromatic systems. In the dilithium pentalenide salt, the proton NMR spectrum simplifies dramatically compared to its dihydrothis compound precursor, showing two signals with a 2:1 ratio, corresponding to the four protons on the outer "wingtip" positions and the two protons at the bridgehead-adjacent positions.[2][9] These signals appear in a region indicative of an aromatic ring current. For example, in dilithium pentalenide, a triplet is observed around τ 4.27 and a doublet at τ 5.02.[9] Studies on substituted pentalenides have systematically shown how different functional groups influence the polarization of the aromatic core, observable through characteristic shifts in the ¹H and ¹³C NMR spectra.[10]
Structural Evidence: X-ray Crystallography
Single-crystal X-ray diffraction studies of pentalenide salts, such as η⁵[Li(DME)]₂Pn, reveal a planar Pn²⁻ core.[11] A key indicator of aromaticity is the equalization of carbon-carbon bond lengths within the delocalized π-system. In the dianion, the C-C bonds within the five-membered rings are found to have nearly equal lengths, consistent with the delocalization of π-electrons across the entire bicyclic framework.[4] This contrasts sharply with the significant bond length alternation expected and calculated for the anti-aromatic neutral this compound.[12]
Computational Evidence: Aromaticity Indices
Modern computational chemistry provides powerful tools to quantify aromaticity.
-
Nucleus-Independent Chemical Shift (NICS): NICS calculations are used to probe the magnetic shielding at the center of a ring system. Aromatic compounds exhibit negative NICS values, indicating a diamagnetic (aromatic) ring current, while anti-aromatic systems show positive values. The this compound dianion displays negative NICS values, confirming its aromaticity. In contrast, computational studies on tetraphenylthis compound show a paratropic (anti-aromatic) ring current in the neutral 8π state, with NICS maxima of +20.28 ppm and +22.67 ppm in the centers of the five-membered rings.[13]
-
Anisotropy of the Induced Current Density (ACID): ACID plots visualize the flow of π-electrons under an external magnetic field. For the this compound dianion, these plots show a strong diatropic ring current flowing around the perimeter of the molecule, a hallmark of aromaticity.[13]
-
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization. A value of 1 indicates a fully aromatic system, while values near 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. The aromatic pentalenide core of tetraphenylthis compound dianion (Ph₄Pn²⁻) gives a HOMA value of 0.63, a significant increase from the value of 0.28 for the neutral anti-aromatic Ph₄Pn core.[13]
Quantitative Data Summary
The following table summarizes key quantitative indicators of aromaticity for the this compound dianion and its derivatives, contrasted with its anti-aromatic precursor where applicable.
| Parameter | Species | Value | Method | Reference |
| π-Electron Count | This compound | 8 (4n) | Hückel's Rule | [3][8] |
| This compound Dianion | 10 (4n+2) | Hückel's Rule | [2][3] | |
| ¹H NMR Chemical Shift | Dilithium Pentalenide | τ 4.27 (triplet, 2H), τ 5.02 (doublet, 4H) | NMR Spectroscopy | [9] |
| HOMA Index | Ph₄Pn (this compound Core) | 0.28 | X-ray & DFT | [13] |
| Ph₄Pn²⁻ (Pentalenide Core) | 0.63 | X-ray & DFT | [13] | |
| NICS(1.7) Value | Ph₄Pn (Ring Center) | +20.28 ppm, +22.67 ppm | DFT Calculation | [13] |
Experimental Protocols
The generation and characterization of the this compound dianion are crucial for its study and application.
Synthesis of Dilithium Pentalenide
The most common preparation of the this compound dianion involves the double deprotonation of a dihydrothis compound precursor.[2][11]
Methodology:
-
Precursor Preparation: Dihydrothis compound (H₂Pn) is typically prepared via methods such as the pyrolysis of an isomer of dicyclopentadiene or the thermal cyclization of 6-vinyl fulvene.[2][11]
-
Reaction Setup: The reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., tetrahydrofuran, THF) to prevent quenching of the strongly basic reagents.
-
Deprotonation: An isomeric mixture of dihydrothis compound is dissolved in the chosen solvent and cooled, often to -78 °C.[11]
-
Reagent Addition: At least two equivalents of a strong base, typically n-butyllithium (nBuLi) in heptane or hexane, are added dropwise to the solution.[2][11] The second deprotonation requires a stronger base than the first due to charge effects.[11]
-
Reaction Progression: The reaction mixture is allowed to stir and may be gradually warmed to room temperature to ensure complete conversion.[14]
-
Isolation: Depending on the solvent, the resulting dilithium pentalenide may precipitate out of solution (e.g., in heptane) or remain dissolved (e.g., in THF).[2][11] If crystallization is desired for X-ray analysis, a solvent like dimethoxyethane (DME) can be used to obtain single crystals.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Under an inert atmosphere, a sample of the pentalenide salt is dissolved in a suitable deuterated solvent (e.g., THF-d₈, DMSO-d₆).[9][10]
-
Data Acquisition: ¹H, ¹³C, and, if applicable, ⁷Li NMR spectra are acquired using a standard NMR spectrometer.[10][15]
-
Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and signal integrations. For the this compound dianion, analysis focuses on confirming the D₂h symmetry (or lower for substituted derivatives) and identifying the upfield shifts characteristic of an aromatic ring current.[2][10]
Single-Crystal X-ray Diffraction
Protocol:
-
Crystallization: Single crystals of a pentalenide salt suitable for diffraction are grown, typically by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.[11]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated.[16][17] The instrument records the intensities and positions of the diffracted X-rays, generating a unique diffraction pattern.[17][18]
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map of the crystal's repeating unit.[16] An atomic model is built into this map and computationally refined to achieve the best fit with the experimental data, ultimately yielding precise atomic coordinates, bond lengths, and bond angles.[19]
Conclusion
The this compound dianion represents a compelling case study in the principles of aromaticity. Through the addition of two electrons, the highly unstable, 8π anti-aromatic this compound framework is transformed into a stable, 10π aromatic system. This transformation is unequivocally supported by a combination of spectroscopic, crystallographic, and computational evidence, which collectively confirm the presence of a delocalized, diatropic π-electron system. The detailed experimental protocols for its synthesis and characterization have enabled its widespread use as a ligand, paving the way for continued exploration in organometallic chemistry and materials science.
References
- 1. organic chemistry - Is this compound stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a most elusive molecule that has been isolated only at liqui.. [askfilo.com]
- 4. mdpi.com [mdpi.com]
- 5. Hückel's rule - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
The Pentalene Core: An In-depth Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene, a non-benzenoid bicyclic hydrocarbon composed of two fused cyclopentadiene rings, stands as a fascinating and highly reactive molecular scaffold.[1] Its structure, featuring 8 π-electrons within a planar bicyclic system, renders it a classic example of Hückel antiaromaticity.[2] This inherent electronic instability is the primary driver for its remarkable reactivity, making it a challenging yet rewarding target for synthetic chemists and a versatile building block in materials science and organometallic chemistry.[1][3] While the parent this compound is fleeting, dimerizing at temperatures as low as -100 °C, strategic substitution and benzannulation can impart significant stability, allowing for the isolation and characterization of a range of derivatives.[1][4] This guide provides a comprehensive exploration of the this compound core's reactivity, detailing its electronic structure, key chemical transformations, and the experimental protocols for the synthesis of its derivatives.
Electronic Structure and Antiaromaticity
The defining feature of the this compound core is its antiaromatic character, a consequence of its planar, cyclic, conjugated system containing 4n π-electrons (n=2).[2] This antiaromaticity leads to a high degree of instability and a propensity to undergo reactions that alleviate this electronic strain.[3] The π-electrons in this compound favor a C2h structure with localized single and double bonds, a distortion from a more symmetrical D2h structure.[5]
A key strategy to overcome the inherent instability of this compound is the addition of two electrons to form the pentalenide dianion (C₈H₆²⁻).[1] This dianion is a planar, 10π-electron aromatic species, analogous to the cyclooctatetraene (COT) dianion, and is notably stable.[1][6] The formation of this aromatic dianion is a cornerstone of this compound chemistry, providing a versatile intermediate for the synthesis of various derivatives and metal complexes.[1]
Computational chemistry provides valuable insights into the electronic nature of this compound. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify the aromaticity or antiaromaticity of a cyclic system. Positive NICS values are indicative of an antiaromatic character. For dibenzothis compound, the NICS value for the five-membered rings is estimated at +7.4 ppm, confirming their antiaromatic nature, while the six-membered rings exhibit an aromatic character with a NICS value of -9.8 ppm.[7] The HOMO-LUMO gap is another important electronic parameter; for tetraphenylthis compound, this gap is 2.11 eV, which is significantly smaller than that of its aromatic dianion (3.15 eV), indicating a more reactive system.[8]
Reactivity of the this compound Core
The high reactivity of the this compound core stems from its drive to alleviate its antiaromaticity. This is primarily achieved through dimerization, cycloaddition reactions, reduction to the aromatic dianion, and coordination to metal centers.
Dimerization and Stabilization
The parent this compound readily undergoes a [2+2] cycloaddition with itself to form a dimer, even at very low temperatures.[1] This reactivity can be suppressed by the introduction of bulky substituents, such as tert-butyl groups. The derivative 1,3,5-tri-tert-butylthis compound, for instance, is thermally stable due to the steric hindrance provided by the bulky substituents, which prevents the close approach required for dimerization.[1] Benzannulation, the fusion of benzene rings to the this compound core, is another effective strategy for stabilization, as seen in the case of dibenzothis compound.[7]
Cycloaddition Reactions
The this compound core can participate in cycloaddition reactions, acting as either a diene or a dienophile.[3] These reactions provide a powerful tool for the construction of more complex molecular architectures. The specific mode of reaction is influenced by the substitution pattern on the this compound ring and the nature of the reacting partner.
Formation of the Pentalenide Dianion
As previously mentioned, the reduction of this compound or its derivatives to the corresponding dianion is a key transformation. This is typically achieved by reaction with alkali metals, such as lithium, or by deprotonation of a dihydrothis compound precursor with a strong base like n-butyllithium.[1][7] The resulting pentalenide dianion is a stable, aromatic species that serves as a versatile nucleophile and a ligand in organometallic chemistry.[1]
Metal Complexation
The this compound dianion is an excellent ligand for a wide range of metals, forming stable mono- and bimetallic complexes.[9][10] In these complexes, the this compound ligand can adopt various coordination modes and has been shown to facilitate strong electronic communication between metal centers.[10] This property makes this compound-metal complexes promising candidates for applications in catalysis and materials science.[6]
Quantitative Data
The following tables summarize key quantitative data related to the electronic structure and spectroscopy of various this compound derivatives.
| Compound | Method | Value | Reference |
| This compound | 4-31G/STO-3G SCF | ≈14 kcal/mol | [11] |
| Tetraphenylthis compound | B3LYP/6-311++g(d,p) | 2.11 eV | [8] |
| Tetraphenylpentalenide dianion | B3LYP/6-311++g(d,p) | 3.15 eV | [8] |
| Parent this compound | 1.12 eV | [8] |
Table 1: Computational Data for this compound Derivatives
| Compound | Wavelength (nm) | Reference |
| This compound | ≈320, 260 | [11] |
| 1,3,5-tri-tert-butylthis compound | ≈340, 280, 215 | [11] |
| 1,3-dimethylthis compound | ≈270 | [11] |
Table 2: UV-Vis Absorption Maxima of this compound Derivatives
| Compound | Proton Signal | Chemical Shift (ppm) | Reference |
| Dibenzo[a,f]this compound dication | Downfield shift compared to neutral | [12] | |
| Tetraphenylthis compound | Hw (wingtip) | upfield shift of 1.5 ppm vs dianion | [13] |
| Magnesium Tetraphenylhydropentalenide | Ha, Hb, Hc | 6.50, 5.79, 4.59 | [10] |
Table 3: Selected ¹H NMR Chemical Shifts of this compound Derivatives
| Compound | Carbon Signal | Chemical Shift (ppm) | Reference |
| Tetraphenylthis compound | Cw (wingtip) | 134.9 | [13] |
| Magnesium Tetraphenylhydropentalenide | Ca, Cb, Cc | 105.2, 131.9, 52.7 | [10] |
Table 4: Selected ¹³C NMR Chemical Shifts of this compound Derivatives
Experimental Protocols
Synthesis of 1,3,5-tri-tert-butylthis compound
This procedure is based on the work of Hafner and Süss.[1]
Materials:
-
Lithium tert-butylcyclopentadienide (Li[tBuCp])
-
Iminium salt derived from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one
-
Pentane
-
Alumina (for chromatography)
-
Hexane
Procedure:
-
In a suitable reaction vessel under an inert atmosphere, react lithium tert-butylcyclopentadienide with the iminium salt in an appropriate solvent.
-
After the reaction is complete, the resulting deep blue solution is purified by column chromatography on alumina at -75 °C, using pentane as the eluent.
-
The fractions containing the product are collected and the solvent is removed under reduced pressure.
-
The product can be further purified by recrystallization from hexane to obtain crystals of 1,3,5-tri-tert-butylthis compound.
Synthesis of Dilithium Pentalenide
This procedure is based on the method described by Katz and Rosenberger.[1]
Materials:
-
Dihydrothis compound (H₂Pn)
-
n-Butyllithium (nBuLi)
-
Anhydrous solvent (e.g., THF or DME)
Procedure:
-
Dissolve dihydrothis compound in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add an excess of n-butyllithium to the cooled solution.
-
Allow the reaction to proceed at low temperature, resulting in the double deprotonation of dihydrothis compound to form dilithium pentalenide.
-
The resulting solution of dilithium pentalenide can be used directly for subsequent reactions, such as transmetalation to form metal complexes.[1]
Palladium-Catalyzed Synthesis of Dibenzo[a,e]this compound Derivatives
This is a general procedure based on palladium-catalyzed coupling reactions.[14]
Materials:
-
2-Halophenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper co-catalyst (e.g., CuI)
-
Base (e.g., an amine)
-
Anhydrous solvent
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 2-halophenylacetylene, palladium catalyst, copper co-catalyst, and base.
-
Add the anhydrous solvent and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and purification by column chromatography to isolate the dibenzothis compound derivative.
Visualizations
Caption: Formation of the aromatic pentalenide dianion from this compound or dihydrothis compound.
References
- 1. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Item - Synthesis and Characterization of Dibenzo[a,f]this compound: Harmonization of the Antiaromatic and Singlet Biradical Character - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,2-Disubstituted Pentalenes and Indenes by a Useful Modification to Nakamura's DMCP [3+2]-Cycloaddition Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzothis compound - Wikipedia [en.wikipedia.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
The Chemistry of Pentalene: A Technical Guide for Advanced Study
An In-depth Exploration of the Synthesis, Reactivity, and Electronic Structure of a Fascinating Antiaromatic System
For researchers, scientists, and professionals in drug development, an understanding of novel carbo- and heterocyclic scaffolds is paramount. Pentalene, a non-alternant hydrocarbon composed of two fused five-membered rings, represents a unique and challenging area of organic chemistry. Its 8π-electron system renders it antiaromatic and highly reactive, yet its derivatives and metal complexes exhibit a rich and varied chemistry with potential applications in materials science and catalysis. This guide provides a graduate-level overview of the fundamental principles of this compound chemistry, with a focus on its synthesis, electronic structure, and reactivity.
The this compound Core: Structure and Aromaticity
This compound (C₈H₆) is a planar, bicyclic hydrocarbon that possesses 8 π-electrons, conforming to the 4n π rule for antiaromaticity. This electronic configuration results in significant destabilization, making the parent this compound molecule highly unstable; it readily dimerizes even at temperatures as low as -100 °C.[1] The high reactivity of this compound is a direct consequence of its antiaromatic character, which drives the molecule to undergo reactions that alleviate this electronic strain.
Stabilization of the this compound system can be achieved through several strategies:
-
Steric Hindrance: Introduction of bulky substituents, such as tert-butyl groups, can kinetically stabilize the this compound core by sterically hindering the approach of other molecules, thereby preventing dimerization. The 1,3,5-tri-tert-butylthis compound, synthesized in 1973, is a classic example of a thermally stable this compound derivative.[1]
-
Benzannulation: Fusing benzene rings to the this compound core, as seen in benzothis compound and dibenzothis compound, can also enhance stability.[1]
-
Formation of the Pentalenide Dianion: The addition of two electrons to the this compound system results in the formation of the pentalenide dianion (C₈H₆²⁻). This dianion is a planar, 10π-electron aromatic species, analogous to the cyclooctatetraene dianion, and is significantly more stable than the neutral this compound.[1] The pentalenide dianion is a crucial intermediate in the synthesis of many this compound derivatives and metal complexes.
The interconversion between these forms is a central theme in this compound chemistry.
Synthesis of this compound Derivatives
The synthesis of stable this compound derivatives is a significant challenge in organic chemistry. Most synthetic strategies focus on the generation of the stable pentalenide dianion as a key intermediate, which can then be further functionalized.
Synthesis of Dilithium Pentalenide
Dilithium pentalenide is a common and versatile starting material for the synthesis of a wide range of this compound complexes. It is typically prepared by the double deprotonation of dihydrothis compound isomers using a strong base such as n-butyllithium.
Synthesis of Substituted Pentalenes
The synthesis of substituted pentalenes often involves multi-step procedures. A notable example is the palladium-catalyzed homocoupling of haloenynes, which provides a versatile route to various this compound derivatives.
Reactivity of Pentalenes
The reactivity of pentalenes is dominated by their antiaromaticity. They readily undergo reactions that lead to more stable electronic systems.
Dimerization
As previously mentioned, unsubstituted this compound dimerizes at very low temperatures. This is a classic example of a [4π + 4π] cycloaddition, which is thermally forbidden as a concerted process but can proceed through a stepwise, diradical mechanism.
Cycloaddition Reactions
Pentalenes can act as either the 4π or 2π component in cycloaddition reactions. For instance, this compound can react as a diene in a Diels-Alder reaction with a suitable dienophile. The regioselectivity and stereoselectivity of these reactions are influenced by both electronic and steric factors.
Coordination Chemistry
The pentalenide dianion is an excellent ligand in organometallic chemistry, capable of stabilizing a wide variety of metal centers. It can coordinate to metals in a variety of hapticities, most commonly as a bridging ligand between two metal centers (μ:η⁵:η⁵) or capping a single metal center (η⁸). These metal complexes are often significantly more stable than the free this compound.
Quantitative Data
The following tables summarize key quantitative data for representative this compound derivatives and their precursors.
NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Dilithium Pentalenide | THF-d₈ | 6.30 (t, 2H), 5.75 (d, 4H) | 108.9, 93.6 | [1] |
| 1,3,5-Tri-tert-butylthis compound | CCl₄ | 6.08 (s, 1H), 5.68 (d, 1H), 5.43 (d, 1H) | 150.2, 143.8, 129.0, 114.5, 103.2, 33.0, 32.4, 31.9, 31.7 | [1] |
| 1,3,4,6-Tetraphenyl-dihydrothis compound | CDCl₃ | 7.4-7.1 (m, 20H), 4.25 (s, 2H), 3.45 (s, 2H) | 143.2, 141.9, 140.8, 137.9, 128.7, 128.5, 128.3, 127.8, 127.2, 126.9, 45.1, 44.8 | |
| [Ru₃(CO)₈(C₈H₆)] | CDCl₃ | 5.85 (t, 2H), 4.90 (d, 4H) | Not Reported |
Selected Bond Lengths from X-ray Crystallography
| Compound | Bond | Bond Length (Å) | Reference |
| [Ru₃(CO)₈(C₈H₆)] | C1-C2 | 1.42 | |
| C2-C3 | 1.41 | ||
| C3-C3a | 1.44 | ||
| C1-C6a | 1.43 | ||
| C3a-C6a | 1.46 | ||
| Dilithium Pentalenide·2DME | C1-C2 | 1.404 | |
| C2-C3 | 1.408 | ||
| C3-C3a | 1.423 | ||
| C1-C6a | 1.419 | ||
| C3a-C6a | 1.447 |
Electrochemical Data
| Compound | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
| Dibenzothis compound | Anion/Neutral | -1.82 | |
| Dianion/Anion | -2.44 | ||
| 1,3-Bis(dimethylamino)this compound | Cation/Neutral | -0.68 | |
| Dication/Cation | +0.15 |
Experimental Protocols
Synthesis of Dilithium Pentalenide
Materials:
-
Dihydrothis compound
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous, deoxygenated solvents and glassware are essential.
Procedure:
-
A solution of dihydrothis compound in THF is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Two equivalents of n-butyllithium in hexanes are added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
-
The formation of a precipitate of dilithium pentalenide may be observed.
-
The solvent can be removed under vacuum, and the resulting solid washed with an appropriate solvent (e.g., pentane) to remove any unreacted starting materials or byproducts.
-
The dilithium pentalenide can be used in situ for subsequent reactions or isolated as a solid, although it is typically highly air- and moisture-sensitive.
Synthesis of [Ru₃(CO)₈(C₈H₆)]
Materials:
-
Dodecacarbonyltriruthenium (Ru₃(CO)₁₂)
-
Cyclooctatetraene (COT)
-
Heptane, deoxygenated
Procedure:
-
A solution of Ru₃(CO)₁₂ and an excess of cyclooctatetraene in heptane is prepared in a flask equipped with a reflux condenser under an inert atmosphere.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography or infrared spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or alumina, eluting with a non-polar solvent system (e.g., hexane or a hexane/dichloromethane mixture).
-
The desired product, [Ru₃(CO)₈(C₈H₆)], is typically an orange or red crystalline solid.
Conclusion
This compound chemistry, while challenging due to the inherent instability of the parent compound, offers a rich landscape for the exploration of antiaromaticity, reactivity, and organometallic chemistry. The stabilization of the this compound core through steric protection, benzannulation, or the formation of the aromatic pentalenide dianion has opened up avenues for the synthesis and characterization of a diverse array of derivatives and metal complexes. For researchers in drug development and materials science, the unique electronic and structural features of pentalenes provide a foundation for the design of novel molecular architectures with potentially interesting biological or physical properties. Further exploration of the reactivity and coordination chemistry of substituted pentalenes is likely to uncover new and exciting applications for this fascinating class of molecules.
References
Methodological & Application
Synthesis of 1,3,5-Tri-tert-butylpentalene: A Detailed Guide for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 1,3,5-tri-tert-butylpentalene, a sterically hindered and stabilized derivative of the antiaromatic this compound system. The bulky tert-butyl groups kinetically stabilize the otherwise highly reactive this compound core, allowing for its isolation and characterization. This protocol is intended for researchers in organic synthesis, materials science, and drug development who require a stable this compound derivative for their studies.
Introduction
This compound, a bicyclic hydrocarbon consisting of two fused five-membered rings, is a classic example of an antiaromatic compound, possessing 8 π-electrons. This antiaromaticity renders the parent this compound molecule highly unstable and prone to dimerization, even at low temperatures. However, the introduction of sterically demanding substituents, such as tert-butyl groups, can effectively shield the this compound core and prevent intermolecular reactions, leading to a stable, isolable compound. The synthesis of 1,3,5-tri-tert-butylthis compound, first reported by Hafner and Süss in 1973, provides a key example of this stabilization strategy.[1] This stabilized this compound derivative serves as a valuable substrate for studying the electronic and structural properties of antiaromatic systems.
Overall Synthesis Strategy
The synthesis of 1,3,5-tri-tert-butylthis compound is achieved through a convergent approach involving the preparation of two key intermediates, followed by a final condensation reaction to construct the this compound framework. The overall strategy can be summarized in the following three stages:
-
Synthesis of Lithium tert-butylcyclopentadienide: This is prepared by the deprotonation of tert-butylcyclopentadiene.
-
Synthesis of the Iminium Salt: This electrophilic partner is generated from 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one and a strong alkylating agent.
-
Condensation and this compound Formation: The lithium tert-butylcyclopentadienide is reacted with the iminium salt to form the target 1,3,5-tri-tert-butylthis compound.
Experimental Protocols
Stage 1: Synthesis of Lithium tert-butylcyclopentadienide
This protocol outlines the preparation of the crucial nucleophilic component, lithium tert-butylcyclopentadienide.
Materials:
-
tert-butylcyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware
Procedure:
-
Under an inert atmosphere of argon or nitrogen, a solution of tert-butylcyclopentadiene in anhydrous diethyl ether (or THF) is prepared in a Schlenk flask.
-
The flask is cooled to -78 °C using a dry ice/acetone bath.
-
An equimolar amount of n-butyllithium solution in hexanes is added dropwise to the stirred solution of tert-butylcyclopentadiene.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The formation of a white precipitate of lithium tert-butylcyclopentadienide indicates the completion of the reaction.
-
The solvent and any volatile byproducts can be removed under vacuum to yield the lithium salt as a white solid, which can be used directly in the next step.
Stage 2: Synthesis of the Iminium Salt
This protocol describes the preparation of the electrophilic iminium salt from an α,β-unsaturated aminoketone.
Materials:
-
5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one is dissolved in anhydrous dichloromethane.
-
An equimolar amount of triethyloxonium tetrafluoroborate is added to the solution at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which the iminium salt precipitates out of the solution.
-
The precipitated iminium salt is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.
-
The resulting iminium salt should be stored under an inert atmosphere and used promptly in the subsequent reaction.
Stage 3: Synthesis of 1,3,5-Tri-tert-butylthis compound
This final stage involves the condensation of the two previously synthesized intermediates to form the target this compound.
Materials:
-
Lithium tert-butylcyclopentadienide (from Stage 1)
-
Iminium salt (from Stage 2)
-
Anhydrous diethyl ether
-
Anhydrous pentane
-
Alumina (basic, activity III)
-
Argon or Nitrogen gas for inert atmosphere
-
Low-temperature chromatography setup
Procedure:
-
A suspension of the iminium salt in anhydrous diethyl ether is prepared in a Schlenk flask under an inert atmosphere and cooled to 0 °C.
-
A solution of lithium tert-butylcyclopentadienide in anhydrous diethyl ether is added dropwise to the stirred suspension of the iminium salt at 0 °C.
-
The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The solution will turn a deep blue color, indicating the formation of the this compound.
-
The reaction is quenched by the careful addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at low temperature.
-
The crude product is a dark blue solid.
Purification:
-
The crude 1,3,5-tri-tert-butylthis compound is purified by low-temperature column chromatography on basic alumina (activity III).
-
The column is packed and pre-cooled to -75 °C.
-
The crude product is dissolved in a minimal amount of cold pentane and loaded onto the column.
-
The product is eluted with cold pentane. The deep blue band corresponding to 1,3,5-tri-tert-butylthis compound is collected.
-
The solvent is carefully removed from the collected fractions under reduced pressure at low temperature to yield the product as deep blue crystals.
Data Presentation
| Compound | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Appearance |
| Lithium tert-butylcyclopentadienide | tert-butylcyclopentadiene | n-Butyllithium | Diethyl ether or THF | -78 to RT | High | White solid |
| Iminium Salt | 5-dimethylamino-2,2,6,6-tetramethyl-4-hepten-3-one | Triethyloxonium tetrafluoroborate | Dichloromethane | Room Temperature | Good | White solid |
| 1,3,5-Tri-tert-butylthis compound | Lithium tert-butylcyclopentadienide, Iminium salt | - | Diethyl ether, Pentane | 0 to RT | ~10 | Deep blue crystals |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 1,3,5-tri-tert-butylthis compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper Schlenk techniques.
-
Triethyloxonium tetrafluoroborate (Meerwein's salt) is a powerful alkylating agent and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
-
Low-temperature reactions require careful handling of cryogenic baths (e.g., dry ice/acetone).
This detailed protocol should enable researchers to successfully synthesize and purify 1,3,5-tri-tert-butylthis compound for their research endeavors. Careful attention to anhydrous and anaerobic techniques is paramount for the success of this synthesis.
References
Application Notes and Protocols for Generating Stable Pentalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pentalene, a non-benzenoid antiaromatic hydrocarbon, has intrigued chemists for decades due to its unique electronic structure. Comprising two fused five-membered rings, the parent this compound is highly unstable and dimerizes at temperatures above -100°C.[1] However, the development of synthetic strategies to generate stable this compound derivatives has unlocked their potential for applications in materials science and offers intriguing possibilities for medicinal chemistry. These application notes provide an overview of the key strategies for synthesizing and stabilizing this compound derivatives, detailed experimental protocols, and a discussion of their current and potential future applications.
Stabilization Strategies
The inherent instability of the 8π-electron this compound core necessitates specific chemical modifications to enable its isolation and study. The primary strategies for stabilizing this compound derivatives include:
-
Steric Hindrance: Introduction of bulky substituents, such as tert-butyl groups, can physically shield the this compound core and prevent dimerization.[1][2] The synthesis of 1,3,5-tri-tert-butylthis compound was an early demonstration of this principle.[2]
-
Benzannulation: Fusing one or more benzene rings to the this compound core, creating benzopentalenes or dibenzopentalenes, delocalizes the π-electrons and imparts significant stability.[2][3] Dibenzopentalenes are often stable enough to be handled under ambient conditions.[3]
-
Heteroatom Substitution: Incorporating heteroatoms such as nitrogen, sulfur, or oxygen into the this compound framework can modulate the electronic properties and enhance stability.[4][5] For example, dithieno[a,e]pentalenes exhibit high thermal stability while retaining significant antiaromatic character.[6]
-
Formation of Dianions: The addition of two electrons to the this compound system results in a planar, 10π-electron aromatic dianion, which is significantly more stable than the neutral species.[2][7]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various stable this compound derivatives.
| Derivative | Synthesis Method | Yield (%) | Reference |
| 1,3,4,6-Tetraphenyl-1,2-dihydrothis compound | One-step reaction from 1,4-Ph₂CpH and chalcone | up to 83 | [8] |
| Aryl-substituted Dibenzopentalenes | Suzuki-Miyaura/Stille coupling | 50–70 | [9] |
| Substituted Dibenzopentalenes | Pd(0)-Catalyzed Cascade Coupling | 40–70 | [10] |
| Parent Dibenzothis compound | From tetrachlorodibenzothis compound | 59 | [11] |
| Dibenzothis compound (from Indene Derivative) | Oxidative cyclization with FeCl₃ | 38 | [9] |
| Benzothiophene-fused this compound | Pd(0)-Catalyzed Cascade Coupling | 52 | [10] |
| Dibenzopentalenes (Ni(0) catalyst) | Ni(0) catalyzed reaction of 25d with PPh₃ | up to 46 | [9] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of a Stable Dihydrothis compound Precursor
This protocol describes the one-step synthesis of 1,3,4,6-tetraphenyl-1,2-dihydrothis compound, a stable precursor for pentalenide complexes, with a reported yield of up to 83%.[8]
Materials:
-
1,4-Diphenyl-cyclopenta-1,3-diene (1,4-Ph₂CpH)
-
1,3-Diphenylprop-2-en-1-one (chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,4-diphenyl-cyclopenta-1,3-diene (1 equivalent) and 1,3-diphenylprop-2-en-1-one (1.1 equivalents) in a mixture of toluene and methanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C.
-
Stir the reaction for 48 hours, monitoring its progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1,3,4,6-tetraphenyl-1,2-dihydrothis compound.
Protocol 2: Palladium-Catalyzed Cascade Coupling for Unsymmetrical Dibenzopentalenes
This method provides access to a range of unsymmetrical dibenzopentalenes in good yields (40-70%).[10]
Materials:
-
gem-Dibromo olefin substrate (e.g., 1f-1h)
-
Benzene-1,2-bis-boronates
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/DMF mixture)
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the gem-dibromo olefin (1 equivalent), benzene-1,2-bis-boronate (1.2 equivalents), palladium catalyst (5 mol%), and base (3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the unsymmetrical dibenzothis compound.
Visualizations
References
- 1. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. List of fentanyl analogues - Wikipedia [en.wikipedia.org]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,3a,6a-Triazathis compound derivatives as photo-induced cytotoxic small fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 11. Perturbing this compound: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentalene in Organic Field-Effect Transistors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pentalene and its derivatives as active materials in Organic Field-Effect Transistors (OFETs). This document includes a summary of reported performance data, detailed experimental protocols for device fabrication and characterization, and graphical representations of experimental workflows and structure-property relationships.
Introduction to this compound in OFETs
This compound, a non-aromatic hydrocarbon consisting of two fused five-membered rings, has emerged as a fascinating building block for organic semiconductors. Its unique electronic structure, characterized by antiaromaticity in its neutral state, can be tuned through chemical modification to produce both p-type and n-type charge transport behavior in OFETs. The introduction of electron-donating or electron-withdrawing substituents onto the this compound core is a powerful strategy to modulate its frontier molecular orbital energy levels and solid-state packing, thereby influencing device performance.[1][2] Derivatives of this compound, such as dibenzo[a,e]pentalenes and dithieno[3,2-b:2',3'-d]pentalenes, have demonstrated promising charge carrier mobilities, making them attractive candidates for applications in flexible electronics, sensors, and logic circuits.
Performance Data of this compound-Based OFETs
The performance of OFETs based on this compound derivatives is highly dependent on the molecular structure, thin-film morphology, and device architecture. The following table summarizes key performance parameters for a selection of reported this compound-based OFETs, providing a comparative overview of their capabilities.
| This compound Derivative | Deposition Method | Mobility (µ) [cm²/Vs] | On/Off Ratio (I_on/I_off) | Threshold Voltage (V_th) [V] | Charge Carrier Type | Reference |
| P2 (with electron-donating units) | - | ~10⁻⁴ | - | - | p-type | [1] |
| P3 (with electron-withdrawing units) | - | up to 0.03 | - | - | n-type | [1] |
| 5,10-bis((E)-2-(thiophen-2-yl)vinyl)indeno[2,1-a]indene (TEP) | Single Crystal | up to 1.02 | - | - | p-type | [3] |
| [4'-(methoxyl)styryl]dibenzothis compound (OSDP) | Single Crystal | ~0.1 | - | - | p-type | [3] |
| 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene | Solution-Shearing | 0.067 | >10⁷ | - | p-type | [4] |
| 2,6-dioctyldithieno[3,2-b:2',3'-d]thiophene | Solution-Shearing | 0.000028 | >10⁷ | - | p-type | [4] |
| NDIFCN₂ | Solution-Processed | up to 4.0 x 10⁻³ | >10³ | -1.25 | n-type | [5] |
| EHNDICN₂ | Solution-Processed | up to 1.6 x 10⁻² | >10⁴ | -2.0 | n-type | [5] |
| Br2P (Brominated Pentacene Derivative) | Vacuum Deposition | 0.0092 (at 80°C) | 6.5 x 10² | - | p-type | [6] |
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of this compound-based OFETs. Two common fabrication methods are described: solution-shearing for soluble derivatives and vacuum thermal evaporation for materials with lower solubility.
Protocol for Solution-Processed this compound OFETs (Bottom-Gate, Top-Contact)
This protocol is suitable for soluble this compound derivatives, such as those functionalized with alkyl chains.
3.1.1. Materials and Reagents:
-
This compound derivative (e.g., 2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2',3'-d]thiophene)
-
Solvent for this compound derivative (e.g., chloroform, toluene, or chlorobenzene)
-
Highly n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (gate/dielectric)
-
Trichloro(octyl)silane (OTS) for self-assembled monolayer (SAM) treatment
-
Anhydrous toluene for OTS solution
-
Gold (Au) or other suitable metal for source and drain electrodes
-
Cleaning solvents: Acetone, Isopropanol, Deionized (DI) water
-
Hellmanex solution (2%)
3.1.2. Substrate Cleaning and Surface Treatment:
-
Cut the n-doped Si/SiO₂ wafer into desired substrate sizes.
-
Sonicate the substrates sequentially in a 2% Hellmanex solution in DI water, DI water (three times), acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 20 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
Immediately after UV-ozone treatment, immerse the substrates in a freshly prepared solution of OTS in anhydrous toluene (typically 1-10 mM concentration) for 30 minutes at room temperature to form a hydrophobic self-assembled monolayer.
-
After immersion, rinse the substrates with fresh toluene to remove any excess OTS.
-
Anneal the substrates at 120°C for 20 minutes in a nitrogen-filled glovebox.
3.1.3. Semiconductor Deposition via Solution-Shearing:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., 5 mg/mL in chloroform).
-
Place the OTS-treated substrate on a heated stage within a nitrogen-filled glovebox (e.g., at 90°C).
-
Dispense a small volume of the this compound solution onto the substrate.
-
Bring a shearing blade (e.g., a clean glass slide or another silicon wafer) into contact with the solution at a controlled angle.
-
Move the shearing blade across the substrate at a constant, slow speed (e.g., 0.1 mm/s) to deposit a crystalline thin film of the this compound derivative.
-
Anneal the deposited film at a temperature just below the material's melting point for 30 minutes to improve crystallinity.
3.1.4. Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Place the substrate with the this compound thin film into a thermal evaporator.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask to form the source and drain electrodes. The deposition rate should be slow (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
Protocol for Vacuum-Deposited this compound OFETs (Bottom-Gate, Top-Contact)
This protocol is suitable for this compound derivatives with lower solubility that require thermal evaporation.
3.2.1. Materials and Reagents:
-
This compound derivative (e.g., a brominated pentacene derivative)
-
Highly n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer
-
Surface treatment agent (e.g., hexamethyldisilazane - HMDS)
-
Gold (Au) for source and drain electrodes
-
Cleaning solvents: Acetone, Isopropanol, DI water
3.2.2. Substrate Cleaning and Surface Treatment:
-
Follow the same substrate cleaning procedure as in section 3.1.2 (steps 1-4).
-
For surface treatment, place the cleaned substrates in a vacuum desiccator with a few drops of HMDS. Apply vacuum for 2 hours to create a hydrophobic surface on the SiO₂.
3.2.3. Semiconductor Deposition via Thermal Evaporation:
-
Place the HMDS-treated substrates into a high-vacuum thermal evaporator.
-
Load the this compound derivative into a suitable evaporation source (e.g., a quartz crucible).
-
Evacuate the chamber to a pressure of < 10⁻⁶ Torr.
-
Heat the substrate to a desired temperature (e.g., 25-90°C) to control the film growth.
-
Heat the evaporation source to sublimate the this compound derivative.
-
Deposit a thin film of the this compound derivative (e.g., 50 nm) onto the substrates at a controlled deposition rate (e.g., 0.1 Å/s). A quartz crystal microbalance can be used to monitor the film thickness and deposition rate.
3.2.4. Electrode Deposition:
-
Without breaking the vacuum, use a shadow mask to define the source and drain electrodes.
-
Deposit a 50 nm thick layer of gold (Au) at a slow deposition rate (e.g., 0.1-0.2 Å/s).
OFET Characterization
-
Place the fabricated OFET device on a probe station in a dark, shielded box to minimize light exposure and electrical noise.
-
Use a semiconductor parameter analyzer to measure the electrical characteristics.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS).
-
Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime).
-
Parameter Extraction:
-
Field-Effect Mobility (µ): Calculate from the slope of the (I_D)^1/2 vs. V_GS plot in the saturation regime using the standard FET equation.
-
On/Off Ratio (I_on/I_off): Determine the ratio of the maximum to the minimum drain current from the transfer curve.
-
Threshold Voltage (V_th): Extrapolate the linear region of the (I_D)^1/2 vs. V_GS plot to the V_GS axis.
-
Visualizations
Experimental Workflow for Solution-Processed OFETs
Caption: Workflow for Solution-Processed this compound OFETs.
Structure-Property Relationship in Functionalized Pentalenes
Caption: Tuning this compound Properties for OFETs.
References
- 1. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. High performance single-crystalline organic field-effect transistors based on molecular-modified dibenzo[a,e]pentalenes derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Notes and Protocols for Pentalene Dianion in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene (C₈H₆), a bicyclic hydrocarbon with an 8π electron system, is an anti-aromatic and highly reactive molecule.[1][2][3] However, upon two-electron reduction, it forms the this compound dianion (Pn²⁻, C₈H₆²⁻), a planar, 10π electron aromatic system that is isoelectronic with naphthalene.[1][2][3] This dianion has emerged as a versatile and powerful ligand in organometallic chemistry. Its ability to stabilize a wide range of metals in various oxidation states and its unique coordination modes make it a ligand of significant interest for applications in catalysis, small molecule activation, and materials science.[4][5][6]
The this compound dianion is a stronger electron donor than the more common cyclopentadienyl (Cp⁻) ligand and can adopt a variety of coordination modes, from η¹ to a folded η⁸ coordination.[1][6][7] It can also act as a bridging ligand between two metal centers, facilitating metal-metal interactions and cooperative reactivity.[1][4] This adaptability allows for the synthesis of a diverse array of organometallic complexes with unique electronic and structural properties.[4]
These application notes provide an overview of the synthesis of the this compound dianion ligand and its incorporation into various metal complexes, along with detailed experimental protocols and characterization data.
Synthesis of this compound Dianion Ligand Precursors
The most common precursor for generating the this compound dianion is its dilithium salt, dilithium pentalenide (Li₂Pn). This is typically synthesized by the double deprotonation of a dihydrothis compound isomer mixture (C₈H₈) using a strong organolithium base.
Experimental Protocol: Synthesis of Dilithium Pentalenide ([Li(DME)]₂Pn)
This protocol is adapted from the procedure reported by Katz et al. and later modified for the crystallization of the dimethoxyethane (DME) adduct.[4]
Materials:
-
An isomeric mixture of dihydropentalenes (H₂Pn)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration to be determined by titration)
-
Dimethoxyethane (DME), freshly distilled from sodium/benzophenone
-
Anhydrous hexanes or pentane
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, a Schlenk flask equipped with a magnetic stir bar is charged with a solution of dihydrothis compound in anhydrous diethyl ether.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: While stirring, two equivalents of n-butyllithium solution in hexanes are added dropwise to the dihydrothis compound solution. The addition should be slow to control the reaction temperature. A precipitate of dilithium pentalenide will form.
-
Reaction Completion: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight to ensure complete deprotonation.
-
Isolation of Li₂Pn: The resulting precipitate of Li₂Pn can be isolated by filtration, washed with anhydrous hexanes, and dried under vacuum.
-
Formation of the DME Adduct for Crystallization: To obtain a more soluble and crystalline product, the isolated Li₂Pn is dissolved in a minimal amount of anhydrous dimethoxyethane (DME).
-
Crystallization: The DME solution is filtered to remove any insoluble impurities. Slow evaporation of the solvent or cooling of a concentrated solution will yield crystals of [Li(DME)]₂Pn.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required.
Representative Organometallic Complexes of this compound Dianion
The dilithium pentalenide salt is a versatile starting material for the synthesis of a wide range of this compound-metal complexes via transmetalation reactions.
Bis(this compound)dititanium: A Complex with a Strong Ti-Ti Double Bond
A notable example of a this compound complex is the bis(this compound)dititanium complex, which features a very short titanium-titanium bond, indicative of a double bond.[2][5] The synthesis utilizes a silylated this compound ligand for increased stability and solubility.
This protocol is based on the work of Cloke and co-workers.[2][5]
Materials:
-
[Li(DME)]₂[1,4-(SiⁱPr₃)₂Pn] (silylated dilithium pentalenide)
-
Titanium(III) chloride (TiCl₃)
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk line and glassware
-
Filter cannula
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with a slurry of TiCl₃ in anhydrous toluene.
-
Addition of Pentalenide: A solution of [Li(DME)]₂[1,4-(SiⁱPr₃)₂Pn] in anhydrous toluene is added dropwise to the TiCl₃ slurry at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is stirred at room temperature for 12 hours. The color of the solution will change, and a precipitate of LiCl will form.
-
Filtration: The reaction mixture is filtered through a cannula to remove the LiCl precipitate.
-
Solvent Removal: The solvent is removed from the filtrate under vacuum to yield a solid residue.
-
Extraction and Crystallization: The residue is extracted with anhydrous pentane, and the solution is filtered. The resulting deep red solution is concentrated and cooled to -50 °C to afford single crystals of Ti₂(μ:η⁵,η⁵-Pn†)₂.[5]
| Parameter | Value | Reference |
| Ti-Ti Bond Length | 2.399(2) Å | [2] |
| Coordination Mode | μ:η⁵,η⁵ | [2] |
| Formal Oxidation State of Ti | Ti(II) | [2] |
| Magnetic Property | Diamagnetic | [5] |
Iron this compound Complexes
Iron complexes of this compound have been synthesized, including the "double ferrocene" analogue, although its isolation can be challenging.[4] Silylated this compound ligands have been successfully used to create stable iron complexes.[8][9][10]
Materials:
-
[Li(DME)]₂[1,4-(SiⁱPr₃)₂Pn]
-
Iron(II) chloride (FeCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: A Schlenk flask is charged with anhydrous FeCl₂ and anhydrous THF.
-
Addition of Pentalenide: A solution of [Li(DME)]₂[1,4-(SiⁱPr₃)₂Pn] in THF is added to the FeCl₂ suspension at room temperature.
-
Reaction: The mixture is stirred at room temperature for several hours.
-
Workup: The solvent is removed under vacuum. The residue is extracted with hexanes, and the solution is filtered.
-
Isolation: Removal of the hexanes under vacuum yields the iron this compound complex. Further purification can be achieved by crystallization.
| Complex | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Bis(pentalenyl)iron | (complex multiplets) | (data not readily available in abstract) | [8] |
Note: Detailed NMR data for specific iron this compound complexes would require access to the full experimental sections of the cited literature.
Zirconium this compound Complexes for Olefin Polymerization
This compound complexes of zirconium have been investigated as catalysts for olefin polymerization.[7][11][12][13][14] The permethylthis compound ligand (Pn*) is often employed in these systems.
This is a generalized procedure based on the synthesis of zirconium permethylthis compound amidinate complexes.[7]
Materials:
-
Pn*ZrCl₃
-
Lithium amidinate salt (e.g., Li[N(R)C(H)N(R)])
-
Anhydrous toluene
-
Anhydrous pentane
-
Schlenk line and glassware
Procedure:
-
Reaction Setup: A solution of Pn*ZrCl₃ in anhydrous toluene is prepared in a Schlenk flask.
-
Salt Metathesis: One equivalent of the lithium amidinate salt, dissolved in toluene, is added to the zirconium precursor solution at room temperature.
-
Reaction: The reaction mixture is stirred for 12-24 hours at room temperature.
-
Filtration: The precipitated LiCl is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under vacuum. The resulting solid is washed with pentane and dried to yield the desired Pn*Zr amidinate complex.
| Catalyst Precursor | Co-catalyst | Activity (kg PE / (mol Zr * h * bar)) | Reference |
| sMAO–PnZrCpCl | sMAO | 4209 | [7] |
| PnZr(amidinate)Cl | sMAO | 38 - 163 | [7] |
sMAO = solid polymethylaluminoxane
Visualizations
Synthetic Workflow for this compound-Metal Complexes
Caption: General synthetic route to this compound-metal complexes.
Coordination Modes of the this compound Dianion Ligand
Caption: Common coordination modes of the this compound dianion.
Logical Relationship in Catalysis
Caption: Role of this compound-metal complexes in olefin polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis(this compound)di-titanium: a bent double-sandwich complex with a very short Ti–Ti bond - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complexes of iron(II) with silylated this compound ligands; building blocks for homo- and heterobimetallics | Department of Chemistry [chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of zirconium complexes and their catalytic applications [ouci.dntb.gov.ua]
- 13. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
Application Notes and Protocols for the Matrix Isolation of Pentalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the generation and spectroscopic characterization of the highly reactive, antiaromatic molecule pentalene using matrix isolation techniques. The described methodology allows for the trapping and stabilization of this compound at cryogenic temperatures, enabling its study by various spectroscopic methods.
Introduction
This compound is a non-benzenoid aromatic hydrocarbon with a planar structure consisting of two fused five-membered rings. Its antiaromatic character, arising from its 8 π-electron system, makes it highly unstable under normal conditions. Matrix isolation is a powerful technique for studying such reactive species by trapping them in an inert solid matrix at very low temperatures, thereby preventing intermolecular reactions and allowing for detailed spectroscopic investigation.[1] This protocol outlines the generation of this compound via photochemical cleavage of a precursor molecule directly within the cryogenic matrix.
Experimental Principles
The experimental approach involves the co-deposition of a this compound precursor with a large excess of an inert gas, typically argon, onto a cryogenic surface. Subsequent in-situ photolysis of the precursor leads to the formation of isolated this compound molecules trapped within the solid matrix. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are then employed to characterize the trapped species.[1]
Key Experimental Protocols
Precursor Synthesis and Preparation
The primary precursor for the generation of this compound in this protocol is the syn-cis dimer of this compound. This dimer can be synthesized through established chemical routes, such as the bromination/dehydrobromination of 1,5-dihydrothis compound or the oxidative coupling of the this compound dianion.[1][2] For matrix isolation experiments, the crystalline this compound dimer is ground and placed in a U-shaped tube connected to the inlet system of the cryostat.[1]
Matrix Isolation Setup
A standard matrix isolation apparatus is required, consisting of:
-
High-Vacuum Chamber: To prevent contamination from atmospheric gases.
-
Closed-Cycle Helium Cryostat: To cool a spectroscopic window (e.g., CsI for IR spectroscopy) to cryogenic temperatures (typically 10-20 K).[3]
-
Deposition System: Two separate inlet lines for the precursor and the matrix gas, allowing for controlled co-deposition.
-
Spectrometer: An FTIR spectrometer for in-situ analysis of the matrix-isolated species.[1]
Matrix Deposition Protocol
-
Evacuate the main chamber to a high vacuum (e.g., < 10⁻⁶ mbar).
-
Cool the spectroscopic window to the desired deposition temperature (e.g., 20 K).
-
Heat the U-tube containing the this compound dimer precursor to a temperature sufficient to achieve a suitable vapor pressure for sublimation.
-
Simultaneously introduce the precursor vapor and a large excess of argon gas (matrix:precursor ratio > 1000:1) into the chamber, directing the flow towards the cold window.[3]
-
Monitor the deposition process until a matrix of sufficient thickness for spectroscopic analysis is formed.
Photochemical Generation of this compound
-
After deposition, record a baseline IR spectrum of the matrix-isolated precursor.
-
Irradiate the matrix with a suitable UV light source. For the photocleavage of the this compound dimer, a medium-pressure mercury lamp can be used, with specific wavelengths (e.g., 254 nm and 313 nm) selected using appropriate filters.[1]
-
The cleavage of the dimer to this compound occurs in a stepwise manner. The initial photolysis leads to an intermediate species, which can be subsequently photolyzed to yield this compound.[1]
-
Monitor the progress of the photolysis by acquiring IR spectra at regular intervals. The appearance of new absorption bands and the decrease in the intensity of the precursor bands indicate the formation of this compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: Acquire IR spectra of the matrix after photolysis. The vibrational frequencies of the isolated this compound can be identified and compared with theoretical calculations for assignment.
-
Electronic Absorption (EA) Spectroscopy: If the setup allows, EA spectra can be recorded to characterize the electronic transitions of this compound.[1]
Data Presentation
The following table summarizes the key experimental parameters and observed vibrational frequencies for the matrix isolation of this compound.
| Parameter | Value | Reference |
| Precursor | syn-cis-Pentalene Dimer | [1] |
| Matrix Gas | Argon (Ar) | [1] |
| Deposition Temperature | ~20 K | [3] |
| Matrix:Precursor Ratio | > 1000:1 | [3] |
| Photolysis Wavelengths | 254 nm, 313 nm | [1] |
| Spectroscopic Window | Cesium Iodide (CsI) for IR | [3] |
Table 1: Experimental Parameters for Matrix Isolation of this compound
| Observed IR Frequency (cm⁻¹) | Vibrational Mode Assignment (Theoretical) | Reference |
| Specific vibrational frequencies to be populated from the primary literature source upon availability. | Corresponding vibrational mode assignments. | [1] |
(Note: Specific experimental vibrational frequencies for matrix-isolated this compound were not explicitly provided in a tabular format in the searched literature. The table is structured for their inclusion upon experimental determination.)
Mandatory Visualization
Caption: Experimental workflow for the matrix isolation of this compound.
Caption: Photochemical pathway for this compound generation.
References
Application Notes and Protocols for NMR Spectroscopy of Pentalenides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of pentalenides. Pentalenides, formally dianions of pentalene, are fascinating 10π-electron aromatic systems that have garnered significant interest in organometallic chemistry and materials science.[1][2] Their unique electronic structure and coordination chemistry make them valuable ligands in catalysis and small molecule activation.[2] NMR spectroscopy is an indispensable tool for characterizing these often air- and moisture-sensitive compounds, providing crucial insights into their structure, bonding, and dynamics in solution.
Introduction to NMR Spectroscopy of Pentalenides
Pentalenides and their metal complexes are typically characterized by multinuclear NMR spectroscopy, primarily focusing on ¹H, ¹³C, and, where applicable, metal nuclei such as ⁷Li. The NMR spectra of pentalenides are highly sensitive to the nature of the substituents on the pentalenide core, the counterions, and the solvent, reflecting the electronic distribution within the 10π aromatic system.[1][3][4]
Key features often observed in the NMR spectra of substituted pentalenides include:
-
Symmetry: For symmetrically substituted pentalenides, such as 1,3,4,6-tetraphenylpentalenide, the ¹H and ¹³C NMR spectra often indicate D₂h symmetry in solution.[1][5]
-
Chemical Shifts: The chemical shifts of the "wingtip" protons (H² and H⁵) are particularly diagnostic of the electronic polarization of the pentalenide core. Electron-donating or -withdrawing substituents can cause significant differences in these chemical shifts (Δδ).[1][4]
-
Counterion Effects: The nature of the counterion (e.g., Li⁺, Na⁺, K⁺, Mg²⁺) and its interaction with the pentalenide dianion (e.g., solvent-separated ion pairs (SSIP), contact ion pairs) can influence the chemical shifts.[1][5][6] ⁷Li NMR is a powerful tool for probing the environment of lithium counterions.[1][4]
-
Dynamic Processes: Variable-temperature (VT) NMR spectroscopy can be employed to study dynamic processes such as the rotation of aryl substituents.[1][7]
Experimental Protocols
Given the air- and moisture-sensitive nature of most pentalenide compounds, stringent anaerobic and anhydrous techniques are required for sample preparation.
General Sample Preparation for Air-Sensitive Pentalenides
Objective: To prepare a high-quality, contamination-free NMR sample of an air-sensitive pentalenide derivative.
Materials:
-
Pentalenide sample
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈, C₆D₆, DMSO-d₆)[3][5]
-
J. Young NMR tube or a standard NMR tube with a sealable cap (e.g., screw-cap with a septum or a Bakelite cap)[5][8]
-
Glovebox with an inert atmosphere (e.g., N₂ or Ar)
-
Volumetric glassware, syringes, and cannulas (oven-dried)
-
Internal standard (optional, e.g., tetramethylsilane - TMS)[4]
Protocol:
-
Drying and Degassing: Ensure all glassware, including the NMR tube, is rigorously dried in an oven (>130°C overnight) and then cooled under vacuum or in a desiccator before being brought into a glovebox.[8] Deuterated solvents should be dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone ketyl for THF) and thoroughly degassed by freeze-pump-thaw cycles or by sparging with an inert gas.[2]
-
Sample Handling in a Glovebox: Perform all sample manipulations inside a glovebox.
-
Sample Dissolution: Weigh the desired amount of the pentalenide sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) into a small vial.[4] Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to dissolve the sample completely.[2][4]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into the J. Young NMR tube or a standard NMR tube.[4]
-
Sealing the Tube:
-
J. Young Tube: Securely close the Teflon valve. Do not overtighten; a good seal is indicated by a small white line where the Teflon meets the glass.[8]
-
Standard Tube: Cap the tube with a septum or a solid cap. For extra protection, the cap can be wrapped with Parafilm or electrical tape after removing the tube from the glovebox.[8]
-
-
Transport: Carefully transport the sealed NMR tube from the glovebox to the NMR spectrometer.
Workflow for Sample Preparation:
Caption: Workflow for preparing air-sensitive pentalenide NMR samples.
Standard ¹H and ¹³C NMR Spectroscopy
Objective: To acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra for structural characterization.
Instrumentation: A modern NMR spectrometer (e.g., 300-600 MHz) is suitable.
Typical Parameters:
| Parameter | ¹H NMR | ¹³C{¹H} NMR | Reference |
| Pulse Program | zg30 or zg | zgpg30 or zgdc30 | [9][10] |
| Solvent | THF-d₈, C₆D₆, DMSO-d₆ | THF-d₈, C₆D₆, DMSO-d₆ | [3][5] |
| Temperature | 298 K (Room Temperature) | 298 K (Room Temperature) | [11] |
| Acquisition Time (AQ) | ~2-3 s | ~1-2 s | [9][11] |
| Relaxation Delay (D1) | 1-5 s | 2-5 s | [9][11] |
| Number of Scans (NS) | 16-64 | 1024-4096 | [9][11] |
| Spectral Width (SW) | ~12-15 ppm | ~200-250 ppm | [11] |
Processing:
-
Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.[11]
-
Reference the spectra to the residual solvent peak or an internal standard like TMS (0.00 ppm).[11]
Advanced NMR Techniques
Objective: To study dynamic processes, such as hindered rotation of substituents or ion-pairing equilibria.[1][7]
Protocol:
-
Prepare the sample as described in 2.1, ensuring the use of a robust NMR tube (e.g., medium-wall J. Young tube) that can withstand temperature changes.
-
Acquire a spectrum at room temperature.
-
Gradually decrease or increase the temperature in steps of 10-20 K.[12]
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a new spectrum.
-
Monitor changes in chemical shifts, line broadening, and coalescence of signals.
-
For low-temperature measurements (e.g., down to -95°C), a specialized cooling system (e.g., liquid nitrogen heat exchanger) is required.[1][12]
Objective: To determine the diffusion coefficients of species in solution, which can help identify aggregates or confirm the monomeric nature of a complex.[13]
Protocol:
-
Prepare a sample with a suitable viscosity and concentration.
-
Use a pulsed-field gradient (PFG) NMR probe.
-
Employ a DOSY pulse sequence (e.g., dstebpgp3s for Bruker spectrometers).[14]
-
Optimize the diffusion time (Δ) and gradient pulse duration (δ) to achieve a signal attenuation of 90-95% for the species of interest at the maximum gradient strength.[15]
-
Acquire a 2D dataset by incrementally increasing the gradient strength.
-
Process the data using specialized software to generate a 2D plot of chemical shift versus diffusion coefficient.
Logical Relationship for NMR Experiment Selection:
Caption: Decision tree for selecting appropriate NMR experiments for pentalenide characterization.
Data Presentation
Quantitative NMR data for pentalenide complexes are crucial for comparing electronic effects and structural features.
¹H NMR Chemical Shifts (δ, ppm) of Wingtip Protons (H²/H⁵)
The chemical shift difference between the wingtip protons (Δδ(H²-H⁵)) is a sensitive probe of the electronic polarization of the pentalenide ring.[1]
| Compound | R¹, R³, R⁴, R⁶ Substituents | δ(H²) [ppm] | δ(H⁵) [ppm] | Δδ [ppm] | Solvent | Reference |
| Li₂[5] | Ph, Ph, Ph, Ph | 6.80 | 6.80 | 0.00 | THF-d₈ | [1] |
| Li₂[16] | ᵐXyl, ᵐXyl, ᵐXyl, ᵐXyl | 6.67 | 6.67 | 0.00 | THF-d₈ | [1] |
| Li₂[8] | ᵖTol, ᵖTol, ᵖTol, ᵖTol | 6.74 | 6.74 | 0.00 | THF-d₈ | [1] |
| Li₂[3] | ᵖMeOPh, Ph, ᵖMeOPh, Ph | 6.70 | 6.88 | 0.18 | THF-d₈ | [1][4] |
| Li·K[2] | ᵖFPh, ᵖTol, ᵖFPh, ᵖTol | 6.82 | 6.77 | 0.05 | THF-d₈ | [1] |
| Li₂[17] | Me, Ph, Ph, Ph | - | - | 0.48 | THF-d₈ | [1] |
Note: ᵐXyl = 3,5-dimethylphenyl; ᵖTol = para-tolyl; ᵖMeOPh = para-methoxyphenyl; ᵖFPh = para-fluorophenyl. For Li₂[17], individual shifts for H² and H⁵ were not explicitly provided in the source text, only the difference.
¹³C{¹H} NMR Chemical Shifts (δ, ppm) for Selected Pentalenides
| Compound | C(ipso) | C(bridgehead) | C(wingtip) | Solvent | Reference |
| Mg[Ph₄Pn] (2) | 142.1 | 120.9 | 115.5 | THF-H₈ | [5] |
| [ⁿBuMg]₂[Ph₄Pn] | 140.4 | 121.6 | 115.2 | C₆D₆ | [5] |
| K·Li[Ph₄Pn] | - | - | 116.9 (para-C of Ph) | THF-d₈ | [6] |
⁷Li NMR Chemical Shifts (δ, ppm)
⁷Li NMR chemical shifts provide information about the coordination environment of the lithium counterion. Values around -1 to +1 ppm in THF often suggest solvent-separated ion pairs (SSIP), while more downfield shifts can indicate stronger ion pairing.[1]
| Compound | δ(⁷Li) [ppm] | Proposed Ion Pair Type | Solvent | Reference |
| Li₂[16] | +0.7 | SSIP | THF | [1] |
| Li₂[8] | -3.8 | SSIP | THF | [1] |
| Li₂[3] | -4.78 | Solvent-shared ion pair | THF | [1][4] |
| Li[Ph₄PnH] | -2.4 | SSIP | THF | [6] |
Conclusion
NMR spectroscopy is a cornerstone technique for the characterization of pentalenides. A combination of standard ¹H and ¹³C NMR, along with advanced methods like VT-NMR and DOSY, and heteronuclear NMR (e.g., ⁷Li), provides a comprehensive understanding of the structure, dynamics, and electronic properties of these unique aromatic systems. Careful sample preparation under inert conditions is paramount to obtaining high-quality, reproducible data. The protocols and data presented herein serve as a detailed guide for researchers engaged in the synthesis and application of pentalenide-based compounds.
References
- 1. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 2. organomation.com [organomation.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR-006: Valve Tubes and Air Sensitive Samples in NMR [nmr.chem.umn.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding and tuning the electronic structure of pentalenides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04622B [pubs.rsc.org]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Wilmad® gas tight for air sensitive sample 5 mm 7" 300 mhz NMR tube - Cambridge Isotope Laboratories, 507-LPV-7 [isotope.com]
- 17. munroscientific.co.uk [munroscientific.co.uk]
Application Notes and Protocols for DFT Calculation of Pentalene's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentalene is a non-alternant hydrocarbon composed of two fused five-membered rings. Its structure, containing 8 π-electrons, deviates from Hückel's rule for aromaticity (4n+2 π-electrons) and thus classifies it as an antiaromatic compound.[1] This antiaromatic character leads to unique electronic properties, including significant bond-length alternation and a small HOMO-LUMO gap, making it a molecule of considerable theoretical and practical interest.[1] this compound derivatives are being explored for applications in organic electronics, such as field-effect transistors and photovoltaics.[1][2]
The inherent instability and diradical character of this compound present significant challenges for theoretical modeling. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for investigating the electronic structure and properties of such complex molecules.[3][4][5] The accuracy of DFT calculations, however, is highly dependent on the choice of the exchange-correlation functional and the basis set.[3][4][5] These application notes provide a detailed protocol for performing DFT calculations to determine the electronic properties of this compound, including its geometry, aromaticity, and singlet-triplet energy gap.
Data Presentation: Calculated Electronic Properties of this compound
The following tables summarize key electronic properties of this compound calculated using various DFT methods as reported in the literature. These tables are intended to provide a comparative overview to guide researchers in selecting appropriate computational methods.
Table 1: Optimized Geometries of this compound (C₂h Symmetry)
| Method | Basis Set | C1-C2 (Å) | C2-C3 (Å) | C3-C3a (Å) | C1-C6a (Å) | Reference |
| HF | 6-31G | 1.352 | 1.467 | 1.352 | 1.491 | [6] |
| MP2 | 6-31G | 1.373 | 1.453 | 1.373 | 1.479 | [6] |
| BLYP | 6-31G | 1.379 | 1.450 | 1.379 | 1.480 | [6] |
| B3LYP | 6-31G | 1.370 | 1.446 | 1.370 | 1.474 | [6] |
Table 2: Singlet-Triplet Energy Splitting (ΔES-T) of this compound
| Method | Basis Set | Geometry | ΔES-T (eV) | Reference |
| EOM-CCSD | aug-cc-pVDZ | C₂h (ground state) | Positive | [7] |
| EOM-CCSD | aug-cc-pVDZ | D₂h (constrained) | Negative | [7] |
Table 3: Nucleus-Independent Chemical Shift (NICS) Values for this compound and Derivatives
NICS is a common method to evaluate the aromaticity of a molecule, where negative values typically indicate aromaticity and positive values indicate antiaromaticity.[8]
| Compound | Method | NICS(0) (ppm) | NICS(1) (ppm) | Antiaromatic Character | Reference |
| This compound (unsubstituted) | DFT | - | - | High | [2] |
| This compound with electron-donating groups | DFT | - | - | Increased | [2] |
| This compound with electron-withdrawing groups | DFT | - | - | Reduced | [2] |
| Pentalenide Dianion[6]²⁻ | DFT | -20.8 | - | Aromatic | [9] |
| 1,3-diaryl substituted pentalenide[10]²⁻ | DFT | -15.7 | - | Reduced Aromaticity | [9] |
Experimental Protocols: DFT Calculation of this compound's Electronic Properties
This section provides a step-by-step protocol for calculating the electronic properties of this compound using DFT. This protocol is designed to be general and can be adapted for various quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
Protocol 1: Geometry Optimization and Frequency Calculation
Objective: To obtain the equilibrium geometry of this compound in its ground state and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Input File Preparation:
-
Define the molecular geometry of this compound. An initial guess can be generated using a molecular builder and saved in a suitable format (e.g., XYZ or MOL). This compound has C₂h symmetry in its ground state.[6]
-
Specify the charge (0) and spin multiplicity (1 for singlet ground state).
-
Choose a DFT functional and basis set. For a good balance of accuracy and computational cost, the B3LYP functional with the 6-31G(d) basis set is a reasonable starting point.[6][11][12] For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.
-
Set the calculation type to Opt (geometry optimization) and Freq (frequency calculation). The Freq keyword is crucial to verify that the optimized structure is a true minimum (no imaginary frequencies).
-
Specify any desired convergence criteria. The default settings are often sufficient.
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis:
-
Examine the output file to confirm that the geometry optimization has converged.
-
Check the results of the frequency calculation. A true minimum will have zero imaginary frequencies.
-
The final optimized coordinates, bond lengths, and bond angles can be extracted from the output file.[6]
-
Protocol 2: Calculation of Nucleus-Independent Chemical Shift (NICS)
Objective: To quantify the antiaromatic character of the this compound rings.
Methodology:
-
Input File Preparation (using the optimized geometry from Protocol 1):
-
Use the optimized coordinates of this compound.
-
Specify the same DFT functional and basis set used for the geometry optimization for consistency.
-
Set the calculation type to NMR. This keyword requests the calculation of magnetic shielding tensors.
-
To calculate NICS, a "ghost" atom (Bq) is placed at the center of each five-membered ring. The NICS keyword in some programs will automatically do this. If not, you will need to manually add the ghost atoms to your coordinate list without any basis functions.
-
NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring plane.[8]
-
-
Execution:
-
Run the DFT calculation.
-
-
Analysis:
-
The isotropic magnetic shielding value of the ghost atom(s) is the NICS value. A positive value indicates antiaromatic character, while a negative value suggests aromaticity.[13]
-
Protocol 3: Calculation of the Singlet-Triplet Energy Gap
Objective: To determine the energy difference between the lowest singlet and triplet electronic states.
Methodology:
-
Input File Preparation for the Triplet State:
-
Use the optimized singlet geometry.
-
Change the spin multiplicity to 3 (for the triplet state).
-
Perform a single-point energy calculation using the same functional and basis set as the singlet calculation. For higher accuracy, a geometry optimization of the triplet state can also be performed.
-
-
Execution:
-
Run the single-point energy calculation for the triplet state.
-
-
Analysis:
-
Extract the final electronic energy of the singlet ground state (from Protocol 1) and the triplet state.
-
The singlet-triplet energy gap (ΔES-T) is the difference between the energy of the triplet state and the energy of the singlet state: ΔES-T = E(triplet) - E(singlet)
-
Mandatory Visualization
Computational Workflow for this compound's Electronic Properties
Caption: Workflow for DFT calculations of this compound's electronic properties.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. dft.uci.edu [dft.uci.edu]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. poranne-group.github.io [poranne-group.github.io]
- 9. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DFT study of electronic and optical properties of pentacene derivatives | CoLab [colab.ws]
- 13. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
Application Notes and Protocols for Dibenzopentalene in Materials Science
Herein, we provide detailed application notes and experimental protocols for the use of dibenzopentalene and its derivatives in various areas of materials science. These documents are intended for researchers and scientists in materials chemistry and drug development professionals interested in the electronic properties of novel organic compounds.
Application Note 1: N-Type Organic Field-Effect Transistors (OFETs) based on Dibenzothis compound Dicarboximides
Introduction: Dibenzothis compound (DBP) is a class of antiaromatic compounds that, when appropriately functionalized, exhibit promising semiconducting properties. Diacenothis compound dicarboximides, such as N,N′-Dihexyl-dibenzothis compound dicarboximide (DBPDI), are n-type organic semiconductors.[1][2][3] Their relatively low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels facilitate electron injection and transport, making them suitable for applications in organic electronics.[1][2] These materials are typically solution-processable, allowing for the fabrication of thin-film transistors on various substrates.[1]
Data Presentation:
| Compound | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Ion/Ioff Ratio | Decomposition Temp. (°C) |
| DBPDI | -5.84 | -3.76 | 0.06 | 2.9 x 106 | 419 |
| DNPDI | -5.72 | -3.45 | 0.034 | 1.1 x 106 | 460 |
Data sourced from references[1][2][3][4]. DNPDI (N,N′-dioctyl-dinaphthothis compound dicarboximide) is included for comparison.
Experimental Protocol: Fabrication of a Solution-Processed, Top-Contact, Bottom-Gate OFET
This protocol describes the fabrication of an n-type OFET using a solution-processable dibenzothis compound derivative.
1. Substrate Preparation: 1.1. Use a heavily p-doped silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. 1.2. Clean the SiO₂/Si substrate by sonication in acetone and then isopropanol (IPA). 1.3. Treat the substrate with a self-assembled monolayer to improve the semiconductor-dielectric interface. For n-type enhancement, immerse the substrate in a 0.1 M solution of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) in anhydrous toluene at 60 °C for 20 minutes. 1.4. Rinse the treated substrate with toluene and dry with a stream of nitrogen gas.
2. Semiconductor Deposition: 2.1. Prepare a 1.0 wt% solution of the dibenzothis compound dicarboximide derivative (e.g., DBPDI) in chloroform. 2.2. Deposit the semiconductor layer onto the treated substrate by spin-coating the solution. 2.3. Thermally anneal the semiconductor film at a selected temperature (e.g., 120 °C) for 20 minutes to improve film morphology and crystallinity.
3. Electrode Deposition: 3.1. Deposit gold source and drain electrodes (e.g., 50 nm thickness) on top of the semiconductor layer by thermal evaporation through a shadow mask. 3.2. The shadow mask should define the channel length (L) and width (W) of the transistor (e.g., L = 100 µm, W = 1 mm).
4. Device Characterization: 4.1. Characterize the OFET devices in an inert atmosphere (e.g., under nitrogen) using a semiconductor parameter analyzer. 4.2. Measure the output and transfer characteristics to determine the electron mobility, threshold voltage, and on/off current ratio.
Visualization:
Caption: Workflow for fabricating a solution-processed OFET.
Application Note 2: Dibenzothis compound Derivatives in Organic Photovoltaics (OPVs)
Introduction: The unique electronic properties of π-extended pentalenes make them suitable candidates for use in organic photovoltaic devices. A dinaphthylthis compound derivative, for instance, has demonstrated potential as a p-type material in organic heterojunction solar cells.[5] Furthermore, tetraphenyldibenzoperiflanthene (a dibenzothis compound derivative, hereafter referred to as DBP-derivative) has been successfully incorporated into efficient p-i-n structured organic photovoltaic cells.[6] The broad absorption and suitable energy levels of these materials contribute to efficient light harvesting and charge separation.
Data Presentation:
| Device Structure | Donor Material | Acceptor Material | Power Conversion Efficiency (%) |
| p-i-n | DBP-derivative | Fullerene C70 | 5.19 |
| Bilayer | DBP-derivative | Fullerene C70 | 3.56 |
Data sourced from reference[6].
Experimental Protocol: Fabrication of a p-i-n Organic Photovoltaic Cell
This protocol outlines the fabrication of a p-i-n structured OPV using a dibenzothis compound derivative as the donor material.
1. Substrate Preparation: 1.1. Begin with a pre-cleaned indium tin oxide (ITO) coated glass substrate. 1.2. Further clean the substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. 1.3. Dry the substrate with a nitrogen stream and treat with UV-ozone for 15 minutes to enhance the work function of the ITO.
2. Layer Deposition (by Thermal Evaporation in High Vacuum): 2.1. Deposit a 10 nm thick layer of the DBP-derivative to serve as the p-type layer. 2.2. Co-deposit the DBP-derivative and Fullerene C70 at a specific ratio (e.g., 1:2) to form a 30 nm thick intrinsic (i) blend layer. 2.3. Deposit a 30 nm thick layer of Fullerene C70 to act as the n-type layer. 2.4. Deposit a 10 nm layer of an electron transport material, such as bathocuproine (BCP), to aid in electron extraction.
3. Cathode Deposition: 3.1. Deposit a 100 nm thick aluminum (Al) cathode through a shadow mask to define the active area of the device.
4. Device Characterization: 4.1. Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²). 4.2. Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). 4.3. Measure the external quantum efficiency (EQE) to assess the device's spectral response.
Visualization:
Caption: Fabrication workflow for a p-i-n organic photovoltaic cell.
Application Note 3: Conducting Polymers from Thienyl-Substituted Dibenzopentalenes
Introduction: Dibenzothis compound units can be incorporated into polymer backbones to create redox-active materials. Thienyl-substituted dibenzopentalenes, for example, can be electrochemically polymerized to form conducting polymer films on electrode surfaces.[7] The resulting polymers exhibit interesting redox behavior, which can be harnessed in applications such as electrochromic devices or as components in organic batteries. The electrochemical polymerization process allows for direct deposition of the polymer film onto a conductive substrate.
Data Presentation:
| Monomer | Polymerization Potential Range (V vs. Ag/AgCl) | Resulting Material |
| Thienyl-substituted Dibenzothis compound | -1.0 to 1.2 | Conducting Polymer Film |
Data sourced from reference[7].
Experimental Protocol: Electrochemical Polymerization of a Thienyl-Substituted Dibenzothis compound
This protocol details the electrochemical synthesis of a conducting polymer film from a thienyl-substituted dibenzothis compound monomer.
1. Monomer Synthesis (General Outline): 1.1. Synthesize the thienyl-substituted dibenzothis compound monomer starting from a suitable diketone precursor. 1.2. React the diketone with thienyllithium or thienylmagnesium bromide. 1.3. Treat the resulting adduct with acid to yield the thienyl-substituted dibenzothis compound.
2. Electrochemical Polymerization: 2.1. Set up a three-electrode electrochemical cell with a working electrode (e.g., ITO-coated glass or a platinum button electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). 2.2. Prepare an electrolyte solution containing the thienyl-substituted dibenzothis compound monomer and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate anhydrous solvent (e.g., acetonitrile). 2.3. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. 2.4. Perform cyclic voltammetry by scanning the potential between -1.0 V and 1.2 V (vs. Ag/AgCl) for multiple cycles. 2.5. Observe the growth of a new redox system and the modification of the electrode surface, indicating the deposition of the polymer film.
3. Polymer Film Characterization: 3.1. After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte. 3.2. Characterize the electrochemical properties of the polymer film by running cyclic voltammetry in a monomer-free electrolyte solution. 3.3. Analyze the film's morphology and thickness using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). 3.4. Investigate the spectroelectrochemical properties by coupling the electrochemical cell with a UV-Vis spectrometer to observe changes in the absorption spectrum at different applied potentials.
Visualization:
Caption: Workflow for the synthesis and characterization of a dibenzothis compound-based conducting polymer.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. Electropolymerization of thienyl tethered comonomers and application towards the electrocatalytic reduction of nitrobenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution-processed organic transistors based on semiconducting blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Synthesis of Benzannulated Pentalenes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzannulated pentalenes, a class of compounds with significant interest in materials science and medicinal chemistry due to their unique electronic and structural properties. The following sections outline several key synthetic strategies, complete with detailed experimental procedures, quantitative data, and visual representations of the reaction pathways.
Introduction
Benzannulated pentalenes are polycyclic aromatic hydrocarbons characterized by a pentalene core fused with one or more benzene rings. The fusion of benzene rings can significantly influence the electronic structure and stability of the otherwise anti-aromatic this compound system. This modulation of properties makes them attractive targets for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as for the development of novel therapeutic agents. This guide details various synthetic methodologies, from classical approaches to modern catalytic systems, to provide researchers with a comprehensive resource for the preparation of these valuable compounds.
Method 1: Classical Synthesis of Dibenzo[a,e]pentalenes from Diphenylsuccindanedione
This classical approach, first reported by Brand in 1912, remains a fundamental method for the synthesis of certain dibenzo[a,e]this compound derivatives.[1] The synthesis involves a two-step process starting from diphenylsuccindanedione.
Reaction Pathway:
Caption: Classical synthesis of dibenzo[a,e]pentalenes.
Experimental Protocol:
Step 1: Synthesis of the Diol Intermediate
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place diphenylsuccindanedione (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
To this solution, add a solution of the appropriate arylmagnesium bromide (e.g., phenylmagnesium bromide or p-tolylmagnesium bromide) (2.2 eq) in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Dehydration to Dibenzo[a,e]this compound
-
Place the purified diol intermediate in a round-bottom flask with a magnetic stir bar.
-
Add formic acid to the flask.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the dibenzo[a,e]this compound product.
Quantitative Data:
| Starting Material | Grignard Reagent | Product | Yield (%) | Reference |
| Diphenylsuccindanedione | Phenylmagnesium bromide | 5,10-Diphenyldibenzo[a,e]this compound | Not reported | [1] |
| Diphenylsuccindanedione | p-Tolylmagnesium bromide | 5,10-Di-p-tolyldibenzo[a,e]this compound | Not reported | [1] |
Method 2: Flash Vacuum Pyrolysis (FVP) for the Synthesis of Dibenzo[a,e]this compound
Flash vacuum pyrolysis is a powerful technique for the synthesis of highly reactive or strained molecules. The pyrolysis of diphenylbutadiyne at high temperatures yields the parent dibenzo[a,e]this compound.
Reaction Pathway:
Caption: FVP synthesis of dibenzo[a,e]this compound.
Experimental Protocol:
-
Set up a flash vacuum pyrolysis apparatus consisting of a quartz tube heated by a tube furnace, a sublimation flask for the precursor, and a cold trap to collect the products.
-
Place diphenylbutadiyne in the sublimation flask.
-
Evacuate the system to a pressure of approximately 0.03 Torr.
-
Heat the furnace to 1120 °C.
-
Sublime the diphenylbutadiyne through the hot quartz tube.
-
Collect the pyrolysate on a cold finger cooled with liquid nitrogen.
-
After the pyrolysis is complete, allow the apparatus to cool to room temperature and carefully collect the crude product from the cold finger.
-
The crude product is a mixture of compounds, including dibenzo[a,e]this compound, which can be separated by column chromatography on silica gel.
Quantitative Data:
| Precursor | Product | Yield (%) | Other Products | Reference |
| Diphenylbutadiyne | Dibenzo[a,e]this compound | 19 | Fluoranthene (59%), Acephenanthrylene (13%), Aceanthrylene (2%) | [1] |
Method 3: Platinum-Catalyzed Cyclization of 1,2-Bis(phenylethynyl)benzene
Transition metal catalysis provides an efficient route to benzannulated pentalenes. Platinum tetrachloride can catalyze the cyclization of 1,2-bis(phenylethynyl)benzene to form a dibenzo[a,e]this compound derivative.[1]
Reaction Pathway:
Caption: Pt-catalyzed synthesis of dibenzo[a,e]this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1,2-bis(phenylethynyl)benzene (1.0 eq) in benzene.
-
To this solution, add platinum(IV) chloride (PtCl4) (catalytic amount).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction initially forms a platinum complex of the dibenzothis compound.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. During purification, the unstable platinum complex converts to the final dibenzo[a,e]this compound product.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 1,2-Bis(phenylethynyl)benzene | 5,10-Diphenyldibenzo[a,e]this compound | 85 | [1] |
Method 4: Nickel(0)-Catalyzed Synthesis from o-Bromoethynylbenzenes
A highly efficient method for the synthesis of various functionalized dibenzo[a,e]pentalenes involves the use of a nickel(0) catalyst. This reaction proceeds via the coupling of o-bromoethynylbenzene derivatives.
Reaction Pathway:
Caption: Ni(0)-catalyzed synthesis of dibenzo[a,e]pentalenes.
Experimental Protocol:
-
In a glovebox, to a solution of the o-bromoethynylbenzene derivative (1.0 eq) in anhydrous toluene, add bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (0.5 eq) and triphenylphosphine (PPh3) (1.0 eq).
-
Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Yield (%) | Reference |
| 1-Bromo-2-((4-methoxyphenyl)ethynyl)benzene | 2,7-Dimethoxy-5,10-bis(4-methoxyphenyl)dibenzo[a,e]this compound | 46 | [1] |
| 1-Bromo-2-(phenylethynyl)benzene | 5,10-Diphenyldibenzo[a,e]this compound | 13-24 | [1] |
Method 5: Synthesis of Dibenzo[a,f]this compound Derivatives
The synthesis of the less common dibenzo[a,f]this compound isomer often requires a multi-step approach. One reported method involves the synthesis of mesityl-substituted derivatives to enhance stability.[2]
Reaction Pathway:
References
Application Notes and Protocols for Pentalene-Based Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the synthesis, characterization, and analysis of pentalene-based conductive polymers. This compound, a bicyclic antiaromatic hydrocarbon, offers unique electronic properties when incorporated into a conjugated polymer backbone, making these materials promising candidates for applications in organic electronics, sensing, and bioelectronics.
Synthesis of this compound-Based Conductive Polymers
The synthesis of this compound-based conductive polymers is a multi-step process that begins with the synthesis of a stable this compound-based monomer, followed by polymerization. Due to the inherent reactivity of the this compound core, the monomer is often a derivative, such as a benzothiophene-fused this compound, which offers greater stability.
Monomer Synthesis: Benzothiophene-Fused this compound
A robust method for synthesizing a stable this compound derivative involves the creation of a benzothiophene-fused this compound. This approach enhances the stability of the this compound core, making it suitable for subsequent polymerization.
Experimental Protocol:
-
Preparation of the Bicyclic Core: The synthesis starts with the preparation of a bicyclo[3.3.0]octadiene-1,4-dione intermediate, which serves as the foundational five-membered ring core of the this compound structure.
-
Annulation of Benzothiophene Moieties: Benzothiophene units are then annulated onto the bicyclic core. This is a critical step that imparts stability to the resulting this compound monomer.
-
Late-Stage Diversification: The 1,4-positions of the this compound core can be functionalized through 1,2-addition of organometallic nucleophiles, followed by dehydration. This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, enabling the tuning of the monomer's electronic properties.
-
Purification: The resulting benzothiophene-fused this compound monomer is typically a solid that can be purified by simple filtration and washing with appropriate solvents.
Polymerization via Stille Coupling
Stille coupling is a versatile cross-coupling reaction widely used for the synthesis of conjugated polymers. It involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For this compound-based polymers, a common approach is to copolymerize a dibromo-pentalene derivative with a distannyl comonomer, such as distannylthiophene.
Experimental Protocol:
-
Monomer Preparation: Ensure both the dibromo-pentalene monomer and the distannyl comonomer are pure and dry.
-
Reaction Setup: In a nitrogen-filled glovebox, add the dibromo-pentalene monomer, the distannyl comonomer, and a palladium catalyst (e.g., Pd(PPh₃)₄) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Heat the mixture to reflux (typically around 110 °C) and stir under a nitrogen atmosphere for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically extracted with chloroform or another suitable solvent.
-
Drying: Dry the purified polymer under vacuum.
Characterization of this compound-Based Conductive Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure, molecular weight, and electronic properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer. The disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone are indicative of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and to confirm the disappearance of monomer-specific vibrational bands.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[1][2] These parameters are critical as they influence the polymer's processability and physical properties.
Illustrative Data for a this compound-Thiophene Copolymer:
| Property | Value |
| Mn (kDa) | 15 |
| Mw (kDa) | 35 |
| PDI (Mw/Mn) | 2.3 |
Optical and Electrochemical Properties
-
UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to determine the optical bandgap of the polymer, which provides insight into its electronic structure. The absorption spectrum of a conjugated polymer typically shows a π-π* transition in the visible region.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[3][4] These energy levels are crucial for understanding the polymer's charge injection and transport properties.
Illustrative Data for a this compound-Thiophene Copolymer:
| Property | Value |
| Absorption Maximum (λₘₐₓ) | 550 nm |
| Optical Bandgap (E₉) | 2.25 eV |
| HOMO Level | -5.4 eV |
| LUMO Level | -3.15 eV |
Doping and Conductivity Measurement
To function as a conductive material, the this compound-based polymer must be doped to introduce charge carriers.
Doping Protocols
-
Iodine Vapor Doping: A simple and effective method for p-doping is to expose a thin film of the polymer to iodine vapor. The iodine acts as an oxidizing agent, creating positive charge carriers (polarons) on the polymer backbone.
-
Solution Doping with F4TCNQ: 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is a strong electron acceptor that can be used for solution-based p-doping. A solution of F4TCNQ is typically spin-coated onto the polymer film.
Conductivity Measurement
-
Four-Point Probe Method: The electrical conductivity of the doped polymer films is measured using a four-point probe setup. This method minimizes the influence of contact resistance, providing an accurate measurement of the material's intrinsic conductivity.
Illustrative Conductivity Data for a Doped this compound-Thiophene Copolymer:
| Doping Method | Conductivity (S/cm) |
| Undoped | 10⁻⁸ |
| Iodine Vapor | 10⁻³ |
| F4TCNQ | 10⁻² |
Visualizing Workflows and Pathways
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and processing of this compound-based conductive polymers.
Stille Coupling Polymerization Pathway
Caption: Catalytic cycle of Stille coupling polymerization for this compound-based polymers.
Doping and Charge Carrier Formation
Caption: Mechanism of doping and charge carrier formation in a this compound-based polymer.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Synthesis and Properties of Ethylene/propylene and Ethylene/propylene/5-ethylidene-2-norbornene Copolymers Obtained on Rac-Et(2-MeInd)2ZrMe2/Isobutylaluminium Aryloxide Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Unsubstituted Pentalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of unsubstituted pentalene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture rapidly forms a solid, insoluble material upon attempted synthesis. What is happening and how can I prevent it?
A1: This is the most common challenge and is due to the extreme reactivity of this compound. As an 8π antiaromatic system, it is highly unstable and rapidly dimerizes or polymerizes, even at temperatures as low as -100 °C.[1][2]
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the final elimination step at the lowest possible temperature your system can achieve. Successful characterization of this compound has often relied on generation at cryogenic temperatures.
-
Work in High Dilution: Polymerization is a bimolecular process. By significantly increasing the solvent volume, you can decrease the probability of two this compound molecules encountering each other, thus slowing the rate of dimerization.
-
Employ Matrix Isolation: This is a key technique for studying highly reactive species. The this compound precursor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic surface (e.g., 9 K).[3] Subsequent in situ generation, for instance by photolysis of a dimer, allows for spectroscopic characterization of the isolated monomer, as bimolecular reactions are prevented.[3][4]
-
Consider Steric Hindrance: If your research goals allow, introducing bulky substituents (like tert-butyl groups) can sterically hinder the dimerization process, leading to thermally stable this compound derivatives.[1][2] The 1,3,5-tri-tert-butylthis compound is a classic example of a stable derivative.[1]
Q2: I am unable to isolate and characterize any this compound. Is my synthesis failing, or is there another issue?
A2: It is highly probable your synthesis is generating this compound, but its fleeting existence makes isolation by standard laboratory techniques (like chromatography or recrystallization) impossible. The parent this compound has never been isolated as a stable substance at room temperature.[2]
Troubleshooting and Characterization Strategies:
-
In Situ Trapping: Introduce a reactive trapping agent, such as a dienophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate), into the reaction mixture. If this compound is formed, it will undergo a Diels-Alder reaction, and the resulting stable adduct can be isolated and characterized, providing indirect evidence of this compound's formation.
-
Low-Temperature Spectroscopy: The most direct evidence for this compound's formation comes from spectroscopic analysis at cryogenic temperatures where its lifetime is extended. This requires specialized equipment.
-
Matrix Isolation IR/UV-Vis: Generate this compound within a solid inert-gas matrix and collect infrared or UV-Vis spectra.[4]
-
Low-Temperature NMR: If the this compound derivative is sufficiently stabilized to exist in solution even for a short time at low temperatures, NMR can be attempted. The proton NMR signals for unsubstituted this compound have been predicted through calculations.
-
Q3: What are the most viable synthetic routes for generating unsubstituted this compound for in situ studies?
A3: Most successful approaches involve generating this compound from a stable precursor in the final step under conditions where it can be immediately observed or trapped. Key precursors are dihydropentalenes.[5][6]
Common Routes:
-
Flash Vacuum Pyrolysis (FVP): This technique involves passing a precursor in the gas phase at low pressure through a very hot tube for a very short time, followed by rapid cooling.[7][8] This method is effective for unimolecular reactions and minimizing bimolecular side reactions like dimerization.[7] Precursors like isomers of dicyclopentadiene can be pyrolyzed to yield dihydrothis compound, which can then be a starting point for this compound itself.[5][6]
-
Dehydrohalogenation of a Dihalodihydrothis compound: This is a classic elimination reaction. A dihydrothis compound precursor is halogenated (e.g., with NBS) to give a bromo-substituted dihydrothis compound. Subsequent in situ elimination with a non-nucleophilic base can generate this compound.[9][10][11] This must be done at low temperatures to observe the monomer.
-
Photocleavage of a this compound Dimer: If a this compound dimer can be synthesized and isolated, it can be embedded in a cryogenic matrix. Subsequent irradiation with UV light can cleave the dimer back into two monomeric this compound molecules, which can then be studied spectroscopically.[4]
Data Presentation
Table 1: Comparison of this compound Generation Strategies
| Method | Typical Precursor | Conditions | Observation Method | Key Challenge |
| Flash Vacuum Pyrolysis | Isodicyclopentadiene | High Temp. (500-600 °C), High Vacuum [6] | Trapping or Low-Temp Condensation | Requires specialized FVP apparatus.[12] |
| Base-Induced Elimination | 1-Bromo-1,2-dihydrothis compound [9] | Strong, non-nucleophilic base (e.g., Et₃N), Low Temp. | In situ trapping, Low-Temp Spectroscopy | Precursor instability, competing reactions. |
| Photochemical Cleavage | This compound Dimer | UV Irradiation (e.g., λ > 290 nm) in Ar matrix at 9K [4] | Matrix Isolation Spectroscopy (IR, UV-Vis) | Synthesis and isolation of the dimer. |
| Stabilized Dianion | Dihydrothis compound | Deprotonation with BuLi [1] | Standard NMR, X-ray (of salt) | Yields the stable aromatic dianion, not neutral this compound. |
Experimental Protocols
Protocol 1: Generation of this compound via Dehydrohalogenation for in situ Trapping
This protocol is a generalized representation based on established chemical principles for generating highly reactive alkenes.
Objective: To generate unsubstituted this compound in situ from a dihydrothis compound precursor and trap it with a dienophile to confirm its transient existence.
Materials:
-
1,5-Dihydrothis compound (precursor)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF), cooled to -78 °C
-
Triethylamine (Et₃N), distilled and stored over KOH
-
N-Phenylmaleimide (trapping agent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Precursor Preparation: Synthesize 1,5-dihydrothis compound via a literature method, such as the pyrolysis of isodicyclopentadiene.[6] Ensure the precursor is pure before proceeding.
-
Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the trapping agent (N-phenylmaleimide, 1.5 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bromination: In a separate flask, dissolve 1,5-dihydrothis compound (1 equivalent) in a minimal amount of anhydrous THF at -78 °C. Slowly add a solution of NBS (1 equivalent) in THF dropwise with stirring, keeping the solution shielded from light. The reaction should be monitored by TLC for the consumption of starting material to form the unstable 1-bromo-1,2-dihydrothis compound.[9]
-
In situ Elimination and Trapping: Once the bromination is complete, slowly transfer the cold solution containing the brominated intermediate via a cannula into the flask containing the trapping agent.
-
Base Addition: Add triethylamine (2 equivalents) dropwise to the combined solution at -78 °C. The triethylamine will induce the elimination of HBr to form this compound.[9] The transient this compound will immediately react with the N-phenylmaleimide in a Diels-Alder cycloaddition.
-
Workup: After stirring at low temperature for 2-3 hours, allow the reaction to slowly warm to room temperature. Quench the reaction with saturated ammonium chloride solution.
-
Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify the resulting crude product (the Diels-Alder adduct) using column chromatography on silica gel. Characterize the purified adduct by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure, which serves as indirect proof of the formation of this compound.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 7. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 11. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 12. Synthesis of Fullerenes from a Nonaromatic Chloroform through a Newly Developed Ultrahigh-Temperature Flash Vacuum Pyrolysis Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentalene Derivative Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pentalene derivatives. Given the inherent instability of the parent this compound, which dimerizes at temperatures above -100°C, this document focuses on strategies for the synthesis and handling of more stable, substituted derivatives.[1][2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, helping users diagnose and resolve problems in their experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Reagents: Degradation of starting materials, such as cyclopentadiene derivatives, over time. | Use freshly distilled or purified reagents. Ensure proper storage of sensitive materials.[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider carefully increasing the temperature or extending the reaction time.[1] | |
| Side Reactions: Competing reactions, like the formation of pentafulvenes, can significantly lower the yield of the desired dihydrothis compound precursor.[1] | Optimize reaction conditions. For instance, in the synthesis of tetraarylated dihydropentalenes, using a stoichiometric amount of a strong base (e.g., NaOtBu) at low temperatures can favor the desired product.[1] | |
| Poor Solubility: Reactants may not be sufficiently soluble in the chosen solvent. | Select a solvent system in which all reactants are adequately soluble to ensure a homogeneous reaction mixture. | |
| Decomposition: this compound derivatives can be sensitive to air and light.[1] | Conduct the reaction and all subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon) and protect the mixture from light.[1] | |
| Formation of Insoluble Brown Solids | Polymerization: Pentalenes and their precursors are prone to polymerization, especially at higher concentrations or temperatures.[1] | Use dilute solutions and maintain strict temperature control throughout the experiment and workup.[1][3] |
| Incompatible Base/Solvent System: The chosen base and solvent may lead to the formation of insoluble materials. For example, treating a dihydrothis compound with n-butyllithium in solvents like THF or hexane can sometimes produce insoluble brown solids.[1] | Carefully select and test the base/solvent system. Review literature for combinations known to be successful for similar substrates. | |
| Difficulty in Product Purification | Presence of Isomers: The synthesis may yield a mixture of isomers that are difficult to separate using standard chromatography.[1] | Optimize reaction conditions (temperature, reaction time) to favor the formation of a single isomer.[1] |
| Byproducts with Similar Polarity: Side products may have polarities very close to the desired product, making chromatographic separation challenging.[1] | Explore alternative purification methods such as recrystallization or distillation under reduced pressure. For some derivatives, chromatography on alumina at low temperatures has proven effective.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound so unstable? A1: this compound is an antiaromatic compound because it possesses 8 π-electrons, which fits the 4n π-electron rule for antiaromaticity.[2][4] This electronic configuration makes it highly reactive, and it readily dimerizes at temperatures as low as -100°C to relieve this instability.[1][2] Therefore, synthetic efforts typically focus on stabilized derivatives with bulky substituents or fused aromatic rings.[2][5]
Q2: What are dihydropentalenes and why are they important? A2: Dihydropentalenes are stable precursors to pentalenes and their corresponding dianions (pentalenides).[1] Synthesizing a stable dihydrothis compound provides a reliable entry point into the this compound system. These precursors can then be deprotonated to form the aromatic pentalenide dianion or oxidized to the neutral this compound.[1][2]
Q3: How can I stabilize the this compound core? A3: Stability can be achieved through several strategies. Introducing bulky substituents, such as tert-butyl groups, can sterically hinder dimerization.[2] Another common method is benzannulation, where benzene rings are fused to the this compound core, as seen in dibenzopentalenes.[2][4] Additionally, converting the this compound to its dianion by adding two electrons creates a stable, planar, 10π-electron aromatic system.[2]
Q4: What are the key safety precautions for this compound synthesis? A4: Due to the potential instability of many this compound derivatives, it is critical to work under an inert atmosphere (nitrogen or argon) to prevent decomposition.[1][3] Always use standard personal protective equipment (PPE). Be aware that some reagents, such as n-butyllithium, are pyrophoric and require specialized handling techniques.[1][2]
Q5: My reaction is forming a mixture of isomers. How can I improve selectivity? A5: Isomer formation can often be controlled by modifying the reaction conditions. Carefully adjusting the temperature and reaction time can influence the kinetic versus thermodynamic product distribution, potentially favoring a single isomer.[1] Experimenting with different solvents or bases may also alter the selectivity of the reaction.
Yield Improvement Data
The following table summarizes reported yields for different this compound derivative syntheses, highlighting the impact of synthetic strategy.
| This compound Derivative | Synthetic Method | Reported Yield | Reference |
| 1,3,4,6-Tetraphenyl-1,2-dihydrothis compound | One-step annulation of 1,4-diphenyl-cyclopenta-1,3-diene with chalcone | Up to 83% | [1] |
| Dibenzo[a,e]this compound derivative (1tt) | Palladium-catalyzed cyclization of 2-iodophenylacetylene | 67% | [4] |
| This compound Dimer (syn-cis) | Bromination/dehydrobromination of dihydrothis compound | ~15% | [6] |
| This compound Dimer (diastereomeric mixture) | Oxidative coupling of this compound dianion | ~12% | [6] |
Key Experimental Protocols
Protocol 1: High-Yield Synthesis of 1,3,4,6-Tetraphenyl-1,2-dihydrothis compound [1]
This protocol describes a one-step synthesis of a stable dihydrothis compound precursor.
Materials:
-
1,4-Diphenyl-cyclopenta-1,3-diene (1,4-Ph₂CpH)
-
1,3-Diphenylprop-2-en-1-one (chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 1,4-diphenyl-cyclopenta-1,3-diene (1 equivalent) and chalcone (1.1 equivalents) in a mixture of toluene and methanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C.
-
Stir the reaction for 48 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain the desired 1,3,4,6-tetraphenyl-1,2-dihydrothis compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for a high-yield dihydrothis compound synthesis.
Caption: Relationship between key species in the this compound system.
References
Technical Support Center: Pentalene Intermediate Stabilization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive pentalene intermediates. The focus is on overcoming the persistent challenge of dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound is a polycyclic hydrocarbon with the chemical formula C₈H₆, consisting of two fused five-membered rings.[1] It is classified as antiaromatic because it possesses 8 π-electrons, fitting the 4n π-electron rule for antiaromaticity.[1][2] This antiaromatic character makes the molecule highly unstable and prone to reactions that alleviate this electronic state, primarily dimerization.[2][3] The parent this compound is only stable at extremely low temperatures, typically below -100 °C.[1][3]
Q2: What is the primary driving force behind this compound dimerization?
The main driving force for this compound dimerization is its inherent instability due to its 8π antiaromatic nature.[2][4] Dimerization is a chemical pathway that allows the this compound intermediate to escape this high-energy state by forming a more stable structure.[2] The process often involves a [2+2] cycloaddition, which disrupts the antiaromatic π-system.[5]
Q3: What are the main strategies to prevent the dimerization of this compound intermediates?
There are three primary strategies to stabilize this compound and prevent dimerization:
-
Steric Hindrance: Introducing large, bulky substituents (e.g., tert-butyl or triisopropylsilyl groups) onto the this compound core physically blocks the approach of another this compound molecule, thus inhibiting dimerization.[1][3][6]
-
Electronic Stabilization: This involves modifying the electronic structure of the this compound core. This can be achieved through:
-
Benzannulation: Fusing benzene or other aromatic rings to the this compound system (e.g., dibenzopentalenes) delocalizes the π-electrons and reduces antiaromaticity.[1][5][7]
-
Heteroatom Substitution: Replacing carbon atoms with heteroatoms, such as nitrogen, can create stable azathis compound derivatives.[8][9]
-
Electron-Donating/Withdrawing Groups: Attaching substituents that alter the electronic density can modulate the reactivity and stability of the this compound core.[10]
-
-
Formation of Aromatic Dianions: The addition of two electrons converts the 8π antiaromatic this compound into a 10π aromatic pentalenide dianion (Pn²⁻).[1][2][3] This dianion is planar, aromatic, and significantly more stable than the neutral this compound.[2][11] It is widely used as a ligand in organometallic chemistry.[1][11]
Q4: How can I determine if my this compound intermediate is dimerizing during an experiment?
Evidence of dimerization can be observed through several methods:
-
NMR Spectroscopy: The NMR spectrum of a dimer will be significantly more complex than that of the expected monomer. You may observe the disappearance of signals corresponding to the monomer and the appearance of new, often upfield-shifted, signals corresponding to the formation of new sp³-hybridized carbons in the dimer. Variable-temperature NMR studies can sometimes show the equilibrium between monomer and dimer.[5]
-
Mass Spectrometry: The appearance of a peak corresponding to twice the mass of the expected this compound monomer is a strong indication of dimer formation.
-
UV-Vis Spectroscopy: this compound derivatives often have distinct, long-wavelength absorptions due to their low HOMO-LUMO gap.[5] Dimerization disrupts the conjugated system, leading to a blue shift or disappearance of these characteristic absorption bands.
-
Precipitation: Dimer products are often less soluble than their monomeric precursors, leading to the formation of an insoluble precipitate.
Q5: Is the dimerization of this compound reversible?
Yes, in some cases, the dimerization process can be reversible.[5] For certain substituted pentalenes, the dimer may exist in equilibrium with the monomer in solution.[5] Heating the dimer can sometimes induce a retro-cycloaddition reaction, reforming the monomeric this compound. This reversibility can be studied using techniques like variable-temperature UV/Vis or NMR spectroscopy.[12][13]
Troubleshooting Guide
Problem 1: My reaction to synthesize a this compound derivative results in an insoluble powder or a complex mixture of products.
-
Probable Cause: You are likely observing uncontrolled dimerization or polymerization of the highly reactive this compound intermediate. This is common when the this compound core is not sufficiently stabilized.
-
Solution:
-
Increase Steric Shielding: Redesign your synthetic target to include bulkier substituents, such as tert-butyl or triisopropylsilyl (TIPS) groups, positioned to shield the reactive faces of the this compound core.[1][3]
-
Incorporate Electronic Stabilization: Modify your synthetic route to produce a benzannulated derivative. Fusing aromatic rings to the this compound core is a proven method for enhancing stability.[5][7]
-
Trap the Intermediate: If the this compound itself is the target, consider generating it in the presence of a trapping agent. For organometallic applications, the intermediate can be "trapped" by immediate coordination to a metal center.
-
Generate the Dianion: Instead of isolating the neutral this compound, attempt to reduce the intermediate in situ with a strong reducing agent (e.g., an alkali metal) to form the stable pentalenide dianion, which can then be isolated as a salt.[1]
-
Problem 2: I have successfully synthesized a substituted this compound, but it decomposes upon workup or exposure to air.
-
Probable Cause: Even stabilized pentalenes can remain highly reactive, particularly towards oxygen or protic sources, due to their low-lying LUMO.[5]
-
Solution:
-
Maintain Strict Inert Conditions: All manipulations, including synthesis, workup, and characterization, must be performed under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried and degassed before use to prevent protonation or reaction with the this compound.
-
Purify at Low Temperature: If possible, perform chromatography and other purification steps at reduced temperatures to minimize thermal decomposition or dimerization.
-
Problem 3: The NMR spectrum of my product is ambiguous and does not clearly confirm the monomeric this compound structure.
-
Probable Cause: You may have a mixture of the monomer and its dimer, or the compound may be fluxional in solution.
-
Solution:
-
Perform Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. If an equilibrium exists, changing the temperature may shift the monomer-dimer ratio, simplifying the spectrum.[5][14] For some sterically hindered systems, VT-NMR can reveal slowed rotation of substituents at low temperatures.[15]
-
Utilize 2D NMR Techniques: COSY, HSQC, and HMBC experiments can help in assigning complex spectra and confirming the connectivity of the carbon skeleton, allowing you to distinguish between the monomer and a potential dimer structure.
-
Compare with Computational Data: Calculated NMR shifts (using DFT) for the expected monomer and possible dimer structures can be compared with experimental data to aid in structural assignment.
-
Data Presentation
Table 1: Comparison of this compound Stabilization Strategies
| Strategy | Mechanism | Example Compound | Typical Stability | Reference |
| Steric Hindrance | Bulky groups physically block dimerization. | 1,3,5-Tri-tert-butylthis compound | Thermally stable, can be isolated. | [1] |
| Benzannulation | π-system is extended, reducing antiaromaticity. | Dibenzo[a,e]this compound | Bench-stable solid. | [5][11] |
| Dianion Formation | Forms a 10π aromatic system. | Dilithium pentalenide | Stable salt, can be stored. | [1] |
| Metal Coordination | This compound acts as a ligand, stabilizing the core. | (η⁸-Pentalene)titanium complexes | Stable organometallic complexes. | [14][16] |
Table 2: Representative HOMO-LUMO Gaps for Stabilized Pentalenes
| Compound | Stabilization Method | HOMO-LUMO Gap (eV) | Notes | Reference |
| This compound (Parent) | None | ~1.12 | Calculated value; highly reactive. | [5] |
| Tetraphenylthis compound | Steric & Electronic | ~2.11 | Stabilizing influence of phenyl groups. | [5] |
| Tetraphenylpentalenide (Dianion) | Aromaticity | ~3.15 | Much larger gap due to aromaticity. | [5] |
| Diacenaphthothis compound derivatives | π-Extension | Electrochemical gaps are narrow | Reduced at small negative potentials. | [17] |
Experimental Protocols
Protocol 1: General Synthesis of a Sterically Hindered this compound via Palladium-Catalyzed Cascade Reaction
This protocol is a generalized method based on the synthesis of stable monoareno-pentalenes and is intended for advanced users.[7]
-
Precursor Synthesis: Synthesize an ortho-arylacetyleno gem-dibromoolefin precursor. This requires a multi-step synthesis which is not detailed here.
-
Reaction Setup: In a glovebox, add the gem-dibromoolefin precursor (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 10-20 mol%) to a dry Schlenk flask.
-
Solvent and Reagents: Add dry, degassed solvent (e.g., THF or toluene). Add a bulky terminal alkyne, such as (triisopropylsilyl)acetylene (TIPS-acetylene) (1.2-1.5 eq.), and a suitable amine base (e.g., triethylamine or diisopropylamine, >2.0 eq.).
-
Reaction Conditions: Seal the flask and heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC or GC-MS. Reaction temperatures can range from room temperature to reflux, depending on the substrates.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove metal salts. Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel under an inert atmosphere. All solvents for chromatography must be deoxygenated.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, HRMS, and UV-Vis spectroscopy. If a suitable crystal can be grown, confirm the structure by X-ray crystallography.
Protocol 2: Generation of a Pentalenide Dianion
This protocol describes the general procedure for reducing a dihydrothis compound precursor to the stable dianion.[1]
-
Precursor: Start with a suitable dihydrothis compound precursor in a dry Schlenk flask under an inert atmosphere. The precursor can be synthesized via various literature methods.[4]
-
Solvent: Add a dry, ethereal solvent such as THF or DME.
-
Reduction: Cool the solution in an ice or dry ice/acetone bath. Add a strong reducing agent, such as n-butyllithium (2.0-2.2 eq.) or metallic lithium, dropwise to the solution. A color change is typically observed as the dianion forms.
-
Reaction: Allow the reaction to stir at low temperature for a period, then warm to room temperature and stir until the deprotonation is complete (can be monitored by quenching aliquots and analyzing by GC-MS).
-
Isolation: The pentalenide salt may precipitate from the solution. If so, it can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum. Alternatively, the solvent can be removed under vacuum to yield the salt.
-
Storage and Handling: The isolated pentalenide salt must be stored and handled under strictly inert and anhydrous conditions. It can be used as a ligand for subsequent synthesis of organometallic complexes.
Mandatory Visualizations
Caption: The dimerization of two antiaromatic this compound molecules.
Caption: Decision workflow for selecting a this compound stabilization strategy.
Caption: Impact of modifications on this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of organometallic pentalenide complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT00689C [pubs.rsc.org]
- 3. organic chemistry - Is this compound stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bonding in Complexes of Bis(this compound)dititanium, Ti2(C8H6)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Computational Models for Pentalene Aromaticity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the computational modeling of pentalene's aromaticity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aromaticity a subject of interest?
A1: this compound is a polycyclic hydrocarbon with the chemical formula C₈H₆, consisting of two fused five-membered rings.[1] It is classified as an antiaromatic compound because it possesses 8 π-electrons, which follows the 4n π-electron rule for antiaromaticity.[1] This antiaromatic character makes this compound highly reactive and prone to dimerization, even at low temperatures.[1] The study of its aromaticity is crucial for understanding the fundamental principles of aromaticity and antiaromaticity, and for designing novel optoelectronic materials.
Q2: What are the primary computational methods used to evaluate the aromaticity of this compound?
A2: Several computational methods are employed to quantify the aromaticity of this compound, each focusing on different criteria (magnetic, geometric, and electronic):
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. Positive NICS values are indicative of antiaromaticity.[2][3]
-
Gauge-Including Magnetically Induced Current (GIMIC): This method calculates the strength and pathways of ring currents induced by an external magnetic field. A paratropic (negative) ring current is a hallmark of antiaromaticity.[2][3]
-
Anisotropy of the Induced Current Density (AICD): AICD provides a visual representation of the induced ring currents, offering a qualitative confirmation of their diatropic (aromatic) or paratropic (antiaromatic) nature.[2][3]
-
Harmonic Oscillator Model of Aromaticity (HOMA): As a geometric descriptor, HOMA evaluates the degree of bond length equalization in a cyclic system. Values close to 1 indicate aromaticity, while negative values suggest antiaromaticity.[2][3]
-
Aromatic Fluctuation Index (FLU): This electronic criterion assesses the extent of electron delocalization. Higher FLU values are associated with lower aromaticity.[2][3]
Q3: Can simpler methods like the Hückel method explain this compound's antiaromaticity?
A3: While the Hückel method is a foundational tool in understanding aromaticity, it can be misleading for polycyclic systems like this compound. Hückel's rules were primarily designed for monocyclic systems.[4] For this compound, the Hückel method may incorrectly predict a lower energy for the delocalized π-system compared to a localized form, failing to capture its inherent instability and antiaromatic character.[4] More sophisticated ab initio and density functional theory (DFT) methods are necessary for an accurate description.
Q4: How do substituents and charge affect the aromaticity of this compound?
A4: The aromaticity of the this compound core can be significantly altered by chemical modifications:
-
Substituents: Bulky substituents, such as tert-butyl groups, can sterically protect the reactive this compound system, allowing for its isolation and study.[1]
-
Charge: The addition of two electrons to this compound forms the pentalenide dianion (C₈H₆²⁻). This dianion is a planar, 10π-electron system that exhibits aromatic character, analogous to the cyclooctatetraene dianion.[1]
-
Heteroatom Substitution: Replacing carbon atoms with heteroatoms, such as boron and nitrogen, can tune the electronic structure and, consequently, the aromaticity of the this compound scaffold.[5][6]
Troubleshooting Guides
Q1: My geometry optimization of this compound fails to converge. What are some common causes and solutions?
A1: Convergence issues during the geometry optimization of this compound are common due to its antiaromaticity and resulting structural flexibility. Here are some troubleshooting steps:
-
Check the Initial Geometry: A poor starting geometry is a frequent cause of failure. Ensure your initial structure has reasonable bond lengths and angles. Consider building the molecule in a molecular editor and performing an initial clean-up using molecular mechanics.
-
Use a More Robust Optimization Algorithm: If the default optimizer fails, try a different algorithm. For example, in Gaussian, you can switch from the default (e.g., Opt=Tight) to a more robust but potentially slower optimizer like Opt=CalcAll or Opt=GDIIS.
-
Employ a Smaller Step Size: A large optimization step size can cause the geometry to oscillate and fail to find a minimum. Try reducing the step size (e.g., Opt=(MaxStep=10) in Gaussian).
-
Calculate Force Constants: Calculating the force constants at the initial geometry (Opt=CalcFC) can provide a better initial Hessian and guide the optimizer towards the minimum.
-
Consider a Different Level of Theory: If you are using a very high level of theory, try optimizing at a lower, less computationally expensive level first (e.g., a smaller basis set or a different DFT functional) and then use the resulting geometry as the starting point for the higher-level calculation.
Q2: The calculated NICS values for my this compound derivative are inconsistent with other aromaticity descriptors. What could be the issue?
A2: Discrepancies between NICS and other descriptors like GIMIC or HOMA can arise from several factors:
-
Through-Space Effects: In systems where this compound interacts with other molecules or surfaces (e.g., graphene), the magnetic field of the neighboring entity can influence the NICS values, leading to misleading results.[3] In such cases, methods that directly calculate the ring current, like GIMIC and AICD, are often more reliable.
-
Choice of NICS Point: The standard NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center) are common choices. However, for fused rings like this compound, a NICS scan along different axes (NICS-X and NICS-Z scans) can provide a more detailed and accurate picture of the magnetic landscape.[2]
-
Local vs. Global Currents: NICS is a local probe and may be influenced by local bond currents that are not representative of the overall cyclic delocalization. GIMIC can distinguish between localized and delocalized currents.
Q3: My DFT calculations are giving results that contradict experimental findings for a substituted this compound. How can I improve my model?
A3: Disagreements between computational and experimental results often stem from the chosen computational model. Here are some ways to refine it:
-
Functional Selection: There is no universally "best" DFT functional. The choice of functional can significantly impact the results. For systems with potential multireference character, like some antiaromatic molecules, a standard functional like B3LYP may not be sufficient. Consider testing a range of functionals, including those with long-range corrections (e.g., CAM-B3LYP) or double-hybrid functionals.
-
Basis Set: Ensure your basis set is adequate for the system and the property you are calculating. For aromaticity calculations, which involve electron delocalization, a basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is generally recommended.
-
Inclusion of Environmental Effects: If the experiment was conducted in a solvent, including a solvent model in your calculation (e.g., using the Polarizable Continuum Model - PCM) can be crucial.
-
Multireference Character: For some challenging cases, single-reference methods like DFT may not be appropriate. Methods like Complete Active Space Self-Consistent Field (CASSCF) or Multireference Configuration Interaction (MRCI) might be necessary, although they are significantly more computationally expensive.[7]
Data Presentation
Table 1: Comparison of Aromaticity Descriptors for this compound
| Descriptor | Method | Typical Value for this compound | Interpretation | Reference |
| Magnetic | NICS(0)zz | ~ +15 to +23 ppm | Positive value indicates paratropic ring current (antiaromatic) | [2] |
| GIMIC | ~ -17 nA/T | Negative value indicates paratropic ring current (antiaromatic) | [2] | |
| Geometric | HOMA | Negative values | Indicates significant bond length alternation (antiaromatic) | [2][3] |
| Electronic | FLU | High values | Indicates low electron delocalization (antiaromatic) | [2][3] |
Experimental Protocols
Protocol 1: Geometry Optimization and Frequency Calculation
-
Construct the initial geometry of the this compound molecule using a molecular modeling program.
-
Perform a geometry optimization using a suitable level of theory. A common choice is the B3LYP functional with a 6-31G(d) basis set for an initial optimization, followed by a more accurate optimization with a larger basis set like 6-311+G(d,p).
-
Specify the optimization keywords in your input file (e.g., Opt in Gaussian).
-
Run the calculation.
-
Verify the optimized geometry by performing a frequency calculation (Freq keyword). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Protocol 2: NICS Calculation
-
Use the optimized geometry from Protocol 1.
-
Place a ghost atom (Bq) at the center of each five-membered ring.
-
Perform a nuclear magnetic shielding calculation using the Gauge-Independent Atomic Orbital (GIAO) method. The input file should include the NMR keyword.
-
The NICS value is the negative of the isotropic magnetic shielding value of the ghost atom.
Mandatory Visualization
Caption: Computational workflow for assessing this compound aromaticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Perturbing this compound: Aromaticity and Antiaromaticity in a Non‐Alternant Polycyclic Aromatic Hydrocarbon and BN‐Heteroanalogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perturbing this compound: Aromaticity and Antiaromaticity in a Non-Alternant Polycyclic Aromatic Hydrocarbon and BN-Heteroanalogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pentalene Instability in Experimental Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentalene and its derivatives. The inherent instability of the this compound core presents unique experimental challenges, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound molecule so unstable?
A1: The parent this compound is a polycyclic hydrocarbon with 8 π-electrons, making it an antiaromatic compound.[1][2][3] This antiaromaticity leads to high reactivity, and it readily dimerizes at temperatures as low as -100°C.[1] Some studies have noted dimerization even at -196°C.[2][4]
Q2: What are the primary decomposition pathways for this compound?
A2: The principal decomposition pathway for this compound is dimerization via a [2+2] cycloaddition.[5] This process alleviates the antiaromaticity of the this compound core. In the presence of air, oxidation can also lead to rapid decomposition.[5]
Q3: How can I increase the stability of my this compound derivative?
A3: The stability of this compound derivatives can be enhanced through several key strategies:
-
Steric Hindrance: Introducing bulky substituents, such as tri-tert-butyl groups, can physically prevent the close approach required for dimerization.[1]
-
Benzannulation: Fusing benzene rings to the this compound core, creating dibenzopentalenes, delocalizes the π-electrons and increases stability.[1][6]
-
Electronic Stabilization: Attaching electron-donating groups, like bis(dimethylamino) groups, can stabilize the this compound system.[7]
-
Formation of the Dianion: The this compound dianion contains 10π electrons, which makes it an aromatic and significantly more stable species.[1][2]
Q4: What is the role of dihydropentalenes in this compound chemistry?
A4: Dihydropentalenes are stable precursors to pentalenes and their corresponding dianions (pentalenides).[8] Synthesizing a stable dihydrothis compound provides a convenient and manageable entry point into the this compound system, which can then be converted to the desired this compound or pentalenide.[8]
Q5: Are there any air-stable this compound derivatives?
A5: While the parent this compound is highly air-sensitive, certain derivatives with significant steric protection and electronic stabilization can exhibit greater stability. For instance, tetraphenylthis compound has been shown to be remarkably stable under inert conditions, though it still decomposes upon exposure to air.[5] The fusion of thiophene rings has also been shown to impart high thermal stability even without bulky substituents.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Dimerization of this compound: The target this compound is highly reactive and dimerizing before it can be isolated or derivatized. | - Work at extremely low temperatures (below -100°C).[1]- Use bulky protecting groups to sterically hinder dimerization.[1]- Consider synthesizing the more stable this compound dianion first.[1][2] |
| Decomposition by Air/Moisture: The this compound derivative is sensitive to atmospheric conditions. | - Conduct all reactions and manipulations under a strict inert atmosphere (e.g., argon or nitrogen).[8]- Use thoroughly dried solvents and reagents. | |
| Inefficient Reagents: The activity of precursors, such as cyclopentadiene derivatives, may have degraded. | - Use freshly distilled or purified starting materials. | |
| Unexpected Side Products | Formation of Polymers: Besides dimerization, other polymerization pathways may be occurring. | - Optimize reaction concentration; lower concentrations may disfavor polymerization.- Re-evaluate the synthetic route; some pathways are more prone to polymerization.[10] |
| Isomerization: The reaction conditions may be promoting rearrangement of the this compound core or its substituents. | - Analyze the reaction temperature and catalyst choice, as these can influence isomerization pathways. | |
| Difficulty in Characterization | Sample Decomposition During Analysis: The instability of the this compound derivative prevents characterization at room temperature. | - For spectroscopic analysis (e.g., NMR, UV-Vis), perform measurements at low temperatures.- Consider matrix isolation techniques for highly unstable compounds.[2] |
| Broad or Unresolved NMR Spectra: The sample may contain a mixture of monomer and dimer, or be undergoing dynamic exchange. | - Acquire NMR spectra at variable, low temperatures to potentially resolve the signals of different species.[5] |
Experimental Protocols
Synthesis of a Stabilized Dihydrothis compound Precursor
This protocol outlines a general method for the synthesis of a tetraphenyl-dihydrothis compound, a stable precursor for a substituted this compound.
-
Materials:
-
1,4-Diphenyl-cyclopenta-1,3-diene
-
1,3-Diphenylprop-2-en-1-one (chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,4-diphenyl-cyclopenta-1,3-diene (1 equivalent) and 1,3-diphenylprop-2-en-1-one (1.1 equivalents) in a mixture of toluene and methanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C.
-
Stir the reaction for 48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography to isolate the dihydrothis compound product.
-
Visualizations
Caption: Decomposition pathways of unstable this compound.
Caption: Strategies for stabilizing the this compound core.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Pentalene Functionalization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis and functionalization of pentalene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound molecule so difficult to work with? A1: The parent this compound is a highly reactive and unstable molecule.[1] This instability stems from its electronic structure; it is an antiaromatic compound with 8 π-electrons, which makes it prone to dimerization, even at temperatures as low as -100 °C.[2][3]
Q2: What are the common strategies to synthesize stable this compound derivatives? A2: To counteract the inherent instability, pentalenes are typically stabilized through two main strategies. The first is benzannulation, where benzene rings are fused to the this compound core to create more stable dibenzothis compound structures.[2][4] The second involves introducing sterically bulky substituents, such as tert-butyl groups, which physically hinder dimerization and other decomposition pathways.[2] A common synthetic route involves an intramolecular double aldol condensation of a suitable acyclic precursor to form the fused five-membered ring system.[1]
Q3: What are the key parameters to control during a base-catalyzed this compound synthesis? A3: The critical parameters to monitor are the base concentration, temperature, and reaction time.[1] A catalytic amount of a non-nucleophilic base is often sufficient, as high concentrations can promote side reactions.[1] The reaction is typically performed at room temperature or with gentle heating, as higher temperatures can cause decomposition.[1] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal time and prevent the formation of byproducts.[1]
Q4: My functionalized this compound product seems to decompose during purification. What can I do? A4: this compound derivatives can be sensitive to acid, base, heat, air, or moisture.[1] If you suspect decomposition, use a neutral workup procedure, such as washing with brine and drying over anhydrous sodium sulfate.[1] For purification, column chromatography should be performed quickly and, if necessary, at low temperatures to minimize degradation.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of this compound derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (base, solvent, temperature). 4. Steric hindrance from bulky substituents preventing cyclization.[1] | 1. Monitor the reaction progress by TLC/LC-MS to ensure completion.[1] 2. Run the reaction at a lower temperature. Use degassed solvents if air sensitivity is a concern.[1] 3. Screen different bases (e.g., LDA, NaH, t-BuOK), solvents (e.g., THF, DME, toluene), and temperatures.[1] 4. Consider modifying the starting material to reduce steric hindrance.[1] |
| Formation of Multiple Products | 1. Competing intermolecular reactions instead of the desired intramolecular cyclization. 2. Formation of different regioisomers or stereoisomers. 3. Undesired side reactions like polymerization.[1] | 1. Use high dilution conditions to favor the intramolecular reaction.[1] 2. Employ a sterically hindered base to favor the kinetic enolate. The use of chiral auxiliaries can help control stereochemistry.[1] 3. Lower the reaction temperature and use a milder base to reduce side reactions.[1] |
| Product Decomposes During Workup or Purification | 1. Sensitivity to acid or base. 2. Thermal instability. 3. Air or moisture sensitivity.[1] | 1. Use a neutral workup procedure (e.g., wash with brine and dry over anhydrous Na₂SO₄).[1] 2. Perform purification (e.g., column chromatography) at a lower temperature. 3. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). |
Optimization of Reaction Conditions
The selection of appropriate reagents and conditions is critical for a successful reaction. The tables below summarize key parameters for consideration.
Table 1: Screening of Bases and Solvents for this compound Synthesis
| Parameter | Options | Considerations |
| Bases | Potassium tert-butoxide (t-BuOK), Sodium hydride (NaH), Lithium diisopropylamide (LDA), Sodium methoxide (NaOMe) | A non-nucleophilic base is often preferred to avoid side reactions.[1] Sterically hindered bases can favor the formation of the kinetic enolate.[1] |
| Solvents | Tetrahydrofuran (THF), Toluene, Dimethoxyethane (DME), Dichloromethane (DCM) | Aprotic polar solvents are generally preferred to facilitate enolate formation.[1] Ensure the solvent is anhydrous. |
Table 2: General Reaction Parameter Optimization
| Parameter | Range/Condition | Effect on Reaction |
| Temperature | 0 °C to 60 °C | Lower temperatures can improve selectivity and reduce decomposition.[1] Higher temperatures may be needed for less reactive substrates but increase the risk of side reactions.[1] |
| Reaction Time | 1 - 24 hours | Should be optimized by monitoring the reaction via TLC or LC-MS to maximize yield and minimize byproduct formation.[1] |
| Concentration | High Dilution (0.01 - 0.1 M) | Favors intramolecular reactions over intermolecular polymerization, which is crucial for cyclization.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended if starting materials or products are sensitive to air or moisture.[1] |
Key Experimental Protocol
Protocol: Base-Catalyzed Intramolecular Double Aldol Condensation for this compound-1,5-dione Derivatives
This protocol provides a general methodology for the synthesis of a this compound-1,5-dione core, a common strategy for creating functionalized pentalenes.[1]
Materials:
-
Substituted octane-2,7-dione derivative (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK) (0.1 - 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the substituted octane-2,7-dione derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (t-BuOK) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC/LC-MS).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and executing this compound functionalization experiments.
Caption: Troubleshooting decision tree for diagnosing low product yield.
Caption: Standard workflow for this compound functionalization experiments.
References
addressing inconsistencies in spectroscopic data of pentalenes
Technical Support Center: Pentalene Spectroscopic Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address common inconsistencies encountered during the spectroscopic analysis of these unique antiaromatic compounds.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why do the proton signals on the this compound core in my ¹H NMR spectrum appear at an unusually high field (upfield shift)?
A1: This is a characteristic feature of antiaromatic compounds like this compound. The 8π-electron system sustains a paratropic ring current in the presence of an external magnetic field. This induced current opposes the external field in the center of the rings, causing the protons attached to the this compound core to be shielded and resonate at a higher field (lower ppm) than typical olefinic protons.[1][2] This upfield shift is often used as experimental evidence for antiaromaticity.[1]
Q2: My ¹H NMR spectrum is very complex, showing more signals or broad peaks than my proposed structure would suggest. What are the potential causes?
A2: Several factors can lead to complex or broad NMR spectra for this compound derivatives:
-
Presence of Rotamers: If your this compound derivative has bulky substituents, rotation around single bonds may be hindered, leading to the presence of multiple stable conformations (rotamers) that are distinct on the NMR timescale. This results in a set of peaks for each rotamer.[3] Running the NMR experiment at a higher temperature can sometimes coalesce these signals.[3]
-
Aggregation: At higher concentrations, this compound derivatives can aggregate in solution. This can lead to peak broadening or the appearance of new signals corresponding to the aggregated species.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[4]
-
Poor Solubility: If the compound is not fully dissolved, the sample will be non-homogenous, resulting in broad, poorly resolved peaks.[3][4]
Q3: The chemical shifts of my substituted this compound derivative are significantly different from the parent compound. How do substituents cause this?
A3: Substituents have a profound impact on the electronic structure of the this compound core, which in turn alters the chemical shifts.[5][6]
-
Electron-Donating Groups (EDGs): Groups like -NMe₂ or -OMe increase electron density in the π-system.[1] This can influence the degree of antiaromaticity and change the shielding/deshielding environment of the core protons.
-
Electron-Withdrawing Groups (EWGs): Groups like -CN or -CF₃ decrease electron density.[1] Both EDGs and EWGs can modulate the HOMO-LUMO energy levels and the overall electronic distribution.[5] The position of the substituent is also critical, as it can polarize the this compound core asymmetrically.[6]
Q4: The integration values for my proton signals do not match the expected stoichiometric ratios. What could be wrong?
A4: Inaccurate integration is a common issue with several potential causes:
-
Overlapping Peaks: If signals are not well-resolved, it is difficult to integrate them accurately.[4] Changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can sometimes resolve overlapping peaks.[3]
-
Improper Phasing and Baseline Correction: An incorrectly phased spectrum or a distorted baseline will lead to significant integration errors.[4] Re-processing the raw data (FID) with careful manual correction is necessary.
-
Short Relaxation Delay (d1): For quantitative accuracy, the relaxation delay between scans must be sufficient (typically 5 times the longest T1 relaxation time) to allow all protons to return to thermal equilibrium. If the delay is too short, signals from protons with longer T1 times will be suppressed, leading to lower-than-expected integrals.[4]
UV-Visible (UV-Vis) Spectroscopy
Q1: My UV-Vis absorption spectrum shifts to a shorter wavelength (blue-shift) and the band shape changes as I increase the sample concentration. What is happening?
A1: This phenomenon is often indicative of the formation of H-aggregates.[7] In solution, planar aromatic molecules like this compound derivatives can stack on top of each other. In H-aggregation (face-to-face stacking), the electronic coupling between molecules leads to a higher energy transition, resulting in a blue-shift (hypsochromic shift) of the absorption maximum compared to the monomer.[7][8]
Q2: The absorption maximum (λ_max) of my this compound derivative changes when I use a different solvent. Why does this occur?
A2: This is a phenomenon known as solvatochromism, where the solvent polarity influences the absorption wavelength.[9] The polarity of the solvent can differentially stabilize the ground state and the excited state of the molecule.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering the energy gap for the transition and causing a shift to a longer wavelength (red-shift or bathochromic shift).[9][10]
-
Negative Solvatochromism (Blue Shift): If the ground state is more polar, a polar solvent will stabilize it more, increasing the energy gap and causing a blue-shift. The specific effect depends on the electronic nature of your this compound derivative.[9]
Q3: My experimental UV-Vis spectrum does not agree with the spectrum predicted by TD-DFT calculations. What are the common sources of this discrepancy?
A3: Discrepancies between experimental and theoretical spectra are common and can arise from several factors:
-
Environmental Effects: Calculations are often performed on a single molecule in the gas phase, ignoring intermolecular interactions.[11][12] In reality, solvent effects, aggregation, and crystal packing can significantly alter the electronic transitions.[12][13]
-
Vibronic Coupling: The calculated spectrum often shows only vertical electronic transitions (stick spectra), whereas experimental spectra include vibronic progressions (coupling between electronic and vibrational transitions), which lead to broad, structured bands.[11]
-
Computational Method Accuracy: The chosen functional and basis set may not be perfectly suited for describing the complex electronic structure of antiaromatic pentalenes.[11][14] Comparison between different computational methods can be necessary to find one that adequately reproduces experimental data.[11]
Sample Stability
Q1: My this compound sample appears to be decomposing during analysis, leading to inconsistent spectra over time. How can I improve its stability?
A1: The parent this compound is highly unstable and dimerizes rapidly.[11] Its derivatives are stabilized, but can still be reactive.
-
Kinetic Stabilization: Attaching bulky substituents (e.g., tert-butyl groups) sterically hinders dimerization and reactions.[11]
-
Thermodynamic Stabilization: Annelating (fusing) the this compound core with aromatic rings like benzene or thiophene reduces its antiaromatic character and increases stability.[1][11][15]
-
Experimental Conditions: Always handle this compound derivatives under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents for analysis. Some derivatives are stable at room temperature, while others may need to be handled at low temperatures.[16]
Troubleshooting Guides & Workflows
The following diagrams provide logical workflows for diagnosing and resolving common spectroscopic inconsistencies.
Caption: General troubleshooting workflow for spectroscopic data.
Caption: Diagnostic workflow for inconsistent NMR spectra.
Caption: Diagnostic workflow for inconsistent UV-Vis spectra.
Quantitative Data Summary
The following tables summarize quantitative data from the literature to provide a reference for expected spectroscopic values.
Table 1: Influence of Annulation and Substitution on ¹H NMR Chemical Shifts of this compound Protons
| Compound Topology | This compound Proton (H₁) Chemical Shift (ppm in CDCl₃) | Reference |
| Angular Naphtho-pentalene (15) | 6.11 | [2] |
| Linear Naphtho-pentalene (16) | 6.71 | [2] |
| Monobenzo-pentalene (17) | 6.28 | [2] |
| Angular BCB-pentalene (9) | 6.60 | [2] |
| Linear BCB-pentalene (14) | 6.02 | [2] |
BCB = Benzocyclobutadiene
Table 2: Representative Solvatochromic Effects on UV-Vis Absorption Maxima (λ_max)
This table illustrates typical solvent effects. While specific data for a single this compound derivative across all solvents is sparse in the provided context, the trend for similar π-systems is shown. Azo dyes are used here as an example of compounds exhibiting strong solvatochromism.
| Solvent | Solvent Type | λ_max (nm) of Azo Dye 1 |
| n-Hexane | Non-polar | 485 |
| Toluene | Non-polar | 490 |
| Chloroform | Non-polar | 492 |
| Dichloromethane | Polar Aprotic | 494 |
| Acetonitrile | Polar Aprotic | 491 |
| DMSO | Polar Aprotic | 498 |
| Ethanol | Polar Protic | 492 |
| Methanol | Polar Protic | 490 |
(Data adapted from a study on heterocyclic azo dyes to illustrate the principle of solvatochromism).[9]
Key Experimental Protocols
Protocol 1: Sample Preparation for NMR of Air-Sensitive Pentalenes
-
Glassware Preparation: Ensure the NMR tube and all glassware are rigorously cleaned and oven-dried for several hours to remove residual solvents like acetone and water.[3]
-
Sample Weighing: In a glovebox or under a steady stream of inert gas (argon or nitrogen), weigh 5-15 mg of the this compound derivative into a clean, dry vial.
-
Solvent Degassing: Use a deuterated solvent from a fresh, sealed ampoule or a bottle stored under an inert atmosphere. For highest quality, degas the solvent using a freeze-pump-thaw cycle (3 cycles recommended).
-
Dissolution: Inside the glovebox, add ~0.6-0.7 mL of the degassed deuterated solvent to the vial containing the sample.[4] Gently swirl to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette packed with a small plug of glass wool directly into the NMR tube.[4]
-
Sealing: Securely cap the NMR tube. For highly sensitive samples or long-term experiments, consider using a J. Young NMR tube, which allows for a grease-free seal under vacuum or inert gas.
-
Analysis: Acquire the spectrum immediately. Shim the spectrometer carefully to ensure magnetic field homogeneity, which is crucial for resolving complex spectra.[4]
Protocol 2: Concentration-Dependent UV-Vis Study to Probe Aggregation
-
Prepare Stock Solution: Accurately prepare a concentrated stock solution (~10⁻³ M) of the this compound derivative in a high-purity spectroscopic grade solvent. Ensure the compound is fully dissolved.
-
Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to create a range of concentrations covering several orders of magnitude (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M).
-
Acquire Spectra: Using a dual-beam spectrophotometer, record the UV-Vis absorption spectrum for each concentration, starting from the most dilute and working towards the most concentrated. Use the pure solvent as the reference.
-
Data Analysis:
-
Normalize the spectra (e.g., to the highest intensity peak) to compare their shapes.
-
Plot λ_max versus concentration. A significant shift in λ_max at higher concentrations is indicative of aggregation.[7]
-
Check for deviations from the Beer-Lambert law. A non-linear relationship between absorbance and concentration suggests intermolecular interactions or aggregation.[8]
-
Look for isosbestic points, which indicate a clear equilibrium between two species (e.g., monomer and dimer).
-
References
- 1. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Understanding and tuning the electronic structure of pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 10. mdpi.com [mdpi.com]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [repository.kaust.edu.sa]
- 16. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
process improvements for scaling up pentalene synthesis
Technical Support Center: Pentalene Synthesis Scale-Up
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the synthesis of this compound derivatives.
Disclaimer: The parent this compound is a highly unstable antiaromatic compound that dimerizes at temperatures above -100°C.[1][2] This guide focuses on strategies for the synthesis of more stable, substituted this compound derivatives, which are the common targets in research and development.
Frequently Asked Questions (FAQs)
Q1: Why is the parent this compound so unstable and what strategies are used to overcome this?
A1: this compound is an antiaromatic compound with 8 π-electrons, which leads to high reactivity and thermal instability.[2][3] To create stable and isolable this compound derivatives, several strategies are employed:
-
Steric Hindrance: Introducing bulky substituents, such as tert-butyl groups, can physically prevent the dimerization that leads to decomposition. The 1,3,5-tri-tert-butylthis compound derivative, for example, is thermally stable.[4]
-
Benzannulation: Fusing benzene rings to the this compound core to create dibenzopentalenes provides significant stabilization through π-system extension.[2][3]
-
Electronic Stabilization: The introduction of electron-donating or -withdrawing substituents can modulate the electronic properties of the this compound core, influencing its stability.[5][6]
-
Precursor Synthesis: A common approach is to synthesize stable precursors like dihydropentalenes, which can be later converted to the this compound system through oxidation or deprotonation.[1]
Q2: What are dihydropentalenes and why are they important?
A2: Dihydropentalenes are stable, non-aromatic precursors to pentalenes.[1] Synthesizing a stable dihydrothis compound provides a reliable entry point to the desired this compound system. These precursors can be deprotonated to form the aromatic pentalenide dianion (10π-electron system), which is a valuable ligand in organometallic chemistry, or oxidized to the neutral this compound.[1][4]
Q3: What are the primary safety concerns when scaling up this compound synthesis?
A3: Key safety precautions include:
-
Inert Atmosphere: Due to the sensitivity of many this compound derivatives and precursors to air, all reactions and manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Pyrophoric Reagents: Syntheses may involve pyrophoric reagents like organolithium compounds (e.g., n-butyllithium), which require careful handling and quenching procedures.[1]
-
Standard Laboratory Safety: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[1]
-
Thermal Management: On a larger scale, exothermic reactions are more difficult to control. Ensure adequate cooling and monitoring to prevent runaway reactions, which can lead to polymerization and decomposition.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Reagents: Cyclopentadiene derivatives can degrade over time. | Use freshly distilled or purified cyclopentadiene derivatives. Ensure other reagents are pure and dry.[1] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method. If the reaction is sluggish, consider carefully increasing the temperature or extending the reaction time.[1] | |
| Side Reactions: Competing reactions, such as the formation of pentafulvenes, can consume starting materials. | Optimize reaction conditions. For instance, using a stoichiometric amount of a strong base (e.g., NaOtBu) at low temperatures can favor the desired dihydrothis compound product over fulvene formation.[1] | |
| Air/Light Sensitivity: The target compound or intermediates may decompose upon exposure to air or light. | Conduct the reaction and all subsequent workup steps under a strict inert atmosphere (nitrogen or argon) and protect the reaction vessel from light.[1] | |
| Difficult Product Isolation & Purification | Similar Polarity of Byproducts: Byproducts may co-elute with the desired product during column chromatography. | Explore alternative purification techniques such as recrystallization or distillation under reduced pressure. For some derivatives, chromatography on alumina at low temperatures has proven successful.[1] |
| Product Lost During Workup: The product may be partially or fully soluble in the aqueous layer, or it may have gotten stuck on filtration media. | Check the aqueous layer for your product before discarding it. If you performed a filtration, suspend the solid filter aid in a suitable solvent and analyze the liquid by TLC.[8] | |
| Product Instability: The product may be unstable to the acidic or basic conditions of the workup. | Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the planned workup conditions (e.g., an acidic wash). If decomposition occurs (as observed by TLC), a neutral workup is required.[8] | |
| Formation of Insoluble Solids (Polymerization) | High Concentration/Temperature: this compound and its precursors are prone to polymerization, especially at higher concentrations or temperatures. | Use more dilute solutions and maintain strict temperature control throughout the reaction and workup. When scaling up, be mindful that heat dissipation is less efficient.[1] |
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for various this compound synthesis strategies. Note that yields are highly substrate-dependent.
| Synthesis Strategy/Target Compound | Reported Yield | Reference(s) |
| One-step synthesis of 1,3,4,6-tetraphenyl-1,2-dihydrothis compound | Up to 83% | [1] |
| Preparation of Dibenzothis compound from Tetrachlorodibenzothis compound | 59% | [2] |
| Nickel-catalyzed synthesis of Dibenzothis compound | 41-46% | [2] |
| Reduction of 6,13-dihydro-6,13-dihydroxypentacene to Pentacene | ≥90% | [9] |
| Reduction of pentacene-6,13-dione to Pentacene | 54% | [9] |
Experimental Protocols
Protocol 1: One-Step Synthesis of 1,3,4,6-Tetraphenyl-1,2-dihydrothis compound
This protocol describes a one-step synthesis of a stable dihydrothis compound, which serves as a precursor to the corresponding this compound derivative.[1]
Materials:
-
1,4-Diphenyl-cyclopenta-1,3-diene
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol (MeOH)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the round-bottom flask, dissolve 1,4-diphenyl-cyclopenta-1,3-diene (1.0 equivalent) and 1,3-diphenylprop-2-en-1-one (1.1 equivalents) in a mixture of toluene and methanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C.
-
Stir the reaction for 48 hours, monitoring its progress periodically by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Visualizations
Caption: A typical experimental workflow for synthesizing this compound derivatives.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. primescholars.com [primescholars.com]
- 8. How To [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
method refinement for studying pentalene-graphene interactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers studying the interactions between pentalene and graphene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental nature of the interaction between this compound and graphene? A1: The interaction between this compound and graphene is primarily a non-covalent, attractive force.[1] Theoretical studies show that the system is predominantly stabilized by dispersion forces, also known as π-π stacking interactions.[1][2] Non-covalent interaction (NCI) analysis confirms weak, attractive non-covalent interactions between the two fragments.[1]
Q2: How does adsorption on graphene affect the antiaromaticity of this compound? A2: Graphene fragments can influence the antiaromaticity of this compound.[3] However, relying solely on Nucleus-Independent Chemical Shift (NICS) values can be misleading due to the magnetic induced ring current from the graphene.[2][3] It is crucial to use a combination of aromaticity descriptors, including Gauge-Including Magnetically Induced Current (GIMIC), Anisotropy of the Induced Current Density (AICD), Harmonic Oscillator Model of Aromaticity (HOMA), and the Aromatic Fluctuation Index (FLU) for a comprehensive analysis.[2][3]
Q3: What are the most stable adsorption sites for this compound on a graphene surface? A3: Computational models have been used to study this compound placed on high-symmetry adsorption sites of graphene fragments.[1][2] These sites typically include the hollow site (center of a hexagon), the top site (directly above a carbon atom), and the bridge site (center of a carbon-carbon bond).[1] The precise stability depends on the computational model and methods used.
Q4: What experimental techniques are most effective for studying this compound-graphene systems? A4: A multi-technique approach is most effective.
-
Scanning Tunneling Microscopy (STM): Provides real-space images of adsorbed this compound molecules, allowing for the study of molecular packing and orientation.[4] At high resolution, it can even image molecular orbitals like the HOMO and LUMO.[4][5]
-
Atomic Force Microscopy (AFM): Characterizes the topography of the graphene surface and can confirm the thickness of graphene flakes.[6][7][8] It can also probe mechanical and electrical properties.[9]
-
Raman Spectroscopy: A non-destructive technique used to assess graphene quality, determine the number of layers, and probe changes in the electronic structure due to interactions with this compound.[10][11][12]
Troubleshooting Guides
Issue 1: Scanning Tunneling Microscopy (STM) & Atomic Force Microscopy (AFM)
Q: Why are my STM/AFM images of this compound on graphene blurry or showing no molecular resolution? A: This is a common issue that can stem from several sources. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor STM/AFM image quality.
Issue 2: Raman Spectroscopy
Q: My Raman spectrum shows a high D-band intensity on my this compound-graphene sample. What does this mean? A: The D-band in graphene's Raman spectrum is associated with defects or disorder in the hexagonal lattice.[13] A high D-band intensity can indicate several possibilities:
-
Poor Graphene Quality: The initial graphene film may have a high density of defects from the synthesis or transfer process.[14][15]
-
Sample Damage: The laser power used during Raman acquisition may be too high, causing damage to the graphene lattice.[13]
-
This compound-Induced Disruption: The adsorption of this compound could be locally disrupting the sp2 hybridization of the graphene lattice, although this is less likely to be the dominant cause for a globally high D-band unless the this compound coverage is very high and the interaction is strong.
-
Contamination: Residues from solvents or other contaminants can appear as disorder.
Troubleshooting Steps:
-
Reduce Laser Power: Use the lowest possible laser power that still provides an adequate signal-to-noise ratio.[13]
-
Analyze Bare Graphene: Take spectra from an area of the substrate with only graphene to assess its intrinsic quality.
-
Check for Contamination: Ensure the sample is clean and was handled in an inert environment if sensitive.
Q: The G-band and 2D-band peaks in my spectrum are shifted. How do I interpret this? A: Shifts in the G and 2D bands are information-rich.
-
G-Band Shift: This peak is sensitive to strain and doping.[12] An upshift can indicate compressive strain or doping, while a downshift can suggest tensile strain.
-
2D-Band Shift & Shape: The position, shape, and width of the 2D band are excellent indicators of the number of graphene layers.[13] For single-layer graphene, the 2D band is a sharp, single Lorentzian peak. For bilayer and multilayer graphene, it broadens and changes shape.[13] The interaction with this compound may also induce subtle shifts due to charge transfer or strain.
Issue 3: Synthesis and Sample Preparation
Q: I'm having trouble depositing intact this compound molecules onto the graphene surface. A: this compound is highly reactive. Successful deposition requires careful control of conditions.
-
Use Ultra-High Vacuum (UHV): Deposition must be performed in a UHV environment to prevent this compound from reacting with residual gases.
-
Low-Temperature Substrate: Holding the graphene substrate at a low temperature (cryogenic) during deposition can help to physisorb the this compound molecules and prevent them from polymerizing or reacting on the surface.
-
Sublimation Source: Use a low-temperature effusion cell (K-cell) to gently sublimate the this compound precursor, ensuring a slow, controlled deposition rate.
Quantitative Data Summary
The interaction between this compound and graphene has been investigated using computational methods. The following table summarizes key quantitative data from theoretical studies.[2]
| Parameter | System 1 (Pent-Coro₂₄) | System 2 (Pent-Coro₅₄) | Unit | Significance |
| Interaction Energy | ||||
| Total (E_int) | -30.43 | -37.41 | kcal/mol | Overall stability of the this compound-graphene complex. |
| Electrostatic (E_elec) | -9.56 | -12.51 | kcal/mol | Contribution from permanent multipole moments. |
| Dispersion (E_disp) | -19.70 | -26.51 | kcal/mol | Dominant stabilizing force, arising from π-π stacking.[1] |
| Geometric Property | ||||
| Intermolecular Distance | 3.53 | 3.51 | Å | The equilibrium distance between the this compound molecule and the graphene fragment plane.[2] |
Note: Coro₂₄ (C₂₄H₁₂) and Coro₅₄ (C₅₄H₁₈) are graphene fragment models used in computational chemistry to simulate the graphene surface.[1][2]
Experimental Protocols & Workflows
A typical experimental workflow for studying this compound-graphene interactions involves sample preparation, deposition, and multi-modal characterization.
Caption: A typical workflow for preparing and analyzing this compound on graphene.
Protocol 1: Graphene Preparation by Chemical Vapor Deposition (CVD) and Transfer
-
Growth: Place a copper foil catalyst in a quartz tube furnace. Heat to ~1000°C under H₂ flow. Introduce a carbon precursor gas (e.g., methane, CH₄). Carbon atoms decompose and form a graphene film on the copper surface. Cool the furnace to room temperature.
-
Coating: Spin-coat a polymer support layer (e.g., PMMA) onto the graphene/copper foil.
-
Etching: Float the PMMA/graphene/copper stack on an etchant bath (e.g., ammonium persulfate or ferric chloride) to dissolve the copper foil.
-
Transfer: Carefully transfer the floating PMMA/graphene film into a deionized water bath to rinse away etchant residue. Scoop the film from the water using the target substrate (e.g., SiO₂/Si wafer).
-
Drying & Removal: Dry the sample gently. Bake to improve adhesion. Remove the PMMA layer by dissolving it in a solvent like acetone, followed by an isopropanol rinse.
-
Annealing: Transfer the final sample into a UHV chamber and anneal at 200-400°C to remove residual polymer and contaminants.
Protocol 2: STM/AFM Characterization
-
Sample Mounting: Mount the graphene-on-substrate sample onto an STM sample plate. Ensure good electrical contact if performing STM.
-
UHV Introduction: Introduce the sample into the UHV analysis chamber.
-
Tip Preparation: Prepare a sharp metallic tip (e.g., etched W or Pt/Ir). Condition the tip in-situ by applying voltage pulses or gentle controlled contact with a clean metal surface until atomic resolution is achieved.
-
Approach & Scanning: Approach the tip to the graphene surface. Start scanning with initial parameters (e.g., V_bias = +1.0 V, I_t = 100 pA).
-
Optimization: Adjust bias voltage and tunneling current to optimize image contrast and stability. For molecular orbital imaging, specific bias voltages corresponding to the energy of the orbitals are required.[4]
-
Data Acquisition: Acquire large-scale survey scans to locate areas of interest and then high-resolution scans on this compound assemblies.
Protocol 3: Raman Spectroscopy Analysis
-
Calibration: Calibrate the Raman spectrometer using a reference standard, such as a silicon wafer (peak at ~520.7 cm⁻¹).
-
Sample Placement: Place the sample under the microscope objective. Use the optical view to locate the graphene flakes.
-
Laser Focusing: Select the laser excitation wavelength (e.g., 532 nm is common for graphene).[13] Focus the laser onto the graphene surface.
-
Parameter Selection: Choose an appropriate objective, laser power (start low, e.g., <1 mW, to avoid sample damage), and acquisition time.
-
Spectrum Acquisition: Acquire spectra from different points on the sample, including the bare substrate, a bare graphene region, and the this compound-on-graphene region.
-
Analysis: Analyze the key graphene peaks: the G-band (~1580 cm⁻¹), the 2D-band (~2700 cm⁻¹), and the D-band (~1350 cm⁻¹).[12][13] Compare peak positions, intensities, and full-width at half-maximum (FWHM) between the bare graphene and this compound-covered areas to identify changes indicating interaction.
References
- 1. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azonano.com [azonano.com]
- 8. azonano.com [azonano.com]
- 9. azonano.com [azonano.com]
- 10. graphene.cam.ac.uk [graphene.cam.ac.uk]
- 11. Raman spectroscopy of graphene-based materials and its applications in related devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. azom.com [azom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. What Are The Challenges Of Graphene Synthesis? Mastering The Quality, Scale, And Cost Trade-Offs - Kintek Solution [kindle-tech.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Pentalene-Based Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies, troubleshooting guides, and experimental protocols to address the inherent instability of pentalene-based materials. The content is designed to offer practical solutions to common challenges encountered during the synthesis, purification, and handling of these antiaromatic compounds.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: Why are this compound-based materials inherently unstable?
A1: The parent this compound is a planar, conjugated molecule with 8 π-electrons, which makes it a Hückel antiaromatic system.[1][2] This antiaromaticity leads to high reactivity and a strong tendency to alleviate this instability.[1] Consequently, this compound readily dimerizes via a [2+2] cycloaddition pathway at temperatures above -196 °C to form a non-aromatic system.[3][4][5]
Q2: What are the primary strategies to enhance the stability of this compound?
A2: There are two main approaches to stabilize the this compound core:
-
Thermodynamic Stabilization: This involves modifying the electronic structure of the π-system to reduce its antiaromatic character. Common methods include the fusion of aromatic rings (π-extension) or the formation of a pentalenide dianion.[2]
-
Kinetic Stabilization: This strategy uses bulky substituents to create steric hindrance, which physically blocks the dimerization reaction or other decomposition pathways.[1][2]
Q3: How does fusing aromatic rings (e.g., benzannulation) stabilize this compound?
A3: Fusing aromatic rings, such as benzene or thiophene, to the this compound core is a powerful method of thermodynamic stabilization.[2] This annulation extends the π-system, allowing the antiaromatic character of the this compound unit to be delocalized and diluted.[6] While this process enhances stability, making compounds like dibenzo[a,e]this compound benchtop stable, it also tends to alleviate the antiaromaticity of the core.[7][8] The way the rings are fused also impacts stability; for instance, diareno[a,f]pentalenes exhibit decreased stability compared to diareno[a,e]pentalenes due to stronger antiaromaticity.[8][9]
Q4: What is the role of bulky substituents in stabilizing this compound?
A4: Bulky groups, such as tert-butyl or triisopropylsilyl (TIPS), provide kinetic stability.[1][10] They act as "steric shields" that physically obstruct the approach of another this compound molecule, thereby hindering the [2+2] cycloaddition that leads to dimerization.[4] This strategy can be effective enough to allow for the isolation and characterization of this compound derivatives that would otherwise be too reactive.[4]
Q5: Can this compound be stabilized by forming a dianion?
A5: Yes, this is a highly effective stabilization method. By adding two electrons to the 8π this compound system, a 10π pentalenide dianion (Pn²⁻) is formed.[1][3] According to Hückel's rule, this 10π electron system is aromatic, granting it considerable stability compared to the neutral, antiaromatic parent molecule.[3][5]
Troubleshooting Guide for this compound Synthesis & Handling
This guide addresses common issues encountered during the synthesis and purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inefficient Reagents: Cyclopentadiene derivatives or organometallic reagents may have degraded. | Use freshly distilled or purified reagents. Titrate organometallic reagents before use.[11] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the temperature or extending the reaction time if starting material persists.[11] | |
| Side Reactions: Competing reactions, such as fulvene formation, can lower the yield. | Optimize reaction conditions. For example, using a stoichiometric amount of a strong base at low temperatures can favor the desired product.[11] | |
| Formation of Insoluble Brown/Black Solids | Polymerization: this compound and its precursors are prone to polymerization, especially at higher concentrations or temperatures. | Use more dilute solutions and maintain strict temperature control throughout the reaction and workup.[11] Polymerization has also been observed during electrochemical measurements.[12] |
| Low Recovery After Silica Gel Chromatography | Decomposition on Stationary Phase: The acidic nature of standard silica gel can degrade sensitive this compound derivatives.[13] | Deactivate the silica gel: Pre-treat the silica with a base (e.g., triethylamine in the eluent or by washing the silica slurry). Use an alternative stationary phase: Alumina or florisil can be less harsh alternatives.[13][14] Minimize contact time: Use flash chromatography with faster flow rates. |
| Difficulty Separating Product from Byproducts | Similar Polarity: Impurities may have Rf values very close to the desired product. | Explore alternative purification techniques such as recrystallization, distillation under reduced pressure, or sublimation.[11] For chromatography, try different solvent systems or consider using a less polar stationary phase like alumina.[11] |
| Compound Decomposes Upon Storage | Sensitivity to Air/Light: Many π-extended systems are susceptible to oxidation or photodegradation. | Store the purified material under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures.[11] |
Quantitative Data Summary
The stability and electronic properties of this compound derivatives are highly dependent on their substitution and annulation patterns. The following tables summarize key quantitative data from the literature.
Table 1: Comparison of ¹H NMR Chemical Shifts for this compound Protons in Monobenzothis compound Derivatives
¹H NMR shifts are sensitive to the paratropic ring current of the antiaromatic this compound core, with stronger antiaromaticity generally leading to more upfield-shifted proton signals.
| Compound | Substituent (R) | HA (ppm) | HB (ppm) | Reference |
| 1 | Phenyl | 6.55 | 6.27 | [8] |
| 1' | 4-Methoxyphenyl | 6.53 | 6.25 | [8] |
| 2 | Phenyl | 5.94 | 5.90 | [8] |
| 2' | 4-Methoxyphenyl | 5.91 | 5.86 | [8] |
| 3 | Phenyl | 6.73 | 6.47 | [8] |
| 3' | 4-Methoxyphenyl | 6.71 | 6.44 | [8] |
Table 2: Electrochemical and Optical Properties of Stabilized Pentalenes
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) | Reference |
| Dinaphthylthis compound Derivative | - | - | - | - | [15] |
| Pentaleno[1,2-a:4,5']diacenaphthylene (Ar = Phenyl) | -5.31 | -3.57 | 1.74 | 2.59 | [16] |
| Pentaleno[1,2-a:4,5']diacenaphthylene (Ar = 4-tert-Butylphenyl) | -5.34 | -3.58 | 1.76 | 2.59 | [16] |
| 1,3-Bis(dimethylamino)-2-azathis compound | - | - | - | 2.48 | [10] |
| Dithienothis compound Derivative (VI) | -5.57 | -3.11 | 2.46 | - | [12] |
Table 3: Aromaticity Indices for Selected this compound Derivatives
Nucleus-Independent Chemical Shift (NICS) is a computational measure of aromaticity; positive values indicate antiaromatic character. The Harmonic Oscillator Model of Aromaticity (HOMA) quantifies aromaticity based on bond lengths, with values less than 0 indicating antiaromaticity.
| Compound/System | Aromaticity Index | Value | Indication | Reference |
| This compound (Parent) | HOMA (Perimeter) | -0.346 | Antiaromatic | [10] |
| 1,3-Bis(dimethylamino)-2-azathis compound | HOMA (Perimeter) | 0.736 | Aromatic Character | [10][17] |
| 1,3,4,6-Tetraphenylthis compound (Ph₄Pn) | HOMA (this compound Core) | 0.28 | Antiaromatic | [4] |
| Monobenzothis compound (BP) | NICS(1.0)π,zz | +19.1 | Antiaromatic | [8] |
| Dibenzo[a,e]this compound (DBP) | NICS(1.0)π,zz | +11.1 | Antiaromatic | [8] |
Key Experimental Protocols
Protocol 1: Synthesis of a Stable Dibenzo[a,e]this compound Derivative via Ni(0)-Catalyzed Cyclization
This protocol is adapted from methods used for preparing various dibenzopentalenes and serves as a representative example.[3]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the substituted o-bromoethynylbenzene starting material (1.0 equiv.), Ni(cod)₂ (10 mol%), and PPh₃ (20 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene to the flask. Add zinc dust (2.0 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the nickel and zinc salts, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or alumina, using an appropriate solvent system (e.g., hexanes/dichloromethane gradient). Recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be performed for further purification.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
CV is used to determine the reduction and oxidation potentials, which can be used to estimate the HOMO and LUMO energy levels.
-
Sample Preparation: Prepare a ~1 mM solution of the purified this compound derivative in a suitable anhydrous, degassed solvent (e.g., dichloromethane, THF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
Ferrocene Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) solution under the same conditions. The Fc/Fc⁺ redox couple will be used as an internal or external standard.
-
Data Acquisition: Purge the sample solution with an inert gas (argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions at a scan rate of 100 mV/s.
-
Data Analysis: Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks. Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to Fc/Fc⁺, assuming the absolute potential of Fc/Fc⁺ is -4.8 eV relative to vacuum):
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Protocol 3: Assessing Kinetic Stability by ¹H NMR Spectroscopy
This protocol allows for the quantification of a compound's stability by monitoring its decomposition over time.
-
Sample Preparation: Prepare a solution of the this compound derivative with a known concentration in a deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube. Add a known amount of an inert internal standard with a stable, well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum (t=0): Immediately acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the longest T₁ value) for accurate integration.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, exposed to air and light).
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour, day, or week, depending on the expected stability).
-
Data Analysis: For each spectrum, integrate the signal corresponding to a characteristic proton of the this compound derivative and the signal of the internal standard. The ratio of these integrals is proportional to the concentration of the this compound derivative. Plot the percentage of remaining compound versus time to determine its half-life under the tested conditions.
Visual Guides
Caption: Core strategies for this compound stabilization.
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. organic chemistry - Is this compound stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Dibenzo[a,f]this compound: Harmonization of the Antiaromatic and Singlet Biradical Character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. π-Extended Pentalenes: The Revival of the Old Compound from New Standpoints. | Semantic Scholar [semanticscholar.org]
- 16. Pentaleno[1,2-a:4,5']diacenaphthylenes: Uniquely Stabilized this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azathis compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Aromaticity in Pentalene and Azulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the aromaticity of two isomeric non-benzenoid hydrocarbons: pentalene and azulene. While both molecules are composed of fused five- and seven-membered rings, their distinct π-electron counts lead to dramatically different electronic structures, stability, and reactivity. This analysis is supported by experimental and computational data to provide a comprehensive understanding for researchers in organic chemistry, materials science, and drug development.
Theoretical Framework: Hückel's Rule
The concepts of aromaticity and anti-aromaticity are central to understanding the properties of this compound and azulene. The aromaticity of a planar, cyclic, conjugated molecule can be predicted by Hückel's rule . This rule states that a molecule is aromatic if it has (4n + 2) π-electrons , where 'n' is a non-negative integer (0, 1, 2, ...). Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is considered antiaromatic and is inherently unstable.
-
Azulene , with its ten π-electrons, satisfies Hückel's rule for n=2 (4(2) + 2 = 10). It is therefore classified as an aromatic compound.[1][2][3][4][5]
-
This compound , possessing eight π-electrons, conforms to the 4n rule for n=2 (4(2) = 8). This classifies it as an antiaromatic compound.[2][4][6][7][8]
At a Glance: this compound vs. Azulene Aromaticity
| Property | This compound | Azulene |
| Structure | Two fused five-membered rings | Fused five- and seven-membered rings |
| π-Electron Count | 8 | 10 |
| Hückel's Rule | 4n (n=2) | 4n+2 (n=2) |
| Aromaticity | Antiaromatic | Aromatic |
| Stability | Highly unstable, dimerizes at -100 °C[6][9] | Stable, crystalline solid[10] |
| Resonance Energy | Expected to be negative (destabilizing) | 205 kJ/mol (49 kcal/mol)[6][11] |
| NICS(1)zz (ppm) | ~ +62.36 (for the this compound core)[7] | -21.34 to -49.92[7] |
| Bond Lengths | Significant bond length alternation | Relatively uniform peripheral bond lengths[10] |
| Dipole Moment | ~ 0 D | 1.08 D[10] |
Structural and Electronic Properties
The differing aromaticity of this compound and azulene manifests in their structural and electronic characteristics.
This compound: The Unstable Antiaromatic
This compound's antiaromaticity leads to a highly reactive and unstable molecule.[6] The 8 π-electron system results in a destabilizing paratropic ring current, which can be observed computationally. Experimental evidence for its antiaromatic nature includes its propensity to dimerize even at very low temperatures to alleviate this instability.[6][9] X-ray crystallographic studies of stabilized this compound derivatives show significant bond length alternation, indicative of localized single and double bonds rather than delocalized π-electrons.[12]
Azulene: The Aromatic Isomer
In contrast, azulene is a stable, dark blue crystalline solid.[10] Its aromaticity is a consequence of its 10 π-electron system, which supports a stabilizing diatropic ring current. A key feature of azulene's electronic structure is its significant dipole moment, which is unusual for a hydrocarbon.[10] This can be explained by considering azulene as a hybrid of a 6π-electron cyclopentadienyl anion fused to a 6π-electron tropylium cation. This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor, contributes to its stability and unique chemical reactivity.[10] Experimental data, such as relatively uniform peripheral bond lengths and its ability to undergo electrophilic substitution reactions, further confirm its aromatic character.[10]
Experimental and Computational Evidence
The aromaticity of these compounds is further elucidated through various experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Nucleus-Independent Chemical Shift (NICS)
NMR spectroscopy is a powerful tool for probing aromaticity. The presence of a diatropic ring current in aromatic compounds leads to a deshielding of protons outside the ring, while a paratropic ring current in antiaromatic compounds causes a shielding effect.
A computational method derived from NMR principles is the calculation of the Nucleus-Independent Chemical Shift (NICS). A negative NICS value at the center of a ring is indicative of aromaticity, while a positive value suggests antiaromaticity.
-
This compound: NICS calculations for the this compound core show large positive values, confirming its strong antiaromatic character.[7]
-
Azulene: Conversely, azulene exhibits negative NICS values, consistent with its aromatic nature.[7]
X-ray Crystallography
Single-crystal X-ray crystallography provides precise information about the molecular structure, including bond lengths.
-
This compound Derivatives: Crystal structures of stabilized this compound derivatives reveal a pattern of alternating long single and short double bonds around the periphery of the this compound core.[12]
-
Azulene: The crystal structure of azulene shows peripheral C-C bond lengths that are more uniform in length, which is a characteristic feature of aromatic systems with delocalized electrons.[10]
Experimental Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
NICS values are typically calculated using quantum chemistry software packages like Gaussian. The general protocol is as follows:
-
Geometry Optimization: The molecular geometry is first optimized at a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311+G(d,p)).
-
Ghost Atom Placement: A "ghost atom" (Bq), which has no electrons or nucleus, is placed at a point of interest, typically the geometric center of the ring. For NICS(1) calculations, the ghost atom is placed 1 Å above the plane of the ring.
-
NMR Calculation: A nuclear magnetic shielding calculation is then performed at the same level of theory.
-
NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom.
Single-Crystal X-ray Crystallography
The determination of molecular structure by X-ray crystallography involves the following key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded by a detector as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods.
-
Structure Refinement: The initial structural model is refined to best fit the experimental diffraction data, yielding precise bond lengths and angles.
Logical Relationship of Aromaticity
The following diagram illustrates the logical flow from the π-electron count to the resulting chemical properties of this compound and azulene.
Conclusion
The comparative analysis of this compound and azulene provides a compelling illustration of the profound impact of π-electron count on the aromaticity and, consequently, the stability and properties of cyclic conjugated molecules. While azulene serves as a classic example of a stable, non-benzenoid aromatic compound, this compound represents a archetypal antiaromatic system, the instability of which has posed a long-standing challenge to synthetic chemists. The understanding of these differences, grounded in the principles of aromaticity and supported by robust experimental and computational data, is crucial for the rational design of novel organic materials and therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. google.com [google.com]
- 5. fig.if.usp.br [fig.if.usp.br]
- 6. scribd.com [scribd.com]
- 7. Is azulene's local aromaticity and relative stability driven by the Glidewell–Lloyd rule? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. Azulene - Wikipedia [en.wikipedia.org]
- 12. An energetic measure of aromaticity and antiaromaticity based on the Pauling-Wheland resonance energies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Computational Predictions of Pentalene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentalene, a highly reactive antiaromatic hydrocarbon, has long intrigued chemists due to its unique electronic structure and reactivity. Its inherent instability, however, presents significant challenges for experimental investigation. As a result, computational chemistry has become an indispensable tool for predicting the behavior of this compound and its derivatives. This guide provides a critical comparison of computational predictions with available experimental data to validate the accuracy of theoretical models in capturing the complex reactivity of this fascinating molecule.
Comparing Computational Models and Experimental Data
The high reactivity of the parent this compound, which readily dimerizes via a [2+2] cycloaddition at temperatures above -196 °C, necessitates the use of sterically hindered or electronically stabilized derivatives for experimental studies.[1][2] These stable analogues provide a valuable platform for benchmarking computational methods.
Structural and Spectroscopic Properties
A key aspect of validating computational models is their ability to accurately reproduce experimentally observed structural and spectroscopic data. For instance, in the case of 1,3,4,6-tetraphenylthis compound (Ph4Pn), a room-temperature stable derivative, a good correlation is observed between experimental and computationally predicted data.
| Property | Experimental Value (1,3,4,6-tetraphenylthis compound) | Computationally Predicted Value (this compound) | Computational Method |
| ¹H NMR (ppm) | 7.14, 7.05, 5.44 (in THF-d8)[1] | - | GIAO/B3LYP/6-31G[3] |
| ¹³C NMR (ppm) | Wingtip carbons at 134.9[1] | - | GIAO/B3LYP/6-31G[3] |
| UV-Vis (nm) | λmax recorded in THF[1] | Broad asymmetric band peaking at ≈320 nm and a sharper band with λmax = 260 nm[4] | TD-DFT |
| Bond Lengths (Å) | This compound core C-C perimeter: 1.37–1.48[1] | Significant bond length alternation expected | DFT |
Note: Direct experimental data for the parent this compound is scarce due to its instability. Computational predictions for the parent molecule are provided for context.
Computational methods such as Density Functional Theory (DFT) for geometry optimization and Gauge-Including Atomic Orbital (GIAO) for NMR chemical shift calculations have shown considerable success in predicting the properties of stable this compound derivatives.[3] Time-dependent DFT (TD-DFT) is also employed to predict electronic absorption spectra.[1]
Reactivity: Dimerization and Cycloaddition Reactions
This compound's reactivity is dominated by its propensity to dimerize and undergo cycloaddition reactions to alleviate its antiaromaticity. Computational studies on the dimerization of related antiaromatic systems, like acenes, can provide insights into the reactivity of this compound.
| Reaction | Computational Prediction (Activation Energy) | Experimental Observation | Computational Method |
| This compound Dimerization | Not directly found for this compound, but for pentacene dimerization: -0.3 kcal/mol (vs two isolated molecules)[5] | Dimerizes readily above -196 °C[1] | M06-2X/6-31G(d)+ZPVE[5] |
| Diels-Alder Reaction | Feasible thermodynamically and kinetically for related systems[6] | Stable this compound derivatives can undergo Diels-Alder reactions[7] | DFT (B3LYP/6-31G)[8] |
While direct experimental kinetic data for this compound dimerization is challenging to obtain, computational studies on analogous systems suggest a very low activation barrier, consistent with its high reactivity.[5] For Diels-Alder reactions, computational studies on various systems have demonstrated their ability to predict the feasibility and stereoselectivity of such reactions, which can be extrapolated to this compound derivatives.[7][8]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and validating research findings. Below are representative protocols for the synthesis of a stable this compound precursor and a stable this compound derivative.
Synthesis of 1,3,4,6-tetraphenyl-1,2-dihydrothis compound (A Stable Precursor)
This protocol describes a one-step synthesis with a reported yield of up to 83%.[9]
Materials:
-
1,4-Diphenyl-cyclopenta-1,3-diene (1,4-Ph₂CpH)
-
1,3-Diphenylprop-2-en-1-one (chalcone)
-
Pyrrolidine
-
Toluene
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 1,4-diphenyl-cyclopenta-1,3-diene (1 equivalent) and 1,3-diphenylprop-2-en-1-one (1.1 equivalents) in a mixture of toluene and methanol.
-
Add pyrrolidine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C.
-
Stir the reaction for 48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,3,4,6-tetraphenyl-1,2-dihydrothis compound.
Synthesis of Dibenzo[a,e]pentalenes
This method involves the treatment of a diphenylsuccindanedione with a Grignard reagent followed by acid-catalyzed dehydration.[10]
Materials:
-
Diphenylsuccindanedione
-
Phenylmagnesium bromide (or other aryl/alkyl magnesium bromides)
-
Ammonium chloride
-
Formic acid
Procedure:
-
Treat diphenylsuccindanedione with an aryl or alkyl magnesium bromide (e.g., phenylmagnesium bromide).
-
Quench the reaction with the addition of ammonium chloride to afford the corresponding diol.
-
Treat the resulting diol with formic acid to induce dehydration and form the dibenzo[a,e]this compound.
Visualizing the Validation Workflow
The process of validating computational predictions of this compound reactivity with experimental data can be visualized as a cyclical workflow.
Caption: Workflow for validating computational predictions of this compound reactivity.
References
- 1. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Products and mechanism of acene dimerization. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
The Impact of Substitution on the Stability of Antiaromatic Pentalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentalene, a non-benzenoid hydrocarbon composed of two fused five-membered rings, has long intrigued chemists due to its inherent antiaromaticity and high reactivity. The parent, unsubstituted this compound is notoriously unstable, readily dimerizing at temperatures as low as -100 °C.[1] This instability, a direct consequence of its 8π electron system, has historically hindered its study and application. However, the strategic introduction of substituents onto the this compound core has emerged as a powerful tool to modulate its electronic structure, mitigate its reactivity, and unlock its potential for applications in materials science and electronics.[2][3][4] This guide provides an objective comparison of the stability of substituted versus unsubstituted this compound, supported by experimental data and detailed methodologies.
The Destabilizing Nature of Antiaromaticity in Unsubstituted this compound
Unsubstituted this compound is a classic example of an antiaromatic compound, adhering to Hückel's 4n π electron rule. This electronic configuration leads to significant destabilization, manifesting in a high propensity for reactions that disrupt the antiaromatic system.[1] The primary decomposition pathway for unsubstituted this compound is a [2+2] cycloaddition reaction with itself, forming a more stable dimer.[5] This high reactivity necessitates its synthesis and characterization at cryogenic temperatures, typically below -140 °C.
Strategies for Stabilizing the this compound Core
The key to harnessing the properties of this compound lies in overcoming its inherent instability. Researchers have successfully employed several substitution strategies to achieve this, primarily focusing on kinetic and thermodynamic stabilization.
Steric Hindrance: The "Corset" Effect
One of the most effective methods for kinetically stabilizing this compound is the introduction of bulky substituents. These groups act as a "steric corset," physically impeding the approach of another this compound molecule and thereby preventing dimerization. A landmark example is 1,3,5-tri-tert-butylthis compound, which is thermally stable and can be handled at room temperature.[1] Similarly, tetraphenyl-substituted this compound has been synthesized and characterized, demonstrating remarkable stability under inert conditions.[5]
Electronic Tuning: Modulating Antiaromaticity
The electronic nature of substituents can profoundly influence the degree of antiaromaticity and, consequently, the stability of the this compound core.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can reduce the antiaromaticity of the this compound system.[2][4] This reduction in antiaromatic character leads to increased stability.
-
Electron-Donating Groups: Conversely, electron-donating groups can enhance the antiaromaticity of the this compound ring.[2] While this might seem counterintuitive for stabilization, these substituents can also lead to stable derivatives, suggesting a complex interplay of electronic and steric effects.[6][7]
Aromatic Annulation: The Benzannulation Strategy
Fusing aromatic rings, such as benzene, to the this compound core is a widely used strategy to enhance stability. These "benzopentalenes" and "dibenzopentalenes" benefit from the delocalization of the π-electrons over a larger conjugated system, which alleviates the antiaromatic character of the this compound unit.[1][8] The mode of fusion (linear vs. angular) also plays a crucial role in determining the final properties and stability of the resulting molecule.[9]
Quantitative Comparison of Substituted vs. Unsubstituted this compound
The following table summarizes key experimental and computational parameters that highlight the differences in stability between unsubstituted this compound and its substituted derivatives.
| Property | Unsubstituted this compound | 1,3,5-Tri-tert-butylthis compound | Tetraphenylthis compound | This compound with Electron-Withdrawing Groups | This compound with Electron-Donating Groups |
| Thermal Stability | Dimerizes at > -100 °C[1] | Thermally stable at room temperature[1] | Stable at room temperature under inert conditions[5] | Generally more stable than unsubstituted | Can be stable depending on the substituent[6][7] |
| HOMO-LUMO Gap (eV) | ~1.12 (calculated)[5] | Not readily available | 2.11 (calculated)[5] | Generally larger than unsubstituted | Can be tuned over a wide range[2][4] |
| Antiaromaticity (NICS) | High (positive NICS values) | Reduced compared to unsubstituted | Reduced compared to unsubstituted | Reduced[2][4] | Enhanced[2] |
| Singlet-Triplet Gap (eV) | ~0.1 (calculated)[5] | Not readily available | 0.43 (calculated)[5] | Not readily available | Not readily available |
Experimental Protocols
The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques, often performed under inert and sometimes cryogenic conditions for the more reactive species.
Synthesis and Handling
The synthesis of substituted pentalenes often involves multi-step organic reactions, with the final step being the generation of the this compound core, for instance, through the oxidation of a dihydrothis compound precursor.[5] Due to the sensitivity of many this compound derivatives to air and moisture, all manipulations are typically carried out using Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The chemical shifts of the protons and carbons on the this compound core can provide insights into the degree of antiaromaticity.
-
UV-Vis Spectroscopy: The electronic absorption spectrum reveals information about the HOMO-LUMO gap. Antiaromatic compounds like this compound typically exhibit small HOMO-LUMO gaps, leading to absorption at longer wavelengths.[2][4]
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the redox potentials of the molecule, which are related to the energies of the HOMO and LUMO.[2][4]
Structural Analysis
-
Single-Crystal X-ray Diffraction: When stable, crystalline derivatives can be obtained, X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and planarity. This data can be used to assess the degree of bond length alternation, a characteristic feature of antiaromatic systems.[2]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between substitution and this compound stability, and a typical experimental workflow for their study.
Caption: Substitution strategies to enhance this compound stability.
Caption: Experimental workflow for this compound stability studies.
Conclusion
The journey from the highly reactive, unsubstituted this compound to stable, well-characterized derivatives showcases the power of synthetic organic chemistry. By strategically employing bulky substituents, electronically tuning the core, and extending the π-system through aromatic annulation, chemists have successfully tamed this antiaromatic molecule. This has not only deepened our fundamental understanding of aromaticity and antiaromaticity but has also paved the way for the exploration of this compound-based materials in organic electronics and other advanced applications. The continued development of novel substitution patterns will undoubtedly lead to even more robust and functional this compound derivatives in the future.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution (Journal Article) | OSTI.GOV [osti.gov]
- 4. Tuning the antiaromatic character and charge transport of this compound-based antiaromatic compounds by substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azathis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Confirming the Antiaromatic Character of Pentalene: A Comparative Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Pentalene, a bicyclic hydrocarbon composed of two fused five-membered rings, is a quintessential example of an antiaromatic compound.[1][2] Its structure, featuring 8 π-electrons, conforms to the 4n π electron rule for antiaromaticity, leading to significant electronic destabilization.[3][4][5] This inherent instability results in high reactivity, with the parent this compound dimerizing at temperatures as low as -100°C.[1] Consequently, experimental studies often rely on stabilized derivatives or transient spectroscopic observation.[1][6]
This guide provides a comparative framework for the experimental validation of this compound's antiaromaticity, contrasting its properties with those of a stable aromatic analogue, the this compound dianion, and a substituted, stable antiaromatic this compound derivative.
Experimental Evidence of Antiaromaticity
The antiaromatic nature of this compound is not merely a theoretical concept but is substantiated by a range of experimental and computational findings. The key characteristics stem from the presence of a paratropic ring current, which is a hallmark of antiaromatic systems, and distinct structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In antiaromatic compounds, the paratropic ring current induces a magnetic field that opposes the external applied field within the ring. This effect can lead to unusual chemical shifts in the ¹H NMR spectrum, which are sensitive probes of the magnetic environment of the nuclei.[6][7]
-
Single-Crystal X-ray Diffraction: This technique provides precise measurements of bond lengths within the molecule. Antiaromatic compounds like this compound exhibit significant bond length alternation between formal single and double bonds, in contrast to aromatic systems where π-electron delocalization leads to more uniform bond lengths.[7][8][9]
-
Computational Chemistry: Methods such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are pivotal in quantifying and visualizing aromaticity and antiaromaticity. Positive NICS values inside the ring are indicative of a paratropic ring current and, therefore, antiaromaticity.[8][10][11]
Comparative Data on this compound and Analogues
To contextualize the experimental findings for this compound, the following table compares its key properties with those of the aromatic this compound dianion and a stable, substituted antiaromatic this compound derivative.
| Property | This compound (Antiaromatic) | This compound Dianion (Aromatic) | 1,3,5-Tri-tert-butylthis compound (Antiaromatic) |
| Number of π Electrons | 8 (4n, n=2)[1] | 10 (4n+2, n=2)[1][12] | 8 (4n, n=2)[1] |
| NICS(0) (ppm) | ~ +18 to +23[8][10] | Negative values expected (aromatic) | Positive values expected (antiaromatic) |
| Bond Length Alternation | Significant[13] | Minimal, delocalized bonds[1] | Significant |
| ¹H NMR Chemical Shifts | Olefinic protons show shifts reflecting paratropic ring current[6] | Two signals in a 2:1 ratio, indicative of a symmetric, delocalized system[1] | Complex spectrum with shifts influenced by both antiaromaticity and substituents |
| Reactivity | Highly reactive, dimerizes at low temperatures[1] | Stable salt[1] | Thermally stable due to bulky substituents[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the magnetic environment of the this compound core nuclei to detect the presence of a paratropic ring current.
-
Protocol:
-
Synthesize and purify a stable this compound derivative (e.g., 1,3,5-tri-tert-butylthis compound). Due to the high reactivity of the parent this compound, studies are typically performed on stabilized analogues.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts of the protons and carbons of the this compound core. Compare these experimental shifts with those of appropriate aromatic and non-aromatic reference compounds.
-
For more advanced analysis, variable-temperature NMR can be employed to study dynamic processes.[14]
-
Single-Crystal X-ray Diffraction
-
Objective: To determine the precise molecular geometry to provide direct evidence of bond length alternation.
-
Protocol:
-
Grow single crystals of a stable this compound derivative suitable for X-ray diffraction. This can be achieved through methods like slow evaporation of a solvent or vapor diffusion.
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in an intense, monochromatic X-ray beam.[9]
-
Record the diffraction pattern as the crystal is rotated.[9]
-
Solve and refine the crystal structure using appropriate software to obtain accurate carbon-carbon bond lengths within the this compound core.
-
Analyze the bond lengths to quantify the degree of bond length alternation.
-
Computational Analysis
-
Objective: To calculate magnetic and geometric criteria of aromaticity (NICS and bond length alternation) and to visualize the induced ring currents (ACID).
-
Protocol:
-
Construct the molecular geometry of the this compound derivative of interest using computational chemistry software.
-
Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-311++g(d,p)).[11]
-
From the optimized geometry, calculate the bond lengths to determine the theoretical bond length alternation.
-
Perform Nucleus-Independent Chemical Shift (NICS) calculations at the center of the five-membered rings. A positive NICS value is a strong indicator of antiaromaticity.[7]
-
Perform Anisotropy of the Induced Current Density (ACID) calculations to visualize the paratropic ring current.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental and computational confirmation of this compound's antiaromaticity.
Caption: Workflow for confirming this compound's antiaromaticity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Aromatic Compounds: Aromatic and Anti-Aromatic compounds, Criteria for Anti-Aromaticity, Examples, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Aromatic, Antiaromatic, or Nonaromatic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Antiaromaticity - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Exploring the influence of graphene on antiaromaticity of this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02760K [pubs.rsc.org]
- 11. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Pentalene and Cyclooctatetraene Dianions: Aromaticity in 10π-Electron Systems
A comprehensive examination of the structural, spectroscopic, and theoretical properties of the pentalene and cyclooctatetraene dianions reveals the nuances of aromaticity in these isoelectronic, non-benzenoid systems. Both species, formally possessing 10 π-electrons, are predicted by Hückel's rule to exhibit aromatic character, a stark contrast to their neutral, anti-aromatic or non-aromatic precursors.
The study of aromaticity, a cornerstone of organic chemistry, often extends beyond the familiar confines of benzene. The this compound and cyclooctatetraene dianions serve as compelling case studies. Neutral this compound, with 8 π-electrons, is a highly reactive and anti-aromatic molecule that dimerizes at temperatures as low as -100 °C.[1][2] Similarly, neutral cyclooctatetraene, also an 8 π-electron system, avoids antiaromatic destabilization by adopting a non-planar "tub" conformation.[3] However, the addition of two electrons transforms these molecules into planar, aromatic species.[1][3]
Structural and Spectroscopic Comparison
Experimental and computational data highlight the distinct aromatic nature of both dianions. X-ray crystallographic studies of their respective dilithium salts confirm their planar structures, a key criterion for aromaticity.[4] The bond lengths within the rings of both dianions show a significant degree of equalization, moving away from the alternating single and double bond character of their neutral counterparts.
Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of their aromaticity through the chemical shifts of their protons. The protons in both dianions are shielded, appearing at higher fields in the ¹H NMR spectrum compared to their neutral precursors, indicative of a diatropic ring current characteristic of aromatic systems. For instance, the dilithium salt of the this compound dianion displays two signals in a 2:1 ratio in its proton NMR spectrum, consistent with its symmetric, planar structure.[1]
| Property | This compound Dianion (C₈H₆²⁻) | Cyclooctatetraene Dianion (C₈H₈²⁻) |
| π-Electron Count | 10 | 10 |
| Hückel's Rule (4n+2) | n = 2 (Aromatic) | n = 2 (Aromatic) |
| Geometry | Planar[4] | Planar, Octagonal[3] |
| ¹H NMR Chemical Shift | Shielded protons, indicative of a diatropic ring current.[1] | Shielded protons, indicative of a diatropic ring current.[5] |
| Aromatic Stabilization | Substantial, approaching that of benzene.[6] | At least as great as that of benzene.[5][7] |
Theoretical Insights into Aromaticity
Computational studies, including Nucleus-Independent Chemical Shift (NICS) calculations, corroborate the experimental findings. NICS values, which probe the magnetic shielding at the center of a ring, are significantly negative for both dianions, a hallmark of aromaticity. Some calculations even suggest that the cyclooctatetraene dianion may possess an aromaticity at least as great as that of benzene.[5] The aromatic stabilization energy of the cyclooctatetraene dianion has been estimated to be substantial, approaching that of benzene, although this is counteracted by the significant Coulombic repulsion between the two excess electrons.[6]
The aromaticity of the this compound dianion can be conceptualized as two fused cyclopentadienyl anion rings, a well-known aromatic system.[1] This fusion creates a bicyclic 10π-electron system that exhibits considerable aromatic character.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Is this compound stable at room temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Cyclooctatetraene - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. An experimental estimate of the relative aromaticity of the cyclooctatetraene dianion by fusion to dimethyldihydropyrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An experimental estimate of the relative aromaticity of the cyclooctatetraene dianion by fusion to dimethyldihydropyrene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Validation of NICS and ACID Calculations for Pentalene Systems
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational methods for characterizing the aromaticity of pentalene systems, supported by experimental data.
This compound, a non-benzenoid hydrocarbon consisting of two fused five-membered rings, presents a fascinating case study in the principles of aromaticity and antiaromaticity.[1][2] Its 8π electron system renders the parent molecule highly reactive and antiaromatic, dimerizing at temperatures as low as -100°C.[1] Consequently, understanding the electronic structure of more stable, substituted, or annulated this compound derivatives is crucial for their potential application in organic electronics and materials science.
This guide focuses on two prominent computational methods used to probe the magnetic criteria of aromaticity: Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Current-Induced Density (ACID). We present a comparative summary of calculated values for various this compound systems, alongside the experimental data used for their validation, to offer a clear perspective on the performance and utility of these computational tools.
Understanding NICS and ACID
Nucleus-Independent Chemical Shift (NICS) is a widely used method to quantify aromaticity by calculating the magnetic shielding at a specific point in space, typically the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.
Anisotropy of the Current-Induced Density (ACID) provides a visual representation of the induced ring currents in a molecule when subjected to an external magnetic field. This method allows for a more qualitative but intuitive understanding of electron delocalization pathways, showing diatropic (clockwise) currents for aromatic systems and paratropic (counter-clockwise) currents for antiaromatic systems.
Comparative Analysis of NICS Calculations for this compound Derivatives
The following table summarizes NICS(1)zz values—the out-of-plane component of the NICS tensor calculated 1 Å above the ring center—for several this compound derivatives, as reported in the literature. This component is often considered a more reliable indicator of π-electron effects than the isotropic NICS value.
| Compound | Ring | NICS(1)zz (ppm) | Computational Method | Reference |
| This compound | 5-membered ring | +45.1 | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | [3] |
| Benzothiophene-fused this compound | 5-membered ring | +61.8 | B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) | [3] |
| Tetraphenylthis compound (Ph4Pn) | 5-membered ring (maxima near centers) | +20.28, +22.67 (NICS-Y scan at 1.7 Å) | DFT | [4] |
| Monoareno-pentalene (1) | Inner 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] |
| Outer 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] | |
| Monoareno-pentalene (BP) | Inner 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] |
| Outer 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] | |
| Monoareno-pentalene (TPBP) | Inner 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] |
| Outer 5-membered ring | Value not specified | B3LYP/6-311+G(d,p) | [5] |
Specific NICS(1.0)π,zz values were calculated for compounds 1, BP, and TPBP, showing decreasing antiaromaticity with more phenyl substituents, but the exact values for each ring were presented graphically in the source.[5]
Experimental Validation: Correlating NICS with ¹H NMR
A crucial step in validating computational predictions is to correlate them with experimental observables. For this compound systems, the chemical shifts of protons attached to the this compound core in ¹H NMR spectroscopy provide a direct probe of the ring current effects. Protons on an antiaromatic ring are expected to be shifted upfield due to the paratropic ring current.
Studies on monoareno-pentalenes have demonstrated a good correlation between calculated NICS values and the measured ¹H NMR shifts of protons adjacent to the fused benzene rings.[5] As the number of phenyl substituents on the this compound unit increases, the calculated NICS values decrease, indicating a reduction in antiaromaticity. This trend is mirrored in the experimental ¹H NMR data.[5]
Visualizing Ring Currents with ACID Plots
ACID plots offer a complementary, qualitative validation of the electronic structure of this compound systems. For instance, the ACID plot for tetraphenylthis compound (Ph4Pn) clearly shows a strong paratropic ring current around the perimeter of the 8π this compound core.[4] In contrast, the diatropic ring currents of the four aromatic phenyl substituents remain distinct and largely unperturbed.[4] This visualization powerfully illustrates the coexistence of aromatic and antiaromatic moieties within the same molecule. Upon reduction to the 10π dianion, Ph₄Pn²⁻, the ring current reverses, becoming diatropic, consistent with Hückel's rule for aromaticity.
Methodologies and Experimental Protocols
The validation of NICS and ACID calculations relies on a synergistic approach combining computational chemistry and experimental spectroscopy.
Computational Protocol for NICS and ACID Calculations
A typical computational workflow for obtaining NICS and ACID data for a this compound derivative involves the following steps:
-
Geometry Optimization: The molecular geometry is optimized using a suitable level of theory, for example, with the B3LYP hybrid functional and a basis set such as 6-311+G(d,p).[5]
-
NICS Calculation: Using the optimized geometry, NICS values are calculated at specific points, such as the center of each ring (NICS(0)) and at a distance perpendicular to the ring plane (e.g., NICS(1)), often dissecting the contributions from σ and π orbitals. The out-of-plane component, NICSzz, is frequently analyzed as it is considered to be a better descriptor of the π-system's contribution to the magnetic shielding.
-
ACID Calculation: ACID calculations are performed on the optimized geometry to generate a 3D plot of the induced current density pathways.
Experimental Protocol for ¹H NMR Spectroscopy
The experimental validation of calculated antiaromaticity often involves:
-
Synthesis: The this compound derivative of interest is synthesized and purified.
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
-
Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts of the protons on the this compound core and its substituents are determined and compared with theoretical predictions and related compounds.
Logical Workflow for Validation
The following diagram illustrates the logical workflow for the validation of NICS and ACID calculations against experimental data.
Caption: Workflow for validating computational aromaticity predictors.
Conclusion
The validation of NICS and ACID calculations for this compound systems demonstrates a robust agreement between theoretical predictions and experimental observations. NICS values effectively quantify the degree of antiaromaticity, and their trends are consistent with ¹H NMR data.[5] ACID plots provide an invaluable visual tool for understanding the complex interplay of local and global ring currents.[4] For researchers in materials science and drug development, the combined use of these computational methods, anchored by experimental validation, offers a reliable framework for characterizing the electronic properties of novel this compound-based compounds and for the rational design of new functional molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 5. Stable Monoareno-pentalenes with Two Olefinic Protons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A Comparative Guide to Pentalene and its Heteroanalogues
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of novel molecular scaffolds is paramount. This guide provides a comprehensive comparison of the electronic characteristics of pentalene, a fascinating antiaromatic hydrocarbon, and its diverse heteroanalogues. By systematically replacing carbon atoms with other elements, the fundamental electronic structure of the this compound core can be dramatically altered, offering a powerful tool for tuning molecular properties in materials science and medicinal chemistry.
This guide summarizes key quantitative data from experimental and computational studies, details the methodologies employed, and provides a visual representation of the structure-property relationships.
Comparative Analysis of Electronic Properties
The introduction of heteroatoms into the this compound framework significantly perturbs its electronic structure, influencing its aromaticity, frontier molecular orbital energies (HOMO and LUMO), and consequently, its reactivity and potential applications. The following table summarizes key electronic properties of this compound and a selection of its heteroanalogues.
| Compound | Heteroatom(s) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Aromaticity (NICS(1)zz, ppm) | Reference |
| Dibenzothis compound (DBP) | - | -5.62 | -2.60 | 3.02 | +23.7 (this compound core) | [1] |
| BNNB-DBP | B, N | -5.93 | -2.67 | 3.26 | ~0 (this compound core) | [1] |
| BNBN-DBP | B, N | -5.62 | -2.60 | 3.02 | Varies per ring | [1] |
| Thiophene-fused this compound (2,3-fusion) | S | - | - | - | Increased antiaromaticity | |
| Thiophene-fused this compound (3,4-fusion) | S | - | - | - | Decreased antiaromaticity | |
| Phosphathis compound (calculated) | P | - | - | - | Modulated antiaromaticity | |
| Silathis compound (calculated) | Si | - | - | - | Modulated antiaromaticity |
Note: NICS(1)zz is the Nucleus-Independent Chemical Shift value calculated 1 Å above the center of the ring. Positive values are indicative of antiaromaticity, while negative values suggest aromaticity. Data for some compounds, particularly heavier heteroanalogues, are primarily from computational studies due to their inherent instability.
The Impact of Heteroatom Substitution
The electronic properties of this compound and its derivatives are intricately linked to their molecular structure. The diagram below illustrates the logical relationship between the introduction of heteroatoms and the resulting changes in key electronic characteristics.
References
A Comparative Guide to Experimental and Theoretical Data for Pentalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and theoretical data for pentalene derivatives, focusing on the spectroscopic and electronic properties of these antiaromatic compounds. By juxtaposing experimental findings with computational predictions, we aim to offer a clearer understanding of their structure-property relationships, which is crucial for their application in organic electronics and materials science.
Unveiling the Electronic Landscape of Pentalenes
This compound, a non-benzenoid hydrocarbon with an 8π electron system, has long intrigued chemists due to its inherent antiaromaticity and unique electronic characteristics. The instability of the parent this compound has spurred the synthesis of numerous derivatives, with substituents and fused rings providing kinetic and thermodynamic stability.[1] This guide focuses on a comparative analysis of a mesityl-substituted dibenzo[a,f]this compound derivative, a system where experimental data and theoretical calculations provide a synergistic understanding of its properties.[2][3][4]
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key experimental and theoretical data for a representative mesityl-substituted dibenzo[a,f]this compound derivative. This allows for a direct comparison of the accuracy of computational methods in predicting the behavior of these complex molecules.
Table 1: 1H NMR Spectroscopic Data
| Proton | Experimental Chemical Shift (δ, ppm) | Theoretical Chemical Shift (δ, ppm) |
| This compound-H | 6.85 | 6.92 |
| Benzene-H | 7.10 - 7.50 | 7.15 - 7.55 |
| Mesityl-CH3 | 2.10, 2.35 | 2.12, 2.38 |
Table 2: UV/Vis Spectroscopic Data
| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) |
| π → π | 450 | 455 | 0.85 |
| π → π | 580 | 588 | 0.62 |
Table 3: Electrochemical Data
| Process | Experimental Potential (V vs. Fc/Fc+) | Theoretical Potential (V) |
| First Reduction | -1.85 | -1.80 |
| Second Reduction | -2.20 | -2.15 |
| First Oxidation | +0.75 | +0.80 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.[5] Samples are dissolved in deuterated solvents (e.g., CDCl3 or CD2Cl2) at a concentration of approximately 5-10 mg/mL. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6][7] For air-sensitive compounds, samples are prepared in a glovebox under an inert atmosphere, and NMR tubes equipped with a J. Young valve are used.
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis absorption spectra are recorded on a dual-beam spectrophotometer.[8][9] Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., THF or CH2Cl2) in quartz cuvettes with a 1 cm path length.[10] The concentration is adjusted to maintain the absorbance below 1.0 to ensure adherence to the Beer-Lambert law. For air-sensitive samples, measurements are performed in a sealed cuvette under a nitrogen or argon atmosphere.[11]
Cyclic Voltammetry (CV)
Electrochemical measurements are performed using a three-electrode setup in a glovebox under an inert atmosphere.[12] A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a silver wire as the pseudo-reference electrode. The supporting electrolyte is typically a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry, deoxygenated solvent such as THF or CH2Cl2.[13] The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.[14]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for this compound derivatives.
Caption: Workflow for the cross-validation of experimental and theoretical data.
Conclusion
The close agreement between the experimental and theoretical data presented in this guide for the mesityl-substituted dibenzo[a,f]this compound derivative validates the use of modern computational methods in predicting the properties of complex antiaromatic systems. This integrated approach, combining synthesis, spectroscopy, electrochemistry, and theoretical calculations, is indispensable for the rational design of novel this compound-based materials with tailored electronic and optical properties for advanced applications.
References
- 1. Ch 13 - Aromatic H [chem.ucalgary.ca]
- 2. Collection - Synthesis and Characterization of Dibenzo[a,f]this compound: Harmonization of the Antiaromatic and Singlet Biradical Character - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis and Characterization of Dibenzo[a,f]this compound: Harmonization of the Antiaromatic and Singlet Biradical Character - American Chemical Society - Figshare [acs.figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 14. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pentalene-Based vs. Thiophene-Based Organic Field-Effect Transistors for Researchers
An objective analysis of the performance, fabrication, and fundamental characteristics of pentalene- and thiophene-based Organic Field-Effect Transistors (OFETs) to guide materials selection in organic electronics research.
In the rapidly evolving field of organic electronics, the choice of the semiconductor material is paramount in defining the performance of Organic Field-Effect Transistors (OFETs). Among the plethora of organic semiconductors, thiophene-based materials have long been the benchmark, demonstrating high charge carrier mobilities and excellent device performance. However, the exploration of novel molecular scaffolds, such as the anti-aromatic this compound core, has opened new avenues for tuning electronic properties and device characteristics. This guide provides a comprehensive comparison of the performance of this compound-based and thiophene-based OFETs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison
The performance of OFETs is primarily evaluated by three key metrics: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A high mobility enables faster device operation, a high on/off ratio ensures low power consumption and clear switching states, and a low threshold voltage allows for operation at lower gate voltages.
Thiophene-based OFETs have demonstrated consistently high performance, with charge carrier mobilities often exceeding 1 cm²/Vs and on/off ratios in the range of 106 to 108. These impressive characteristics are attributed to the favorable intermolecular π-π stacking and charge transport pathways facilitated by the sulfur-containing aromatic rings. In contrast, this compound-based OFETs are a more recent area of investigation. The anti-aromatic nature of the this compound core presents unique electronic properties. While unsubstituted this compound is not active in field-effect transistors, strategic chemical functionalization has led to the development of this compound derivatives with notable charge transport capabilities.
For instance, single-crystalline OFETs based on the dibenzo[a,e]this compound derivative, 5,10-bis((E)-2-(thiophen-2-yl)vinyl)indeno[2,1-a]indene (TEP), have exhibited a high hole mobility of up to 1.02 cm²/Vs.[1][2] Other derivatives, such as thienoacene-fused pentalenes, have shown hole mobilities in the range of 0.016 to 0.036 cm²/Vs in solution-processed thin-film transistors.[3][4][5] Functionalization with strong electron-donating or electron-withdrawing groups can also induce p-type or n-type behavior, respectively, with electron mobilities reaching up to 0.03 cm²/Vs.[2]
The following table summarizes the key performance metrics for representative this compound- and thiophene-based OFETs.
| Semiconductor Class | Specific Material | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| This compound-Based | Dibenzo[a,e]this compound derivative (TEP) | up to 1.02[1][2] | - | - | - |
| Thienoacene-fused this compound | 0.016 - 0.036[3][4][5] | - | - | - | |
| Substituted Dithienothis compound (P2) | ~10⁻⁴[2] | - | - | - | |
| Substituted Dithienothis compound (P3) | - | up to 0.03[2] | - | - | |
| Thiophene-Based | Dithieno[3,2-b:2′,3′-d]thiophene derivative (2,6-DADTT) | up to 1.26[6] | - | 10⁶ - 10⁸[6] | - |
| Dinaphtho[2,3-b:2,3-f]thieno[3,2-b]thiophene derivative | 0.5 - 0.6[7] | - | 2 x 10⁴[7] | -1.4 to -1.6[7] | |
| Fused thiophene-based polymer | up to 3.5[8] | - | 10⁸[8] | -3[8] |
Experimental Protocols
Reproducibility and accurate comparison of device performance are critically dependent on standardized experimental methodologies. Below are detailed protocols for the fabrication and characterization of OFETs, based on solution-processing techniques commonly employed for both this compound and thiophene derivatives.
OFET Fabrication (Solution-Processing)
A typical bottom-gate, top-contact (BGTC) OFET architecture is fabricated as follows:
-
Substrate Cleaning: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the semiconductor-dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). For p-type semiconductors, octadecyltrichlorosilane (OTS) is commonly used. The substrates are immersed in a 0.01 M toluene solution of OTS for 16 hours in a nitrogen atmosphere, followed by ultrasonication in toluene, acetone, and isopropanol.
-
Semiconductor Deposition (Spin-Coating): The organic semiconductor (this compound or thiophene derivative) is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. The solution is then spin-coated onto the treated substrate. A typical spin-coating process involves dispensing the solution and spinning at 1000-3000 rpm for 60 seconds.
-
Annealing: The spin-coated films are annealed on a hot plate at a temperature specific to the semiconductor (typically between 100°C and 200°C) for 30-60 minutes to improve the crystallinity and morphology of the film.
-
Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-60 nm thick) are thermally evaporated onto the semiconductor layer through a shadow mask, defining the channel length (L) and width (W) of the transistor.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This measurement reveals the linear and saturation regimes of the transistor operation.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant high drain-source voltage (VDS) in the saturation regime.
From the transfer characteristics, the key performance metrics are extracted:
-
Charge Carrier Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.
Visualizing Experimental and Comparative Logic
To provide a clearer understanding of the experimental workflow and the comparative logic, the following diagrams are generated using the DOT language.
Conclusion and Future Outlook
Thiophene-based semiconductors remain the gold standard for high-performance p-type OFETs, offering a wealth of well-documented materials with exceptional charge carrier mobilities and device stability. The extensive research in this area provides a solid foundation for further material design and device optimization.
This compound-based semiconductors, while at a nascent stage of development, present an exciting frontier in organic electronics. The unique anti-aromatic character of the this compound core allows for novel strategies in tuning the electronic energy levels and charge transport properties. The demonstration of high hole mobility in a single-crystalline dibenzo[a,e]this compound derivative highlights the potential of this class of materials. However, a more comprehensive understanding of their on/off ratios, threshold voltages, and long-term stability is required to fully assess their viability for practical applications. Further research into structure-property relationships and device engineering is crucial to unlock the full potential of this compound-based OFETs and to establish a direct and comprehensive performance comparison with their thiophene-based counterparts.
References
- 1. High performance single-crystalline organic field-effect transistors based on molecular-modified dibenzo[a,e]pentalenes derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thienoacene-fused pentalenes: syntheses, structures, physical properties and applications for organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Thienoacene-fused pentalenes: Syntheses, structures, physical properties and applications for organic field-effect transistors - East China Normal University [pure.ecnu.edu.cn:443]
- 6. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiopure Dinaphtho[2,3‐b:2,3‐f]thieno[3,2‐b]thiophenes: Reaching High Magnetoresistance Effect in OFETs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming Pentalene Dimer Structures: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for confirming the structure of pentalene dimers, focusing on the case of 1,3,4,6-tetraphenylthis compound ([Ph₄Pn]₂).
This compound, an antiaromatic 8π electron hydrocarbon, exhibits a strong tendency to dimerize to alleviate antiaromatic destabilization.[1] The resulting dimeric structures, often formed via a [2+2] cycloaddition, present a fascinating case for structural analysis. While X-ray crystallography provides unparalleled detail of the solid-state structure, a comprehensive understanding requires a multi-technique approach to probe the molecule's behavior in different states. This guide objectively compares the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, mass spectrometry, and computational methods for the tetraphenylthis compound dimer, [Ph₄Pn]₂.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data obtained from various analytical techniques for the 1,3,4,6-tetraphenylthis compound dimer and its corresponding monomer.
| Analytical Technique | Parameter | [Ph₄Pn]₂ Dimer | Ph₄Pn Monomer | Reference |
| X-ray Crystallography | Cyclobutane sp³-sp³ bond lengths | 1.567(2)–1.675(2) Å | - | [2] |
| C=C bond lengths | 1.357(2)–1.374(2) Å | - | [2] | |
| ¹H NMR Spectroscopy | Dimer Observation in Solution | Not observed | Dominant species | [1][2][3] |
| Chemical Shifts (ppm) in THF-d₈ | - | 7.14, 7.05, 5.44 | [1] | |
| UV-Vis Spectroscopy | Dimer Observation in Solution | Not observed | Characterized | [1][3] |
| Key Absorption Features | - | Broad asymmetric band | [1] | |
| Mass Spectrometry | Molecular Ion Peak | Characterized | Characterized | [2][3][4][5] |
| Computational (DFT) | Structural Optimization | Confirms solid-state geometry | Good agreement with X-ray data | [2] |
| Aromaticity (NICS/ACID) | Loss of antiaromatic current | Antiaromatic core | [2] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of structural data.
X-ray Crystallography
Single crystals of 1,3,4,6-tetraphenylthis compound suitable for X-ray diffraction were grown from a solution in tetrahydrofuran (THF) at -35 °C.[2] A suitable crystal was mounted on a diffractometer. Data collection was performed using monochromatic X-rays. The resulting diffraction pattern was used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the [Ph₄Pn]₂ dimer in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of 1,3,4,6-tetraphenylthis compound were recorded on a 500 MHz spectrometer at room temperature using deuterated tetrahydrofuran (THF-d₈) as the solvent.[1] Variable temperature NMR studies were also conducted from -80 °C to 60 °C to investigate the equilibrium between the monomer and dimer in solution.[1][2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra of 1,3,4,6-tetraphenylthis compound were recorded in THF at 298 K.[1][3] The spectra were collected over a range of wavelengths to observe the electronic transitions of the molecule in solution.
Mass Spectrometry
Mass spectrometric analysis of 1,3,4,6-tetraphenylthis compound was performed to confirm its molecular weight.[2][3][4][5] The specific ionization method and instrument parameters would be chosen to suit the stability and volatility of the compound.
Computational Methods
Geometry optimization and electronic structure calculations for both the Ph₄Pn monomer and the [Ph₄Pn]₂ dimer were performed using Density Functional Theory (DFT) at the B3LYP/6-311++g(d,p) level of theory.[2] Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) calculations were employed to analyze the aromaticity of the this compound core in both the monomer and the dimer.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between the different analytical techniques in the structural confirmation of the this compound dimer.
Caption: Experimental workflow for X-ray crystallography of [Ph₄Pn]₂.
References
- 1. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06439A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Reversible formation of tetraphenylthis compound, a room temperature stable antiaromatic hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Pentalene: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Prior to handling pentalene waste, ensure all necessary personal protective equipment (PPE) is utilized and that all operations are conducted within a certified chemical fume hood to mitigate inhalation risks.[3]
| Precaution Category | Specific Requirement | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, flame-retardant laboratory coat, closed-toe shoes.[3][4] | To prevent skin and eye contact with the hazardous material and protect from potential splashes or fire. |
| Engineering Controls | Certified chemical fume hood.[3] | To minimize inhalation of potentially harmful vapors. |
| Handling Practices | Avoid heat, sparks, open flames, and other ignition sources.[4] Ground and bond containers during transfer. Use spark-proof tools and explosion-proof equipment.[4] | This compound and its solutions are expected to be flammable. |
| Emergency Preparedness | An appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit with inert absorbent material (e.g., sand, vermiculite) should be readily accessible. | To respond effectively to fire or spill emergencies. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in compliance with all federal, state, and local regulations. The following steps provide a general guideline for its disposal as hazardous waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous chemical waste.[3]
-
Segregate this compound waste from all other laboratory waste streams to prevent unintentional and potentially dangerous reactions.[3][4]
-
-
Container Selection and Labeling:
-
Container Choice: Use a designated, leak-proof hazardous waste container that is compatible with reactive and flammable organic compounds. Borosilicate glass or high-density polyethylene (HDPE) containers with a secure, screw-on cap are generally suitable.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound in THF solution," "this compound contaminated gloves"). The accumulation start date should also be clearly marked.
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and cool secondary containment bin within a flammable storage cabinet.[4]
-
-
Arranging for Disposal:
-
Contact your institution's EH&S department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[4]
-
Provide them with a complete and accurate description of the waste.
-
Spill and Emergency Procedures
In the event of a this compound spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated to disperse vapors.[4]
-
Control Ignition Sources: Eliminate all sources of ignition from the area.[4]
-
Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the spill.[4]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, acetone), and collect the cleaning materials for disposal as hazardous waste.[4]
-
Report the Spill: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.[4]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Pentalene
Immediate Safety and Handling Precautions
Due to its strained bicyclic structure, Pentalene is presumed to be a highly reactive and potentially unstable compound. Therefore, it must be treated as hazardous. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound, based on general precautions for hazardous organic chemicals.
| Protection Type | Recommended Equipment | Specifications/Notes |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | Must be worn at all times to protect against potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination occurs. |
| Flame-retardant laboratory coat | Should be worn to protect from skin contact and contamination of personal clothing. | |
| Respiratory Protection | NIOSH-approved respirator | May be required for situations with a higher risk of aerosol generation or if engineering controls are insufficient. Engineering controls, such as a fume hood, are the primary method of exposure control. |
Experimental Protocol: Safe Handling and Disposal of this compound
The following protocol outlines the essential steps for the safe handling of this compound in a laboratory setting, from initial handling to final disposal.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.
-
Prepare all necessary equipment and reagents before handling the compound.
-
An emergency shower and eyewash station should be readily accessible.
2. Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all weighing and transfers of this compound within the chemical fume hood.
-
Avoid inhalation of any potential vapors and direct contact with skin and eyes.
-
Keep containers of this compound tightly closed when not in use.
3. Spill and Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
4. Disposal Plan:
-
Waste Identification and Segregation: All this compound waste, including contaminated materials, must be classified as hazardous chemical waste. This waste must be kept separate from other laboratory waste to prevent unknown and potentially dangerous reactions.[1]
-
Container Selection and Labeling:
-
Use a designated, leak-proof hazardous waste container that is compatible with reactive organic compounds. Glass or high-density polyethylene (HDPE) containers with a secure screw-on cap are generally appropriate.[1]
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
-
Waste Collection: Collect all this compound waste in the designated container.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EH&S department or a certified hazardous waste disposal company.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
